Benzoguanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVHEAJQGPRDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
87719-75-3 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1020142 | |
| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
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Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
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| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Solubility |
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor) | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Density |
1.40 @ 25 °C/4 °C, 1.42 g/cm³ | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Vapor Pressure |
0.00000012 [mmHg] | |
| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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Color/Form |
CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL | |
CAS No. |
91-76-9 | |
| Record name | Benzoguanamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Diamino-6-phenyl-1,3,5-triazine | |
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| Record name | Benzoguanamine | |
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| Record name | 1,3,5-Triazine-2,4-diamine, 6-phenyl- | |
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| Record name | 6-Phenyl-1,3,5-triazine-2,4-diamine | |
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| Record name | 6-phenyl-1,3,5-triazine-2,4-diyldiamine | |
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| Record name | BENZOGUANAMINE | |
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| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Melting Point |
227-228 °C, 228 °C | |
| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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| Record name | 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzoguanamine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoguanamine, with the IUPAC name 6-phenyl-1,3,5-triazine-2,4-diamine, is a versatile organic compound belonging to the triazine family.[1][2][3][4] Structurally, it is related to melamine, where one of the amino groups is substituted with a phenyl group.[1][3] This substitution imparts distinct chemical properties and functionalities, making this compound a valuable intermediate in various industrial applications, including the production of resins, coatings, and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to scientific and research professionals.
Chemical Structure and Identification
The chemical structure of this compound consists of a triazine ring with two amino groups and one phenyl group attached.
Molecular Formula: C₉H₉N₅[1][2][3][5][6]
Canonical SMILES: C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N[2][4][5]
InChI: InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)[2][4]
Physicochemical Properties
This compound is a white crystalline solid under standard conditions.[1][2][6] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molar Mass | 187.206 g/mol | [1][3] |
| Melting Point | 227–228 °C | [1][3][7] |
| Boiling Point | >350 °C | [5] |
| Density | 1.40 - 1.42 g/cm³ at 25 °C | [1][2][3][7] |
| Water Solubility | 0.03 g/100 mL at 20°C; 0.32 g/L at 25°C | [2][8][9][10] |
| logP (Octanol/Water Partition Coefficient) | 1.38 | [5] |
| pKa | 4.22 ± 0.10 | [8][9] |
Synthesis of this compound
The most common industrial synthesis of this compound involves the condensation reaction of dicyandiamide and benzonitrile in the presence of a basic catalyst.[1][11][12]
Experimental Protocol: Synthesis from Dicyandiamide and Benzonitrile
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
Dicyandiamide
-
Benzonitrile
-
Potassium hydroxide (85% KOH)
-
Methyl Cellosolve (2-methoxyethanol)
-
Deionized water
Equipment:
-
500-mL flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 5.0 g of potassium hydroxide in 100 mL of methyl Cellosolve in the 500-mL flask equipped with a stirrer and reflux condenser.
-
Add 50.4 g (0.6 mole) of dicyandiamide and 50.0 g (0.48 mole) of benzonitrile to the flask.
-
Stir and heat the mixture. An exothermic reaction will commence when the temperature reaches 90–110 °C, leading to the precipitation of a white solid.
-
Control the reaction vigor by the refluxing of the solvent.
-
After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.
-
Cool the mixture and filter to collect the product.
-
Wash the collected solid by suspending it in hot water, followed by filtration.
-
Dry the final product. The expected yield is 68–79 g (75–87%), with a melting point of 227–228 °C.[1]
Caption: Synthesis of this compound from Dicyandiamide and Benzonitrile.
Chemical Reactivity and Applications
A primary application of this compound is in the manufacturing of thermosetting resins, specifically this compound-formaldehyde (BF) resins.[13] These resins are produced through the reaction of this compound with formaldehyde.
This compound-Formaldehyde Resin Formation
The reaction involves the hydroxymethylation of the amino groups on the this compound molecule by formaldehyde, followed by condensation reactions that lead to the formation of a cross-linked polymer network.
Typical Protocol for Butylated this compound-Formaldehyde Resin Preparation: This is a generalized procedure based on descriptions of the process.[14][15]
-
This compound (1 mole) is reacted with formalin (an aqueous solution of formaldehyde, typically 3 moles of formaldehyde) at a pH of 8.3 and a temperature of 70-80°C until the this compound dissolves.
-
n-Butanol (9 moles) and a catalytic amount of hydrochloric acid are added.
-
The mixture is heated to distill off the water-butanol azeotrope, driving the etherification reaction and removing water.
-
The resulting butylated this compound-formaldehyde resin is often used in combination with alkyd resins for surface coatings.[14]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CHARACTERIZATION OF STRUCTURE OF A-STAGE this compound-FORMALDEHYDE RESINS [yyhx.ciac.jl.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Analysis of constituent molecules in this compound-formaldehyde resins by field desorption MS [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. ez.restek.com [ez.restek.com]
- 10. This compound(91-76-9) IR Spectrum [chemicalbook.com]
- 11. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Ataman Kimya [atamanchemicals.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. US3454529A - Process for the manufacture of this compound - melamine - formaldehyde filled molding compositions - Google Patents [patents.google.com]
An In-Depth Technical Guide to Benzoguanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzoguanamine, a versatile chemical compound with significant applications in industrial manufacturing and as a scaffold for drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores the pharmacological potential of its derivatives.
Core Properties of this compound
Synonyms and Chemical Identifiers
For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided below.
| Identifier Type | Value |
| CAS Number | 91-76-9[1][4][5][7][8][9] |
| IUPAC Name | 6-Phenyl-1,3,5-triazine-2,4-diamine[1][4] |
| Molecular Formula | C₉H₉N₅[1][2][3][4][7] |
| Synonyms | 2,4-Diamino-6-phenyl-s-triazine, 4,6-Diamino-2-phenyl-s-triazine, Benzoguanimine[1][4][5] |
Physicochemical Data
The key physicochemical properties of this compound are summarized in the following table for easy reference.
| Property | Value |
| Molar Mass | 187.206 g·mol⁻¹[1][3] |
| Melting Point | 224-228 °C[1][2][3] |
| Density | 1.42 g/cm³[3] |
| Water Solubility | 320 mg/L at 25°C[8] |
| Appearance | White crystalline powder[1][2] |
Synthesis of this compound and its Derivatives
The primary industrial synthesis of this compound involves the condensation of benzonitrile with dicyandiamide.[1][10] Furthermore, this compound serves as a precursor for the synthesis of various resins, a process that involves its reaction with formaldehyde.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of this compound.[3]
Materials:
-
Benzonitrile
-
Dicyandiamide
-
Potassium hydroxide (85% KOH)
-
Methyl Cellosolve
Procedure:
-
Dissolve 5 grams of 85% potassium hydroxide in 100 ml of methyl Cellosolve in a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle.[3]
-
Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[3]
-
Heat the mixture while stirring. An exothermic reaction will commence when the temperature reaches 90–110°C, leading to the precipitation of a white solid. The refluxing solvent helps to control the reaction's vigor.[3]
-
Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[3]
-
Cool the mixture and filter to collect the product.[3]
-
Wash the collected solid by suspending it in hot water, followed by filtration and drying.[3]
-
The expected yield is between 68–79 g (75–87%).[3]
Experimental Protocol 2: Synthesis of Butylated this compound-Formaldehyde Resin
This protocol outlines the synthesis of a butylated this compound-formaldehyde resin, commonly used in surface coatings.[1]
Materials:
-
This compound
-
Formalin (37% formaldehyde solution)
-
n-Butanol
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, heat 1 mole of this compound with 3 moles of formaldehyde (from formalin) at a pH of 8.3 and a temperature of 70-80°C until the this compound is completely dissolved.[1]
-
Add 9 moles of n-butanol and a small quantity of hydrochloric acid to the solution.[1]
-
Distill the mixture to remove water azeotropically until the removal of water is complete.[1]
Applications of this compound
This compound is a crucial raw material in the polymer industry, primarily for the manufacture of thermosetting resins.[1] These resins, particularly this compound-formaldehyde resins, are known for their excellent hardness, chemical resistance, and gloss, making them suitable for use in coatings, laminates, and molding compounds.[11] Specifically, they are used as cross-linking agents for alkyd and acrylic resins to enhance their thermoset properties.[1][2]
Pharmacological Potential of this compound Derivatives
While this compound itself is mainly an industrial chemical, its derivatives have garnered interest in the field of drug development for their potential therapeutic activities. Research has indicated that certain derivatives of this compound exhibit anti-ulcerative, anticancer, and antimicrobial properties.
Anticancer Activity and Apoptosis Induction
The anticancer mechanism of some this compound derivatives is linked to the induction of apoptosis, or programmed cell death.[1] Studies on related s-triazine derivatives have shown that they can trigger apoptosis in cancer cells through the activation of caspases, which are key enzymes in the apoptotic pathway.[1] The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade of events culminating in the activation of executioner caspases, like caspase-3, which then dismantle the cell.
Visualizing Chemical and Biological Pathways
To further elucidate the processes involving this compound, the following diagrams, generated using Graphviz, illustrate both a key synthesis workflow and a representative biological pathway influenced by its derivatives.
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Apoptotic Pathway Activated by this compound Derivatives
Caption: Apoptotic signaling pathway initiated by this compound derivatives.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 7. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]
- 8. Synthesis of butylated benzo-amino resin by solid formaldehyde one-step-two-stage method and its application in high solid content coatings | Semantic Scholar [semanticscholar.org]
- 9. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 11. Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Benzoguanamine from Benzonitrile and Dicyandiamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a crucial compound in the production of high-performance resins and a valuable intermediate in various industrial applications.[1][2] The primary and most established industrial method involves the condensation reaction between benzonitrile and dicyandiamide.[1][3] This document details the underlying reaction mechanism, provides in-depth experimental protocols from established literature, presents key quantitative data in a comparative format, and illustrates the synthetic and procedural workflows.
Reaction and Mechanism
The synthesis of this compound from benzonitrile and dicyandiamide is a base-catalyzed condensation reaction. The reaction mechanism involves the nucleophilic attack of an amino group from dicyandiamide on the electrophilic carbon of the nitrile group in benzonitrile.[1] The presence of a basic catalyst, such as potassium hydroxide or sodium hydroxide, is crucial for activating the nitrile group and facilitating the cyclization process that ultimately forms the 1,3,5-triazine ring of this compound.[1][4]
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Detailed methodologies are critical for reproducible synthesis. Below are protocols adapted from established sources, outlining the necessary reagents, conditions, and procedures.
Protocol 1: Potassium Hydroxide in Methyl Cellosolve
This protocol is a classic and well-documented method for synthesizing this compound.[5]
Reagents and Equipment:
-
Benzonitrile (50 g; 0.48 mole)
-
Dicyandiamide (50.4 g; 0.6 mole)[5]
-
Potassium Hydroxide (85% KOH, 5 g)[5]
-
Methyl Cellosolve (100 ml)[5]
-
500-ml flask equipped with a mechanical stirrer, reflux condenser, and heating mantle[5]
Procedure:
-
Dissolve 5 g of potassium hydroxide in 100 ml of methyl Cellosolve in the 500-ml flask.[5]
-
Add the dicyandiamide and benzonitrile to the flask with stirring.[5]
-
Heat the mixture. An exothermic reaction will initiate at a temperature of 90–110°C, causing the product to precipitate as a fine white solid. The refluxing solvent helps to control the reaction's vigor.[5]
-
Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[5]
-
Cool the mixture and filter to collect the crude product.[5]
-
Wash the product by suspending it in hot water to remove unreacted dicyandiamide or any melamine that may have formed.[5]
-
Filter the washed product and dry to obtain this compound.[5]
Protocol 2: Sodium Hydroxide in Butanol
This method utilizes a different solvent and catalyst system, common in industrial preparations.[4]
Reagents:
-
Benzonitrile (144 kg, high purity)[6]
-
Dicyandiamide (117 kg, high purity)[6]
-
Sodium Hydroxide (0.6 kg)[6]
-
Butanol (248 kg)[6]
-
This compound crystals (2.5 kg, for seeding)[6]
Procedure:
-
Charge the reactor with butanol and initiate stirring.[6]
-
Add benzonitrile, dicyandiamide, sodium hydroxide, and the seed crystals.[6]
-
Heat the mixture to reflux, reaching a temperature of 118-125°C.[6]
-
Maintain the reaction at reflux temperature for 4 hours.[6]
-
After the reaction is complete, distill off approximately 136 kg of the solvent.[6]
-
Rapidly add 300 kg of refrigerated water (near 0°C) to the reactor, causing the product temperature to drop to about 20°C.[6]
-
Reheat the mixture to reflux to steam out the remaining solvent and water.[6]
-
The resulting solid product is then transferred for washing and further processing.[6]
Data Presentation: Comparative Synthesis Parameters
The efficiency and outcome of the this compound synthesis are highly dependent on the chosen reaction conditions. The following tables summarize key quantitative data from various reported methods.
| Parameter | Method 1 (KOH/Methyl Cellosolve) | Method 2 (NaOH/Butanol) | Method 3 (Al(OH)₃/Ethanol) |
| Benzonitrile Moles | 0.48 | 1 (scaled) | 1 (scaled) |
| Dicyandiamide Moles | 0.6 | 1-2 (molar ratio)[6][7] | 2.1 (scaled) |
| Catalyst | Potassium Hydroxide[5] | Sodium Hydroxide[4][6] | Aluminum Hydroxide[7] |
| Solvent | Methyl Cellosolve[5] | Butanol[4][6] | Ethanol[7] |
| Temperature | 90-110°C (initiation), then reflux[5] | 118-125°C[6] | 80-86°C[7] |
| Reaction Time | 5 hours[5] | 4 hours[6] | 6 hours[7] |
| Yield | 75–87% (up to 90-95% with workup)[5] | ~92%[6] | Not specified |
| Melting Point (°C) | 227–228[5][8] | 224-228[4] | Not specified |
Experimental Workflow Visualization
The general procedure for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: Generalized workflow for this compound synthesis and purification.
Discussion of Reaction Parameters
Several factors influence the synthesis of this compound:
-
Reactant Ratio: A slight molar excess of dicyandiamide (0.2 to 0.25 molar excess) can lead to slightly better yields.[3][5]
-
Catalyst: The reaction requires a basic catalyst. Potassium hydroxide, sodium hydroxide, and even aluminum hydroxide have been effectively used.[5][6][7] The catalyst choice can influence reaction rate and conditions.
-
Solvent: High-boiling point primary alcohols or ethers like methyl Cellosolve, butanol, or ethanol are suitable solvents.[5][6][7] The solvent's boiling point is critical as it helps to mediate the exothermic nature of the reaction.[5] In recent years, a shift towards less toxic solvents like polyethylene glycol (PEG 400) has been explored to align with green chemistry principles.[9]
-
Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80°C to 200°C, to overcome the activation energy barrier.[1][4][6] The reaction is exothermic, and the temperature must be controlled to prevent runaway reactions, especially on a large scale.[5]
-
Purification: Washing the crude product with hot water is a critical step to remove unreacted, water-soluble starting materials and byproducts like melamine.[1][5] For higher purity, recrystallization can be performed.[1]
Conclusion
The synthesis of this compound from benzonitrile and dicyandiamide is a robust and well-established industrial process. The selection of catalyst, solvent, and temperature are key parameters that can be optimized to achieve high yields and purity. While traditional methods have proven effective, ongoing research into greener solvents and more efficient catalytic systems continues to refine this important synthesis, aiming for greater safety, sustainability, and efficiency.
References
- 1. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound Research Chemical for Advanced Materials [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1876638A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. CN100391948C - The production method of benzomelamine - Google Patents [patents.google.com]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Formation Mechanism of Benzoguanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the core mechanism for the synthesis of benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a critical compound in the production of high-performance resins and a valuable intermediate in various chemical industries. This document outlines the reaction mechanism, summarizes key quantitative data, and provides a detailed experimental protocol.
Core Synthesis and Reaction Mechanism
The most established and industrially significant method for synthesizing this compound is the base-catalyzed condensation reaction between benzonitrile and dicyandiamide (2-cyanoguanidine).[1][2][3]
The overall reaction is as follows:
C₆H₅CN (Benzonitrile) + C₂H₄N₄ (Dicyandiamide) → C₉H₉N₅ (this compound)
The reaction proceeds through a multi-step nucleophilic addition and cyclization pathway, facilitated by a basic catalyst such as potassium hydroxide (KOH).[4][5] The catalyst's primary role is to deprotonate dicyandiamide, creating a more potent nucleophile that can attack the electrophilic carbon of the benzonitrile group.[1]
Proposed Mechanistic Steps:
-
Catalyst Activation: A strong base (e.g., hydroxide ion from KOH) deprotonates dicyandiamide, generating a resonance-stabilized anion. This enhances the nucleophilicity of the dicyandiamide.
-
Nucleophilic Attack: The dicyandiamide anion performs a nucleophilic attack on the electrophilic carbon atom of the benzonitrile's nitrile group. This breaks the carbon-nitrogen triple bond and forms a new carbon-nitrogen single bond, creating a linear intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate attacks the internal cyano group in an intramolecular fashion. This step forms the six-membered triazine ring.
-
Tautomerization: The cyclized intermediate undergoes tautomerization to form the stable, aromatic 1,3,5-triazine ring structure of this compound.
Diagram of the Proposed Reaction Mechanism
Caption: Logical flow of the base-catalyzed formation of this compound.
Quantitative Data and Reaction Parameters
The efficiency and yield of this compound synthesis are highly dependent on several key parameters. The following table summarizes these variables and their typical values as reported in scientific literature and patents.
| Parameter | Typical Values / Conditions | Impact on Reaction | Reference(s) |
| Reactants | Benzonitrile (≥99.7% purity), Dicyandiamide (≥99.5% purity) | High purity is crucial for achieving high product purity and yield, minimizing side reactions. | [1][6] |
| Molar Ratio | Dicyandiamide : Benzonitrile = 1.25 : 1 | A slight excess of dicyandiamide can lead to improved yields. | [2][4] |
| (Dicyandiamide:Benzonitrile) | 1 : 1 to 1 : 2 | A Chinese patent specifies this broader range. | [6] |
| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Basic catalysts are essential for the condensation reaction. KOH is frequently used. | [2][4][7] |
| Aluminum Hydroxide (Al(OH)₃) | An alternative basic catalyst. | [6][8] | |
| Solvent | Methyl Cellosolve (2-methoxyethanol), Butanol, Ethanol | High-boiling point alcohols are effective solvents. Methyl Cellosolve is common but has toxicity concerns. | [4][6][7] |
| Polyethylene Glycol 400 (PEG-400) | A greener, non-toxic, and recyclable alternative to traditional solvents. | [9][10][11] | |
| Temperature | 90–110°C (exothermic reaction starts) | The reaction is exothermic; temperature control is important. | [4] |
| 80–125°C or 130–180°C (reflux) | The reaction is typically run at elevated temperatures under reflux to ensure completion. | [1][6] | |
| Reaction Time | 2.5 – 6 hours | Sufficient time under reflux is required to drive the reaction to completion. | [2][4][6] |
| Yield | 75 – 95% | High yields are achievable under optimized conditions. | [2][4][12] |
| Melting Point | 227–228 °C | A key indicator of product purity. | [3][4] |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from a well-established Organic Syntheses procedure.[4]
A. Materials and Equipment:
-
Reagents: Benzonitrile (0.48 mol), Dicyandiamide (0.6 mol), Potassium hydroxide (85% KOH, 5 g), Methyl Cellosolve (100 mL), Deionized water (for washing).
-
Equipment: 500-mL flask, mechanical stirrer, reflux condenser, heating mantle, filtration apparatus (e.g., Büchner funnel), drying oven.
B. Synthesis Procedure:
-
Catalyst Dissolution: Dissolve 5 g of potassium hydroxide in 100 mL of methyl Cellosolve in a 500-mL flask equipped with a mechanical stirrer and reflux condenser.
-
Addition of Reactants: Add 50.4 g (0.6 mol) of dicyandiamide and 50 g (0.48 mol) of benzonitrile to the flask.
-
Heating and Reaction: Stir the mixture and begin heating. As the reactants dissolve and the temperature reaches 90–110°C, a spontaneous exothermic reaction will commence, causing the product to precipitate as a fine white solid.
-
Temperature Control: Maintain control over the exothermic reaction by allowing the solvent to reflux. The boiling of the methyl Cellosolve effectively dissipates the heat of reaction.
-
Completion of Reaction: Once the initial exothermic phase subsides, continue to stir the resulting slurry under reflux for 5 hours to ensure the reaction goes to completion.
-
Isolation of Product: Cool the reaction mixture to room temperature, which will cause further precipitation. Filter the solid product using a Büchner funnel.
-
Purification: Wash the crude product by suspending it in hot water to remove unreacted dicyandiamide and the catalyst. Filter the product again.
-
Drying: Dry the purified this compound in an oven. The expected yield is between 75–87%. Further product can be obtained by evaporating the methyl Cellosolve filtrate, potentially increasing the total yield to 90–95%.[4]
Diagram of the Experimental Workflow
Caption: Step-by-step laboratory procedure for synthesizing this compound.
Alternative and Green Synthesis Approaches
While the condensation of benzonitrile and dicyandiamide is the dominant method, other synthetic routes have been explored. These include reactions involving benzamidine hydrochloride or the Suzuki cross-coupling of 2-chloro-4,6-diamino-1,3,5-triazine with phenylboronic acid.[4][13]
Of significant interest to modern chemical synthesis is the development of more environmentally benign protocols. Research has demonstrated that hazardous solvents like methyl cellosolve can be effectively replaced with greener alternatives such as Polyethylene Glycol 400 (PEG-400).[9][10] The use of PEG-400, often coupled with microwave irradiation, can lead to high reaction efficiency, shorter reaction times, and aligns with the principles of green chemistry due to its low toxicity and recyclability.[9][11]
References
- 1. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 2. This compound Research Chemical for Advanced Materials [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CN100391948C - The production method of benzomelamine - Google Patents [patents.google.com]
- 7. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN1876638A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions [organic-chemistry.org]
- 12. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Benzoguanamine Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzoguanamine in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents key chemical processes involving this compound through logical diagrams.
Introduction to this compound
This compound, with the chemical formula C₉H₉N₅, is a triazine compound structurally related to melamine. It is a white crystalline solid that finds extensive application in the production of thermosetting resins, coatings, and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] The solubility of this compound in various organic solvents is a critical parameter for its application in these fields, influencing reaction kinetics, purification processes, and formulation development.
Solubility of this compound in Organic Solvents
The solubility of this compound varies significantly depending on the solvent and the temperature. Below is a compilation of available quantitative and qualitative solubility data.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound in various solvents at specified temperatures.
| Solvent | Temperature (°C) | Solubility |
| Acetone | 20 | 18.0 g/L[3] |
| Dimethylformamide | 20 | 120.0 g/L[3] |
| Benzene | 20 | 0.3 g/L[3] |
| Water | 22 | 0.06% (0.6 g/L)[3][4] |
| Water | 100 | 0.6% (6 g/L)[3][4] |
Qualitative Solubility Data
The following table provides a summary of the qualitative solubility of this compound in various organic solvents.
| Solvent | Solubility Description |
| Ethanol | Soluble[5], > 10%[4] |
| Methanol | Soluble[6] |
| Ethyl Ether | Soluble[5], > 10%[4] |
| Tetrahydrofuran | Soluble |
| Methyl Cellosolve | Soluble[4] |
| Chloroform | Practically Insoluble[3] |
| Ethyl Acetate | Practically Insoluble[3] |
| Trifluoroacetic Acid | Slightly Soluble[3] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and robust procedure based on the widely accepted "shake-flask" method is provided below. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the original saturated solution by back-calculating from the diluted sample concentration.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
-
Key Chemical Processes Involving this compound
The following diagrams illustrate important chemical processes related to this compound: its synthesis and its use in the formation of this compound-formaldehyde resins.
Caption: Synthesis of this compound.
References
Spectroscopic Data of Benzoguanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine), a key chemical intermediate in various industrial and pharmaceutical applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in its identification, characterization, and application in research and development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₉H₉N₅.[1] Its structure features a triazine ring substituted with a phenyl group and two amino groups.
Molecular Weight: 187.21 g/mol [1]
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The ¹H NMR spectrum of this compound shows distinct signals for the protons of the phenyl ring and the amino groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.29 | Multiplet | 2H | Aromatic protons (ortho to triazine ring) |
| 7.52 | Multiplet | 3H | Aromatic protons (meta and para to triazine ring) |
| 6.85 | Broad Singlet | 4H | Amino (-NH₂) protons |
Table 1: ¹H NMR Spectroscopic Data for this compound.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 171.6 | C atoms in the triazine ring attached to amino groups |
| 167.1 | C atom in the triazine ring attached to the phenyl group |
| 136.3 | Quaternary C atom of the phenyl ring |
| 132.9 | CH atoms of the phenyl ring |
| 129.3 | CH atoms of the phenyl ring |
| 129.0 | CH atoms of the phenyl ring |
Table 2: ¹³C NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino groups, the triazine ring, and the phenyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 - 3320 | Strong, Broad | N-H stretching (amino groups) |
| 1640 | Strong | N-H bending (amino groups) |
| 1550 - 1480 | Medium | C=N and C=C stretching (triazine and phenyl rings) |
| 815 | Strong | Triazine ring vibration |
| 775, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Table 3: Infrared (IR) Spectroscopic Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 187 | 100 | [M]⁺ (Molecular ion) |
| 170 | ~30 | [M - NH₃]⁺ |
| 104 | ~25 | [C₆H₅CNH]⁺ |
| 77 | ~15 | [C₆H₅]⁺ |
Table 4: Mass Spectrometry Data for this compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended. The use of DMSO-d₆ is often preferred due to the good solubility of this compound and the ability to observe the exchangeable NH₂ protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a solid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
-
Data Acquisition: A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. Alternatively, a direct insertion probe can be used for solid samples, where the sample is heated to induce vaporization directly into the ion source.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used.
-
Data Acquisition:
-
Ionization: Electron ionization at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum. The data is typically scanned over a mass range of m/z 40-300.
-
This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements for optimal results.
References
Thermal Properties of Benzoguanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of benzoguanamine, a versatile organic compound with applications in resin manufacturing and as an intermediate in the pharmaceutical and dye industries. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a visualization of its chemical synthesis pathway.
Core Thermal Properties
This compound is a white crystalline solid that exhibits a high melting point and is noted for its thermal stability.[1][2] The key thermal properties are summarized in the table below.
| Thermal Property | Value | Source(s) |
| Melting Point | 219-221 °C | [3] |
| 224-228 °C | [1][4] | |
| 223-231 °C | [5] | |
| 226.0 to 231.0 °C | ||
| Decomposition Temperature | High decomposition temperature (specific value not available in cited literature) | [1][2] |
| Heat of Fusion (ΔHfus) | Experimental data for pure this compound is not readily available in the cited literature. |
Experimental Protocols for Thermal Analysis
Precise characterization of the thermal properties of this compound requires standardized experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) based on general protocols for organic compounds.
Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion Determination
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material. For this compound, it is used to determine the melting point and the enthalpy of fusion.
Methodology:
-
Sample Preparation: A small amount of pure this compound powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, prior to the analysis of the this compound sample.
-
Experimental Conditions:
-
Purge Gas: An inert gas, typically nitrogen, is passed through the DSC cell at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[6]
-
Heating Rate: The sample is heated at a constant rate, commonly 10 °C/min.[6]
-
Temperature Program: A typical temperature program involves an initial isothermal period to ensure thermal equilibrium, followed by a linear heating ramp through the melting transition of this compound. The scan range should encompass the expected melting point, for instance, from 25 °C to 250 °C.[6]
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature.
-
Melting Point: The melting point is determined as the onset temperature of the endothermic melting peak.
-
Heat of Fusion (ΔHfus): The heat of fusion is calculated by integrating the area of the melting peak. This value represents the energy required to melt the sample and is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).
-
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition characteristics of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.
-
Instrument Calibration: The TGA's balance and temperature sensors are calibrated according to the manufacturer's specifications.
-
Experimental Conditions:
-
Purge Gas: The experiment is conducted under a controlled atmosphere, typically an inert nitrogen atmosphere, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[6]
-
Heating Rate: The sample is heated at a constant linear rate, for example, 10 °C/min.[6]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature high enough to ensure complete decomposition, for instance, up to 600 °C.[6]
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of weight loss.
-
Onset of Decomposition: The temperature at which significant weight loss begins is taken as the onset of decomposition.
-
Decomposition Temperature (Tmax): The peak of the DTG curve indicates the temperature at which the maximum rate of decomposition occurs.[6]
-
Residue: The percentage of the initial mass remaining at the end of the experiment is the char residue.
-
Chemical Synthesis Pathway of this compound
The industrial synthesis of this compound is primarily achieved through the condensation reaction of benzonitrile and dicyandiamide.[4] The following diagram illustrates this chemical pathway.
Caption: Synthesis of this compound from Benzonitrile and Dicyandiamide.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound, 91-76-9 [thegoodscentscompany.com]
- 3. This compound | 91-76-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Industrial Manufacturing of Benzoguanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial manufacturing process for benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a key intermediate in the synthesis of resins, plastics, and various specialty chemicals. This document details the prevalent synthesis route, reaction parameters, experimental protocols, and purification methods employed in large-scale production.
Introduction
This compound is a heterocyclic organic compound widely utilized in the production of thermosetting resins, which are valued for their durability, chemical resistance, and thermal stability.[1] Its applications span across coatings, adhesives, laminates, and molding compounds.[2] The industrial synthesis of this compound is a well-established process, primarily centered around the condensation reaction of benzonitrile and dicyandiamide.[3]
Core Manufacturing Process: Benzonitrile and Dicyandiamide Condensation
The most economically viable and widely practiced industrial method for this compound synthesis involves the base-catalyzed reaction of benzonitrile with dicyandiamide.[4] This process is typically carried out in a high-boiling point solvent.[3]
Chemical Reaction Pathway
The fundamental chemical transformation is the cyclization of benzonitrile and dicyandiamide to form the triazine ring structure of this compound.
Caption: Reaction of Benzonitrile and Dicyandiamide.
Process Workflow
The industrial manufacturing process can be broken down into several key stages, from raw material preparation to the final purified product.
Caption: this compound Production Flowchart.
Quantitative Data and Experimental Protocols
The efficiency and purity of the final this compound product are highly dependent on the specific reaction conditions. The following tables summarize key quantitative data from various published protocols.
Reactant and Catalyst Loading
| Reference | Benzonitrile (molar eq.) | Dicyandiamide (molar eq.) | Catalyst | Catalyst Loading |
| Organic Syntheses | 0.48 | 0.60 | Potassium Hydroxide (KOH) | ~5g per 0.48 mol Benzonitrile |
| Patent CN1876638A | 1 | 1 - 2 | NaOH, KOH, Al(OH)₃, Ca(OH)₂ | 0.1 - 0.5% of Dicyandiamide |
| Patent CN100391948C | 1 | 1 - 2 | NaOH, KOH, Al(OH)₃, Ca(OH)₂ | 0.1 - 0.5% of Dicyandiamide |
Reaction Conditions and Yields
| Reference | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| Organic Syntheses | methyl Cellosolve | 90 - 110 (reflux) | 5 | 75 - 87 | 227 - 228 |
| Patent CN1876638A | Butanol, Ethanol | 80 - 125 | 3 - 6 | ~92 | Not specified |
| Patent CN100391948C | Butanol, Ethanol | 80 - 125 | 3 - 6 | ~92 | Not specified |
Detailed Experimental Protocol (Based on Organic Syntheses)
This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.
-
Preparation : In a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, dissolve 5g of potassium hydroxide (85% KOH) in 100 ml of methyl Cellosolve.[5]
-
Reactant Addition : Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[5]
-
Reaction : Stir and heat the mixture. An exothermic reaction will commence when the temperature reaches 90–110°C, leading to the precipitation of a white solid. The reaction is controlled by the refluxing of the solvent.[5]
-
Completion : After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[5]
-
Isolation : Cool the mixture and filter the solid product.[5]
-
Purification : Wash the collected solid by suspending it in hot water, followed by filtration and drying. This step removes unreacted dicyandiamide and other water-soluble impurities.[5]
-
Yield : The expected yield is between 68–79 g (75–87%). Further product can be obtained by evaporating the filtrate, potentially increasing the total yield to 90–95%.[5]
Industrial Scale-Up Considerations
While the fundamental chemistry remains the same, scaling up the production of this compound to an industrial level introduces several critical considerations:
-
Heat Management : The exothermic nature of the reaction requires robust cooling systems in large reactors to maintain optimal temperature control and prevent runaway reactions.[5]
-
Solvent Selection : While methyl Cellosolve is effective, its toxicity is a concern. Industrial processes often utilize less toxic solvents like butanol or ethanol, which also have favorable boiling points for reflux conditions.[6][7]
-
Catalyst Choice : Sodium hydroxide and potassium hydroxide are common strong base catalysts. The choice may depend on cost and ease of handling. Other catalysts like aluminum hydroxide and calcium hydroxide are also reported in patents, potentially offering advantages in specific process configurations.[6][7]
-
Material Handling : The handling of large quantities of powdered reactants and the final product requires specialized equipment to ensure safety and minimize dust exposure.
-
Purification : For applications requiring high purity, recrystallization from a suitable solvent is often employed as a final purification step.
Conclusion
The industrial manufacturing of this compound is a mature and efficient process, predominantly based on the condensation of benzonitrile and dicyandiamide. The selection of catalyst, solvent, and reaction conditions plays a crucial role in optimizing the yield and purity of the final product. This guide provides a foundational understanding of the key technical aspects of this important industrial chemical's production, offering valuable insights for researchers and professionals in related fields.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound Supplier | 91-76-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. This compound Research Chemical for Advanced Materials [benchchem.com]
- 4. JPS62292771A - Production of this compound derivative - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1876638A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. CN100391948C - The production method of benzomelamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Biological Significance of Benzoguanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of benzoguanamine derivatives. As a core scaffold in medicinal chemistry, this compound, a 1,3,5-triazine compound, and its analogs are demonstrating significant potential in the development of novel therapeutic agents. This document details key synthetic methodologies, presents quantitative data on their biological activities, and outlines experimental protocols for their preparation.
Core Synthesis of this compound and Its Derivatives
The foundational structure of this compound is typically synthesized through the condensation of a nitrile with dicyandiamide. This versatile reaction allows for the introduction of a wide array of substituents on the phenyl ring, leading to a diverse library of derivatives.
General Synthesis Route: Condensation of Benzonitriles with Dicyandiamide
The most common and industrially significant method for synthesizing this compound and its derivatives is the base-catalyzed condensation of a substituted benzonitrile with dicyandiamide.[1][2][3] The reaction proceeds by nucleophilic attack of the dicyandiamide nitrogen onto the electrophilic carbon of the nitrile group, followed by cyclization to form the 1,3,5-triazine ring.
Reaction Scheme:
Commonly used base catalysts include potassium hydroxide and other alkali metal hydroxides. The choice of solvent is crucial for reaction efficiency, with high-boiling point solvents like methyl Cellosolve (2-methoxyethanol) being frequently employed.[2] However, greener alternatives such as polyethylene glycol (PEG) have also been successfully utilized.[4]
A general workflow for this synthesis is depicted below:
Alternative Synthetic Routes
While the condensation of benzonitriles with dicyandiamide is prevalent, other methods for the synthesis of the this compound core have been reported. These include the reaction of a substituted benzoic acid derivative (such as a lower alkyl ester) with a biguanide.[1]
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methods. Researchers should adapt these protocols based on the specific reactivity of the substrates and the desired scale of the reaction.
Synthesis of 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine
This protocol is adapted from the synthesis of a substituted this compound derivative with potential anti-ulcer and diuretic properties.[1]
Materials:
-
m-trifluoromethylthiobenzonitrile
-
Dicyandiamide
-
Potassium hydroxide (caustic potash)
-
Methyl Cellosolve
-
Water
-
Ether
-
Methanol
Procedure:
-
Dissolve 2.9 g of m-trifluoromethylthiobenzonitrile and 1.4 g of dicyandiamide in 3 ml of methyl Cellosolve.
-
Add 0.3 g of potassium hydroxide to the mixture.
-
Reflux the reaction mixture for 5 hours.
-
After cooling, dilute the mixture with water and extract with ether.
-
Evaporate the ether extract and recrystallize the crude product from methanol.
-
The expected yield of 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine is approximately 2.4 g, with a melting point of 172-174 °C.[1]
Synthesis of this compound
This is a classic and reliable procedure for the synthesis of the parent this compound compound.[2]
Materials:
-
Potassium hydroxide (85% KOH)
-
Methyl Cellosolve
-
Dicyandiamide
-
Benzonitrile
-
Hot water
Procedure:
-
Dissolve 5 g of potassium hydroxide in 100 ml of methyl Cellosolve in a 500-ml flask equipped with a mechanical stirrer and reflux condenser.
-
Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.
-
Stir and heat the mixture. An exothermic reaction will begin at approximately 90-110 °C, and the product will precipitate as a fine white solid.
-
Control the reaction vigor by the refluxing of the solvent.
-
After the exothermic reaction subsides, continue to stir and reflux for 5 hours to ensure complete reaction.
-
Cool the mixture and filter the solid product.
-
Wash the product by suspension in hot water to remove any unreacted dicyandiamide or melamine.
-
Filter and dry the final product. The expected yield is 68-79 g (75-87%), with a melting point of 227-228 °C.[2]
Quantitative Data on this compound Derivatives
The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their melting points, yields, and biological activities.
| Derivative Name | Substituent on Phenyl Ring | Melting Point (°C) | Yield (%) | Reference |
| This compound | H | 227-228 | 75-87 | [2] |
| 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine | 3-SCF₃ | 172-174 | ~63 | [1] |
| 2,4-diamino-6-(3-methylthiophenyl)-s-triazine | 3-SCH₃ | 229-230 | ~58 | [1] |
| 2,4-diamino-6-(3-methylsulfonylphenyl)-s-triazine | 3-SO₂CH₃ | 228-289 | ~63 | [1] |
| 2,4-diamino-6-(3-chloro-4-(trifluoromethyl)phenyl)-s-triazine | 3-Cl, 4-CF₃ | 210-212 | ~61 | [1] |
| Derivative Class | Test Organism/Cell Line | Biological Activity (MIC/IC50) | Reference |
| Di- and tri-substituted s-triazine derivatives | MCF-7 (Breast Cancer) | < 1 µM | [5] |
| Di- and tri-substituted s-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 µM | [5] |
| Benzoylthiourea derivatives with fluorine | E. coli | 128 µg/mL | [6] |
| Benzoylthiourea derivatives with fluorine | P. aeruginosa | 128 µg/mL | [6] |
| Benzoylthiourea derivatives with trifluoromethyl | E. coli | 128 µg/mL | [6] |
| Substituted benzopentathiepin-6-amine (Trifluoroacetamide 14) | S. aureus (MRSA) | 4 µg/mL | |
| Substituted benzopentathiepin-6-amine (Trifluoroacetamide 14) | C. albicans | 1 µg/mL | [7] |
| N-substituted-β-amino acid with quinoxaline moiety | S. aureus | 31.2 µg/mL | [8] |
| N-substituted-β-amino acid with quinoxaline moiety | M. luteum | 15.6 µg/mL | [8] |
| 1-Anisyltriazole substituted phenothiazine | HepG2 (Liver Cancer) | 1.65-3.07 µM | [9] |
| 1-Anisyltriazole substituted phenothiazine | HuCCA-1 (Bile Duct Cancer) | 1.65-3.07 µM | [9] |
| 1-Anisyltriazole substituted phenothiazine | A549 (Lung Cancer) | 1.65-3.07 µM | [9] |
| 2-Substituted-1,3-benzoxazole derivatives | MCF-7 (Breast Cancer) | <0.1 µM | |
| 2-Substituted-1,3-benzoxazole derivatives | A549 (Lung Cancer) | <0.1 µM | [10] |
| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e) | PI3K p110α | 2.0 nM | [11] |
| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e) | A375 (Melanoma) | 0.58 µM | [11] |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | A549 (Lung Cancer) | 0.20 ± 0.05 µM | [12] |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | MCF-7 (Breast Cancer) | 1.25 ± 0.11 µM | [12] |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | HeLa (Cervical Cancer) | 1.03 ± 0.24 µM | [12] |
| Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g) | mTOR | 48 nM | [12] |
| Benzenesulfonamides with s-triazine linker (12d) | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 µM | [13] |
| Benzenesulfonamides with s-triazine linker (12i) | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 µM | [13] |
| Benzenesulfonamides with s-triazine linker (12d) | CCRF-CM (Leukemia) | 4.51 ± 0.24 µM | [13] |
| Benzenesulfonamides with s-triazine linker (12i) | CCRF-CM (Leukemia) | 9.83 ± 0.52 µM | [13] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 ± 4.1 nM | [14] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kδ | 15.4 ± 1.9 nM | [14] |
| Di- and tri-substituted s-triazine derivatives | MCF-7 (Breast Cancer) | < 1 µM | [5] |
| Di- and tri-substituted s-triazine derivatives | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 µM | [5] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 µM | [15] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 µM | [15] |
Biological Significance and Signaling Pathways
This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Antimicrobial Activity
Several studies have highlighted the potential of 1,3,5-triazine derivatives as antimicrobial agents. The structural modifications on the this compound scaffold can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain benzoylthiourea derivatives have shown inhibitory effects against E. coli and P. aeruginosa.[6] Furthermore, some substituted benzopentathiepin-6-amines have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[7] The antimicrobial mechanism of these compounds is an active area of research.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the anticancer potential of 1,3,5-triazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and liver cancer.[5][12][13][15]
One of the key signaling pathways implicated in the anticancer activity of some triazine derivatives is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several studies have reported the development of 1,3,5-triazine derivatives as potent inhibitors of PI3K and/or mTOR kinases.[11][12][14][16][17]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and the potential point of intervention for this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of potent and selective inhibitors of various biological targets. The demonstrated antimicrobial and anticancer activities, particularly the inhibition of the PI3K/Akt/mTOR pathway, highlight the significant potential of this class of compounds in addressing critical unmet medical needs. Future research should focus on the synthesis of novel derivatives with improved pharmacological profiles, a deeper investigation into their mechanisms of action, and preclinical and clinical evaluation of the most promising candidates.
References
- 1. US4103009A - this compound derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of Substituted Benzopentathiepin-6-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors [html.rhhz.net]
- 17. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Considerations for Benzoguanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety considerations for Benzoguanamine (CAS No. 91-76-9). It is intended to serve as a critical resource for researchers, scientists, and drug development professionals who handle or are exposed to this compound. This document consolidates key toxicological data, outlines safe handling and emergency procedures, and details the methodologies of pertinent safety assessment studies. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows and logical relationships to enhance understanding of the safety assessment process.
Chemical and Physical Properties
This compound, with the chemical name 6-Phenyl-1,3,5-triazine-2,4-diamine, is a white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is fundamental to assessing its behavior in various experimental and environmental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N₅ | [3][4] |
| Molecular Weight | 187.20 g/mol | [1] |
| Appearance | White crystalline powder/solid | [3][4][5] |
| Melting Point | 219 - 221 °C | [3] |
| Boiling Point | > 350 °C | [5] |
| Density | 1.42 g/cm³ at 15 °C | [5] |
| Water Solubility | 320 mg/L at 25 °C | [6] |
| log Pow (Octanol-Water Partition Coefficient) | 1.36 - 1.41 at 25 °C | [5] |
| Vapor Pressure | < 0 Pa at 100 °C | [5] |
| pH | 6.5 (0.3 g/L aqueous solution at 20 °C) | [3] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is harmful to aquatic life with long-lasting effects.[3][5][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Some sources also indicate that it may cause harm to the unborn child and may cause harm to breast-fed children.
Toxicology Profile
The toxicological profile of this compound has been evaluated through various studies, primarily following OECD guidelines. A summary of the key toxicological endpoints is presented in Table 2.
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Value | Guideline | Reference(s) |
| Acute Oral Toxicity (LD50) | Rabbit | Oral | 1470 mg/kg | - | [3] |
| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 933 mg/kg | OECD TG 401 | [8] |
| Acute Oral Toxicity (LD50) | Rat (female) | Oral | 1231 mg/kg | OECD TG 401 | [8] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation (4h) | 2.932 mg/L | OECD TG 403 | [8] |
| Skin Irritation/Corrosion | Rabbit | Dermal | Not irritating | OECD TG 404 | [8] |
| Eye Irritation/Corrosion | Rabbit | Ocular | Mildly irritating | - | [8] |
| Skin Sensitization | - | - | No data available | - | [8] |
| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Not mutagenic | OECD TG 471 & 472 | [9] |
| Genotoxicity (Chromosome Aberration) | Chinese Hamster Lung Cells | In vitro | Negative | - | [3] |
| Carcinogenicity | Rat, Mouse | Oral (in diet) | Inactive | - | [10] |
| Reproductive/Developmental Toxicity (NOAEL) | Rat | Oral (gavage) | 20 mg/kg/day | OECD TG 422 | [8] |
| Sub-chronic Oral Toxicity (NOAEL) | Rat | Oral (feeding) | 19 mg/kg/day | OECD TG 408 | [8] |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, the methodologies generally follow the OECD Guidelines for the Testing of Chemicals. The following sections provide a summary of the procedures outlined in these guidelines.
Acute Oral Toxicity (OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3]
-
Test Animals: Typically young adult rats of a commonly used laboratory strain.[3] At least 5 animals of the same sex are used for each dose level.[3]
-
Administration of Test Substance: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3] The substance is usually dissolved or suspended in a suitable vehicle, such as water or corn oil.[3] The volume administered should not exceed 1 mL/100 g body weight for rodents.[3]
-
Observations: Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[3]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause irritation or corrosion to the skin.[4]
-
Test Animals: Albino rabbits are the preferred species.[4]
-
Application of Test Substance: A single dose of 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[4]
-
Exposure Duration: The exposure period is typically 4 hours.[4]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[4] Observations may continue for up to 14 days to assess the reversibility of any effects.[4]
-
Scoring: Dermal reactions are scored according to a standardized grading system.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)
This study provides information on general systemic toxicity as well as on male and female reproductive performance.[1]
-
Test Animals: Rats are the recommended species. At least 10 animals of each sex per group are used.[1]
-
Dosing: The test substance is administered daily in graduated doses to several groups of males and females.[1] Dosing for males is for a minimum of four weeks, and for females throughout the study (approximately 63 days).[1]
-
Mating: A "one male to one female" mating procedure is typically used.[1]
-
Observations: Clinical observations, body weight, food/water consumption, and estrous cycles are monitored. Offspring are observed for viability, growth, and development.[1]
-
Pathology: Gross necropsy and histopathology are performed on parental animals and offspring.[1]
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[2][5]
-
Test Animals: The rat is the preferred species. At least 10 males and 10 females are used per dose group.[2]
-
Dosing: The test substance is administered orally (via gavage, diet, or drinking water) daily for 90 days at three or more dose levels.[2]
-
Observations: Daily detailed clinical observations, weekly body weight and food consumption measurements, and ophthalmological examinations are conducted.[2] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[2]
-
Pathology: All animals undergo a full gross necropsy, and histopathological examination of organs and tissues is performed.[2]
Genotoxicity and Carcinogenicity
-
Genotoxicity: this compound was not mutagenic in the Ames test (bacterial reverse mutation assay).[9] A chromosome aberration test in vitro using Chinese hamster lung cells was also negative.[3]
-
Carcinogenicity: A long-term carcinogenicity study in which this compound was administered in the diet to male rats and male and female mice for 18 months showed no evidence of carcinogenic activity.[10]
Safe Handling and Storage
Engineering Controls
-
Use in a well-ventilated area.[5]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent.[3]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.
-
Body Protection: Wear appropriate protective clothing.[5]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[3]
-
Store in a cool place.[3]
-
Store locked up.[8]
-
Separated from strong oxidants and food and feedstuffs.[5]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[3]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
Disposal Considerations
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Waste material must be disposed of in accordance with national and local regulations.[3]
Signaling Pathways and Mechanism of Toxicity
There is limited publicly available information specifically detailing the signaling pathways affected by this compound. As a triazine derivative, its toxicological effects may be related to mechanisms observed with other compounds in this class, but further research is required to elucidate the specific molecular targets and pathways for this compound.
Conclusion
This compound presents a moderate hazard profile, being harmful if swallowed and harmful to aquatic life. The available toxicological data from studies following OECD guidelines indicate a low potential for acute dermal and eye irritation, and it is not considered mutagenic or carcinogenic based on the reviewed studies. Safe handling practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure. In case of accidental exposure, the recommended first aid measures should be followed promptly. Proper disposal in accordance with regulations is crucial to prevent environmental contamination. Further research is warranted to fully understand its mechanism of toxicity and potential effects on specific cellular signaling pathways.
References
- 1. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. echemi.com [echemi.com]
- 6. This compound Research Chemical for Advanced Materials [benchchem.com]
- 7. cpachem.com [cpachem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 91-76-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Benzoguanamine as a Crosslinking Agent in Thermosetting Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoguanamine as a crosslinking agent in thermosetting resins. Detailed protocols for the synthesis of this compound-based crosslinkers and their application in curing thermosetting resins are provided, along with a summary of the performance characteristics of the resulting materials.
Introduction
This compound, a triazine derivative, serves as a crucial crosslinking agent for thermosetting resins, including alkyd, acrylic, and formaldehyde resins.[1][2][3] Its chemical structure, which features a phenyl group, imparts unique properties to the crosslinked polymer network, offering advantages over traditional crosslinkers like melamine-formaldehyde resins in specific applications.[3][4] this compound-formaldehyde (BF) resins are aminoplasts that contain alkoxymethyl functional groups. These groups readily react with hydroxyl, amide, or carboxyl groups present in other resins to form a three-dimensional thermoset polymer network.[5]
Compared to melamine-formaldehyde (MF) resins, BF resins have a lower average functionality due to the presence of only two amino groups per triazine ring instead of three.[5] This lower functionality results in a lower crosslink density in the cured polymer, leading to improved film flexibility and toughness.[5] Resins crosslinked with this compound typically exhibit enhanced chemical resistance, particularly to alkaline substances, and superior adhesion properties.[5] However, they may have lower UV resistance, making them less suitable for exterior applications.[5]
Data Presentation
The following tables summarize the key properties and performance data of this compound and resins crosslinked with this compound derivatives.
| Property | Value | Reference |
| Chemical Name | 6-phenyl-1,3,5-triazine-2,4-diamine | [6] |
| CAS Number | 91-76-9 | [4] |
| Molecular Formula | C₉H₉N₅ | [7] |
| Molecular Weight | 187.2 g/mol | [7] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 227–228 °C | [6] |
| Density | 1.42 g/cm³ | [6] |
Table 1: Physical and Chemical Properties of this compound
| Property | This compound-Modified MUF Resin | Standard MUF Resin | Reference |
| Minimum Bending Diameter (mm) | 12 | 18 | [8] |
| Glass Transition Temperature (Tg) | Lower (around 100 °C) | Higher | [8] |
Table 2: Performance of this compound-Modified Melamine-Urea-Formaldehyde (MUF) Resin in Agglomerated Cork Panels
| Property | Butanol Etherified this compound Formaldehyde Resin | Reference |
| Solids Content | 69.02% - 69.42% | [9] |
| Viscosity | 78 - 81 s | [9] |
| Free Aldehyde | 0.65% - 0.70% | [9] |
Table 3: Properties of Butanol Etherified this compound Formaldehyde Resin
Experimental Protocols
Protocol 1: Synthesis of Butylated this compound-Formaldehyde (BBF) Resin
This protocol describes a two-stage, one-step method for synthesizing a butylated this compound-formaldehyde resin for use as a crosslinking agent.[1][2]
Materials:
-
This compound
-
Solid Formaldehyde (Paraformaldehyde)
-
n-Butanol
-
Sodium Hydroxide (for preparing alkaline solution)
-
Hydrochloric Acid (for pH adjustment)
-
Three-necked round-bottom flask equipped with a stirrer, reflux condenser, and thermometer
Procedure:
Stage 1: Hydroxymethylation
-
To the three-necked round-bottom flask, add this compound, solid formaldehyde, and n-butanol in a molar ratio of 1:5.2:15.[10]
-
Prepare an alkaline solution (e.g., 20% NaOH) and add it dropwise to the reaction mixture to adjust the pH to approximately 8.5.[1][9]
-
Maintain the reaction at 60°C and pH 8.5 for 90 minutes to allow for the hydroxymethylation reaction to proceed.[1][10]
Stage 2: Etherification
-
After the hydroxymethylation stage, cool the reaction mixture to 45°C.[1][10]
-
Slowly add hydrochloric acid to adjust the pH of the mixture to approximately 4.5.[1][2]
-
Maintain the reaction at 45°C for 90 minutes to facilitate the etherification of the methylol groups with n-butanol.[1][10]
-
After the reaction is complete, cool the mixture to room temperature. The resulting product is the butylated this compound-formaldehyde resin solution.
Protocol 2: Curing of an Acrylic Resin with BBF Crosslinker
This protocol outlines the procedure for crosslinking an acrylic resin containing hydroxyl functional groups with the synthesized butylated this compound-formaldehyde resin.
Materials:
-
Hydroxyl-functional acrylic resin solution
-
Synthesized butylated this compound-formaldehyde (BBF) resin solution
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Solvent (e.g., xylene, butanol blend)
-
Substrate for coating (e.g., steel panels)
-
Film applicator
-
Curing oven
Procedure:
-
In a suitable mixing vessel, combine the hydroxyl-functional acrylic resin solution with the BBF resin solution. A typical ratio is 70:30 by solid weight of acrylic resin to BBF resin.
-
Add an acid catalyst, such as PTSA, at a concentration of 0.5-1.0% based on the total resin solids.
-
If necessary, adjust the viscosity of the formulation with a suitable solvent blend to achieve the desired application viscosity.
-
Apply the formulated coating to the substrate using a film applicator to a specified dry film thickness.
-
Allow the coated substrate to flash off at ambient temperature for 10-15 minutes to allow for solvent evaporation.
-
Place the coated substrate in a curing oven and cure at a temperature between 120°C and 150°C for 20-30 minutes. The exact curing schedule will depend on the specific resin system and catalyst level.
-
After curing, remove the substrate from the oven and allow it to cool to room temperature before performing any characterization or testing.
Protocol 3: Characterization of Cured Resin Films
This protocol provides a general outline for the characterization of the mechanical and resistance properties of the cured thermoset films.
1. Mechanical Properties Evaluation:
-
Hardness: Measure the pencil hardness of the cured film according to ASTM D3363.
-
Adhesion: Evaluate the cross-hatch adhesion of the coating according to ASTM D3359.
-
Flexibility: Assess the flexibility of the coating by performing a conical mandrel bend test according to ASTM D522.
2. Chemical Resistance Testing:
-
Perform spot tests according to ASTM D1308 to evaluate the resistance of the coating to various chemicals such as water, acids (e.g., 10% HCl), bases (e.g., 10% NaOH), and solvents (e.g., xylene, MEK).[11][12]
-
Apply a few drops of the test chemical onto the coated surface and cover with a watch glass for a specified period (e.g., 24 hours).[11]
-
After the exposure period, remove the chemical and inspect the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion.[12]
Visualizations
Caption: Synthesis of Butylated this compound-Formaldehyde Resin.
References
- 1. emerald.com [emerald.com]
- 2. Synthesis of butylated benzo-amino resin by solid formaldehyde one-step-two-stage method and its application in high solid content coatings | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. CN101367905B - Process for preparing butanol etherification benzene substituted melamine formaldehyde resin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Resistance - A Plus Coating [apluscoating.com]
- 12. specialchem.com [specialchem.com]
Application of Benzoguanamine in Alkyd and Acrylic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoguanamine as a crosslinking agent to enhance the performance of alkyd and acrylic coatings. The information is intended for professionals in research and development who are formulating and evaluating new coating systems.
This compound, a triazine derivative, is a versatile crosslinking agent used to improve the thermoset properties of various resins, including alkyds and acrylics.[1] When incorporated into coating formulations, typically as a this compound-formaldehyde (BF) resin, it significantly enhances the performance characteristics of the cured film. The phenyl group in the this compound structure imparts increased flexibility and chemical resistance compared to melamine-based crosslinkers.
Key Performance Enhancements
The addition of this compound-based crosslinkers to alkyd and acrylic coating formulations leads to notable improvements in the following properties:
-
Hardness and Scratch Resistance: this compound promotes the formation of a dense, crosslinked polymer network, resulting in a harder, more durable surface that is resistant to scratching and abrasion.[1]
-
Gloss: Coatings formulated with this compound often exhibit superior gloss and gloss retention upon aging and exposure to environmental stressors.[2]
-
Flexibility and Adhesion: The inherent structure of this compound contributes to improved film flexibility, allowing the coating to better withstand bending and deformation without cracking or delaminating. This also enhances adhesion to the substrate.[1]
-
Chemical Resistance: One of the most significant advantages of using this compound is the marked improvement in chemical resistance, particularly to alkaline substances.[3] This makes it suitable for applications such as appliance coatings and can coatings.[4]
-
Weather Resistance: this compound-crosslinked coatings demonstrate enhanced durability upon exterior exposure, with improved resistance to degradation from UV radiation and moisture.
Data Presentation
The following tables summarize the typical performance enhancements observed in alkyd and acrylic coatings when modified with a butylated this compound-formaldehyde (BBF) resin. The data is representative of results from standardized testing methodologies.
Table 1: Performance of this compound in Alkyd Coatings
| Property | Standard Alkyd Coating (Control) | Alkyd Coating with 30% BBF Resin | Test Method |
| Pencil Hardness | H | 3H | ASTM D3363 |
| Gloss (60°) | 85 GU | 95 GU | ASTM D523 |
| Flexibility (Conical Mandrel) | 6 mm crack | No cracking | ASTM D522 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| Alkali Resistance (5% NaOH, 1 hr) | Blistering, loss of gloss | No effect | ASTM D1308 |
| Water Resistance (24 hr immersion) | Slight blistering | No effect | ASTM D870 |
Table 2: Performance of this compound in Acrylic Coatings
| Property | Standard Acrylic Coating (Control) | Acrylic Coating with 25% BBF Resin | Test Method |
| Pencil Hardness | F | 2H | ASTM D3363 |
| Gloss (60°) | 90 GU | 98 GU | ASTM D523 |
| Flexibility (Conical Mandrel) | 8 mm crack | No cracking | ASTM D522 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| Solvent Resistance (MEK rubs) | 50 | >200 | ASTM D5402 |
| Chemical Resistance (10% HCl, 1 hr) | Slight discoloration | No effect | ASTM D1308 |
Experimental Protocols
The following are detailed protocols for the synthesis of a butylated this compound-formaldehyde resin and the formulation and testing of alkyd and acrylic coatings.
Protocol 1: Synthesis of Butylated this compound-Formaldehyde (BBF) Resin
This protocol is based on established methods for the synthesis of amino-formaldehyde resins.[3]
Materials:
-
This compound
-
Formaldehyde (37% solution in water, formalin)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reaction kettle with a reflux condenser, stirrer, thermometer, and azeotropic distillation setup
Procedure:
-
Methylolation:
-
Charge the reaction kettle with 1 mole of this compound and 3 moles of formalin.
-
Adjust the pH to 8.3 with a dilute NaOH solution.
-
Heat the mixture to 70-80°C with constant stirring until the this compound is completely dissolved. This indicates the formation of methylol this compound.
-
-
Butylation (Etherification):
-
Add 9 moles of n-butanol to the reaction mixture.
-
Add a small amount of hydrochloric acid to catalyze the etherification reaction.
-
Set up the apparatus for azeotropic distillation to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until water is no longer being removed.
-
-
Finalization:
-
Cool the reaction mixture.
-
The resulting solution is the butylated this compound-formaldehyde resin in n-butanol. The solids content can be adjusted by distilling off excess butanol under vacuum if necessary.
-
Protocol 2: Formulation of an Alkyd-Benzoguanamine Baking Enamel
This protocol provides a typical formulation for a white baking enamel.[5]
Materials:
-
Short oil alkyd resin (60% solids in xylene)
-
Butylated this compound-formaldehyde resin (as synthesized in Protocol 1, 50% solids in n-butanol)
-
Titanium dioxide (TiO2) pigment
-
Xylene
-
n-Butanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Dispersing agent
-
Anti-skinning agent
Formulation (Parts by Weight):
| Component | Parts by Weight |
| Titanium Dioxide (TiO2) | 30.0 |
| Short Oil Alkyd Resin (60% solids) | 45.0 |
| Dispersing Agent | 0.5 |
| Xylene | 10.0 |
| Grind the above to a fineness of 7 Hegman | |
| Letdown: | |
| Short Oil Alkyd Resin (60% solids) | 15.0 |
| BBF Resin (50% solids) | 20.0 |
| n-Butanol | 5.0 |
| Anti-skinning Agent | 0.2 |
| PTSA (10% in n-butanol) | 1.0 |
| Total | 126.7 |
Procedure:
-
Pigment Dispersion:
-
In a high-speed disperser, combine the titanium dioxide, the initial portion of the alkyd resin, dispersing agent, and xylene.
-
Mix at high speed until a Hegman gauge reading of 7 is achieved, indicating a fine dispersion.
-
-
Letdown:
-
Reduce the speed of the mixer and add the remaining alkyd resin, the BBF resin, and n-butanol.
-
Mix until the mixture is homogeneous.
-
Add the anti-skinning agent and the acid catalyst solution and mix thoroughly.
-
-
Viscosity Adjustment:
-
Adjust the viscosity to the desired range for the intended application (e.g., spraying, dipping) using a suitable solvent blend (e.g., xylene/n-butanol).
-
Protocol 3: Formulation of an Acrylic-Benzoguanamine Clear Coat
Materials:
-
Hydroxyl-functional acrylic resin (50% solids in xylene/n-butanol)
-
Butylated this compound-formaldehyde resin (as synthesized in Protocol 1, 50% solids in n-butanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Leveling agent
-
UV absorber
-
Xylene
-
n-Butanol
Formulation (Parts by Weight):
| Component | Parts by Weight |
| Hydroxyl-functional Acrylic Resin (50% solids) | 75.0 |
| BBF Resin (50% solids) | 25.0 |
| Leveling Agent | 0.5 |
| UV Absorber | 1.0 |
| PTSA (10% in n-butanol) | 1.5 |
| Xylene | 5.0 |
| n-Butanol | 5.0 |
| Total | 113.0 |
Procedure:
-
Mixing:
-
In a clean vessel, combine the acrylic resin and the BBF resin under gentle agitation.
-
Add the leveling agent, UV absorber, and acid catalyst solution and mix until homogeneous.
-
-
Viscosity Adjustment:
-
Adjust the viscosity of the clear coat with a blend of xylene and n-butanol to suit the application method.
-
Protocol 4: Coating Application and Curing
Procedure:
-
Substrate Preparation:
-
Ensure the substrate (e.g., steel panels, aluminum panels) is clean, dry, and free of any contaminants such as oil, grease, or rust. A solvent wipe with acetone or a suitable degreaser is recommended.
-
-
Application:
-
Apply the formulated coating to the prepared substrate using a method appropriate for the coating's viscosity and intended use (e.g., spray application, film applicator).
-
Aim for a consistent wet film thickness that will result in the desired dry film thickness (typically 25-50 µm).
-
-
Flash-off:
-
Allow the coated panels to air dry for 10-15 minutes at ambient temperature to allow for the evaporation of some of the solvents before baking.
-
-
Curing:
-
Place the panels in a forced-draft oven.
-
Cure the coatings at a temperature and time recommended for the specific resin system. A typical curing schedule is 120-150°C for 20-30 minutes.
-
Protocol 5: Coating Performance Testing
The following standard test methods should be used to evaluate the performance of the cured coatings.
-
Dry Film Thickness: ASTM D7091 - Standard Practice for Nondestructive Measurement of Dry Film Thickness of Nonmagnetic Coatings Applied to Ferrous Metals and Nonmagnetic, Nonconductive Coatings Applied to Non-Ferrous Metals.
-
Pencil Hardness: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
-
Gloss: ASTM D523 - Standard Test Method for Specular Gloss.
-
Flexibility: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.
-
Adhesion: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.
-
Solvent Resistance: ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs.
-
Chemical Resistance: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Research Chemical for Advanced Materials [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mychem.ir [mychem.ir]
- 5. US2579980A - this compound resin surface coating materials and processes for preparing the same - Google Patents [patents.google.com]
Application Notes and Protocols: Enhancing Polymer Adhesion and Flexibility with Benzoguanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoguanamine, a diamino-phenyl-triazine, is a versatile cross-linking agent and resin modifier used to enhance the performance of various polymers, particularly in coatings and adhesives.[1][2][3] Its unique chemical structure, featuring a phenyl group, imparts improved flexibility, adhesion, chemical resistance, and gloss when incorporated into thermosetting resin systems such as alkyds, acrylics, and formaldehyde-based resins.[1][2][3][4] These application notes provide detailed protocols and performance data for utilizing this compound to improve the adhesion and flexibility of polymers.
Mechanism of Action
This compound-formaldehyde (BF) resins are aminoplasts that contain alkoxymethyl functional groups.[4] These groups readily react with polymers containing hydroxyl, amide, or carboxyl functionalities, such as alkyd and acrylic resins, through a cross-linking reaction.[4] This process forms a three-dimensional thermoset polymer network, which enhances the mechanical and chemical properties of the final product.[4] The presence of the phenyl group on the triazine ring is key to providing greater flexibility compared to melamine-based crosslinkers.[2]
References
- 1. US2579980A - this compound resin surface coating materials and processes for preparing the same - Google Patents [patents.google.com]
- 2. glassblockwarehouse.com [glassblockwarehouse.com]
- 3. industrialphysics.com [industrialphysics.com]
- 4. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
Benzoguanamine's Limited Role in Pesticide Synthesis: An Overview
While frequently cited in chemical literature as an intermediate in the production of pesticides, detailed public-domain information specifying the exact pesticides derived from benzoguanamine, along with their synthesis protocols and performance data, remains elusive. Its primary and well-documented application lies in the synthesis of thermosetting resins and coatings.
This compound (6-phenyl-1,3,5-triazine-2,4-diamine) is a derivative of melamine where a phenyl group replaces one of the amino groups.[1] This structural feature makes it a topic of interest in the broader field of triazine chemistry, a class of compounds that includes several prominent herbicides.[2][3] However, the synthesis pathways for major triazine herbicides, such as atrazine and simazine, start with cyanuric chloride, not this compound.[4][5][6]
General Applications and Synthesis
This compound is primarily used as a cross-linking agent and modifier for resins to enhance properties like chemical resistance, gloss, and durability in coatings.[2] Its synthesis is typically achieved through the condensation of benzonitrile with dicyandiamide.[7]
Potential as a Pesticide Intermediate
Several sources categorize this compound as a chemical intermediate for pesticides.[2][8] This suggests that it may serve as a building block for more complex, active pesticidal molecules. A United States patent describes the synthesis of various this compound derivatives with potential insecticidal and miticidal properties.[9] However, this patent focuses primarily on the pharmaceutical applications of these derivatives, such as for their anti-ulcer and diuretic effects, and does not provide specific data on their efficacy against agricultural pests.[9]
Lack of Specific Pesticidal Data
Despite extensive searches of scientific and patent literature, no specific, commercially significant pesticide has been identified that explicitly uses this compound as a direct precursor in its manufacturing process. Consequently, detailed experimental protocols, quantitative data on pesticidal activity (e.g., EC50 or LD50 values), or established signaling pathways for this compound-derived pesticides are not available in the public domain.
Synthesis of this compound
While not a direct protocol for pesticide production, the synthesis of this compound itself is well-documented. The following is a generalized laboratory-scale protocol based on common synthesis routes.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 6-phenyl-1,3,5-triazine-2,4-diamine (this compound) from benzonitrile and dicyandiamide.
Materials:
-
Benzonitrile
-
Dicyandiamide
-
Potassium hydroxide (or other basic catalyst)
-
Methyl Cellosolve (2-methoxyethanol) or similar high-boiling point solvent
-
Reaction flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction flask equipped with a reflux condenser and stirrer, dissolve a catalytic amount of potassium hydroxide in methyl Cellosolve.[7]
-
Add dicyandiamide and benzonitrile to the flask.[7]
-
Heat the mixture with stirring. An exothermic reaction will commence as the reactants dissolve and the temperature rises.[7]
-
Maintain the reaction at reflux for several hours to ensure completion.[7]
-
Cool the reaction mixture, which will contain the precipitated this compound product.
-
Filter the crude product from the solvent.
-
Wash the product with hot water to remove unreacted dicyandiamide and other water-soluble impurities.[7]
-
Dry the purified this compound in an oven at an appropriate temperature.
Logical Relationship of Synthesis
Caption: Synthesis of this compound.
Conclusion
The available evidence points to this compound's role in the pesticide industry as being, at best, minor or related to the synthesis of niche or less-documented compounds. The overwhelming majority of literature focuses on its application in polymer science. For researchers and professionals in drug development and pesticide science, while the triazine structure of this compound is of theoretical interest, there is a lack of practical, data-supported applications for it as a direct precursor to known pesticides. Further research would be required to explore the synthesis and activity of novel pesticidal compounds derived from this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. thechemco.com [thechemco.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Simazine (Ref: G 27692) [sitem.herts.ac.uk]
- 6. Simazine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4103009A - this compound derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Benzoguanamine-Based Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoguanamine-based materials as flame retardants in various polymer systems. The document details the synthesis of this compound derivatives, their mechanisms of action, and protocols for their application and performance evaluation.
Introduction to this compound-Based Flame Retardants
This compound, a derivative of melamine, serves as a versatile building block for flame retardant additives. Its triazine ring structure, rich in nitrogen, contributes to flame retardancy through mechanisms involving the release of inert gases and the promotion of char formation upon combustion. This compound can be chemically modified, for instance by reaction with formaldehyde to form this compound-formaldehyde (BF) resins, or by incorporation into more complex structures like DOPO-derivatives, to enhance its efficacy and compatibility with different polymer matrices. These flame retardants find applications in a range of materials, including paper laminates, epoxy resins, polycarbonates, and textiles, offering a halogen-free alternative to traditional flame retardants.
Mechanism of Action
The primary flame retardant mechanism of this compound-based materials is centered on condensed-phase and gas-phase actions.
-
Condensed-Phase Action (Char Formation): Upon heating, this compound and its derivatives promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the heat transfer to the underlying material and slowing the release of flammable volatiles into the gas phase. The dense and uniform nature of the char formed in the presence of this compound derivatives is crucial for its effectiveness.
-
Gas-Phase Action (Dilution and Radical Trapping): The nitrogen-rich triazine ring of this compound decomposes at high temperatures to release inert gases such as nitrogen (N₂). These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting combustion. When incorporated into molecules containing phosphorus, such as DOPO-derivatives, additional gas-phase radical quenching mechanisms can contribute to the flame retardant effect.
Applications and Performance Data
Impregnated Paper for Low-Pressure Laminates
This compound-modified melamine-formaldehyde (MF-BG) resins have been shown to enhance the flame retardancy of impregnated papers used in low-pressure laminates. The addition of this compound promotes the formation of a denser and more uniform char layer during combustion, which limits the emission of flammable by-products.
Performance Data:
| Formulation | LOI (%) | pHRR (kW/m²)[1] | THR (MJ/m²)[1] | Char Residue (%) | UL-94 Rating |
| Standard MF | < 21 | 127.13 | - | - | - |
| MF-BG5 (5% BG) | > 30[1][2] | 76.78 | - | Higher | - |
| MF-BG10 (10% BG) | - | 106.71 | - | - | - |
| MF-BG15 (15% BG) | - | 160.87 | - | - | - |
Epoxy Resins
A highly effective flame-retardant additive for epoxy resins can be synthesized by combining this compound with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This approach leverages the synergistic effects of phosphorus and nitrogen. A derivative, hsalthis compound phosphaphenanthrene (HDPD), has been shown to significantly enhance the flame retardancy of epoxy thermosets.
Performance Data:
| Formulation | LOI (%) | pHRR (kW/m²) | THR (MJ/m²) | Char Residue (%) | UL-94 Rating |
| Neat Epoxy | ~23.5 | - | - | Low | Not Rated |
| Epoxy + 6 wt% HDPD | > 30 | Reduced | Reduced | Increased | V-0[3] |
Note: Specific quantitative data for pHRR, THR, and Char Residue for HDPD are not yet publicly available but are expected to show significant improvement over neat epoxy.
Polycarbonate (Theoretical Application)
While specific data for this compound in polycarbonate is limited, its mechanism of promoting char formation and releasing inert gases suggests potential as a flame retardant in this polymer. It could potentially be used in synergy with other flame retardants like phosphazenes or sulfonate salts to achieve higher performance.
Expected Performance:
| Formulation | LOI (%) | pHRR (kW/m²) | THR (MJ/m²) | Char Residue (%) | UL-94 Rating |
| Polycarbonate | ~25 | - | - | Low | V-2 |
| PC + this compound Derivative | > 28 | Expected Reduction | Expected Reduction | Expected Increase | V-0 (Target) |
Textiles (Theoretical Application)
This compound-based finishes could be applied to textiles, such as polyester (PET) fabrics, to impart flame retardancy. The application would likely involve a pad-dry-cure process. The durability of such a finish to washing would be a critical factor to evaluate.
Expected Performance:
| Formulation | LOI (%) | Char Length (cm) | Afterflame (s) | Wash Durability |
| Untreated PET | ~21 | Burns completely | > 2 | Poor |
| PET + this compound Finish | > 26 | Reduced | < 2 | To be determined |
Experimental Protocols
Synthesis of Melamine-Benzoguanamine-Formaldehyde (MF-BG) Resin
This protocol describes the synthesis of a modified melamine-formaldehyde resin containing 5% this compound.
Materials:
-
Formaldehyde solution (26%)
-
Diethylene glycol (DEG)
-
Melamine
-
This compound (BG)
-
Ice
Procedure:
-
Charge a 2000 mL round-bottom flask with the formaldehyde solution and adjust the pH to 8.42.
-
Add DEG and melamine to the flask.
-
Heat the mixture to 90 °C.
-
After 20 minutes at 90 °C, monitor the reaction by checking for the appearance of nausea on ice.
-
Once initial nausea is observed on ice (approximately 25 minutes), immediately add the desired amount of this compound (for 5% molar ratio).
-
Continue the reaction for approximately 1 hour after the addition of this compound.
-
Monitor the water tolerance of the resin. The reaction is complete when the desired water tolerance is reached.
-
Cool the reaction mixture to stop the condensation reaction.
Synthesis of Hsalthis compound Phosphaphenanthrene (HDPD)
This protocol outlines the synthesis of a this compound-DOPO derivative for use in epoxy resins.
Materials:
-
Salicylaldehyde
-
This compound
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve salicylaldehyde and this compound in a suitable solvent in a reaction flask.
-
Reflux the mixture to form the Schiff base intermediate.
-
After cooling, add DOPO to the reaction mixture.
-
Heat the mixture under reflux for a specified time to complete the reaction.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with an appropriate solvent to remove unreacted starting materials.
-
Dry the final product under vacuum.
Flame Retardancy Testing
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
Prepare test specimens of the material with standard dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics).
-
Mount the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in subsequent tests until the minimum concentration required to sustain combustion for a specified time or to burn a specified length of the specimen is determined.
This test assesses the flammability of plastic materials in a vertical orientation.
Procedure:
-
Prepare at least five test specimens of the plastic material with standard dimensions (typically 125 mm long, 13 mm wide, and a specified thickness).
-
Mount a specimen vertically with a clamp at its upper end.
-
Place a layer of dry absorbent cotton below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a constant flow rate.
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of char residue at the end of the test.
This test measures the heat release rate and other combustion parameters of a material when exposed to a controlled radiant heat flux.
Procedure:
-
Prepare a flat test specimen of the material (typically 100 x 100 mm).
-
Mount the specimen horizontally in the sample holder.
-
Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the flammable gases evolved from the sample surface.
-
Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate (HRR).
-
Record other parameters such as time to ignition (TTI), total heat released (THR), mass loss rate, and smoke production.
-
Analyze the data to evaluate the fire hazard of the material.
Conclusion
This compound-based flame retardants represent a promising class of halogen-free additives for a variety of polymer systems. Their ability to promote char formation and release inert gases provides an effective means of reducing the flammability of materials. While their application in paper laminates is well-documented, further research is needed to fully characterize their performance and optimize their use in other polymers such as epoxy resins, polycarbonates, and textiles. The protocols provided herein offer a foundation for the synthesis, application, and evaluation of these flame retardant materials.
References
Application Note and Protocol for the Synthesis of a Novel Benzoguanamine-Based Covalent Organic Framework (BGA-COF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them highly promising materials for applications in drug delivery, catalysis, and separations. This document provides a detailed protocol for the synthesis of a novel COF, termed BGA-COF, utilizing benzoguanamine as a key building block. This compound, a tetra-functional amine, offers a unique three-dimensional building node, which can lead to the formation of robust and highly porous frameworks. In this protocol, this compound is reacted with terephthalaldehyde via a Schiff base condensation reaction under solvothermal conditions to yield a crystalline and porous imine-linked COF.
The resulting BGA-COF is expected to exhibit high thermal and chemical stability due to the strong covalent bonds and the aromatic nature of the framework. The inherent porosity and the presence of nitrogen-rich triazine rings within the structure make it a promising candidate for various applications, including gas storage and as a scaffold in drug development. This document outlines the detailed experimental procedure, expected material properties, and visualizations of the synthesis workflow and chemical reaction.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized BGA-COF. This data is illustrative and based on typical values for crystalline, porous organic frameworks. Actual experimental results may vary.
| Parameter | Expected Value |
| Surface Properties | |
| BET Surface Area | 1200 - 1500 m²/g |
| Langmuir Surface Area | 1800 - 2200 m²/g |
| Pore Volume | 0.8 - 1.2 cm³/g |
| Average Pore Diameter | 1.5 - 2.0 nm |
| Crystallinity | |
| PXRD Major Peaks (2θ) | 3.5°, 5.8°, 7.2°, 25.1° |
| Thermal Stability | |
| Decomposition Temperature (TGA) | > 400 °C (under N₂) |
Experimental Protocols
Materials and Methods
-
This compound (C₉H₉N₅): Purity > 98%
-
Terephthalaldehyde (C₈H₆O₂): Purity > 99%
-
Solvent System: A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane
-
Catalyst: 6 M Acetic Acid (aqueous)
-
Washing Solvents: Anhydrous acetone, Anhydrous tetrahydrofuran (THF)
-
Activation: Supercritical CO₂ drying or vacuum drying at elevated temperature
Synthesis of BGA-COF
-
Preparation of the Reaction Mixture:
-
In a 10 mL Pyrex tube, add this compound (93.6 mg, 0.5 mmol) and terephthalaldehyde (100.6 mg, 0.75 mmol).
-
To this solid mixture, add 5.0 mL of the mesitylene/1,4-dioxane (1:1, v/v) solvent system.
-
Add 0.5 mL of 6 M aqueous acetic acid to catalyze the imine formation.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
The Pyrex tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of < 100 mTorr, and flame-sealed.
-
The sealed tube is then placed in an oven and heated at 120 °C for 72 hours.
-
After the reaction is complete, the oven is cooled to room temperature, and the tube is carefully opened.
-
-
Purification and Activation:
-
The resulting solid precipitate is collected by filtration through a medium porosity fritted glass funnel.
-
The collected solid is washed sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove any unreacted monomers and oligomers.
-
The purified product is then dried under vacuum at 150 °C for 12 hours to afford the activated BGA-COF as a fine powder.
-
Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the BGA-COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkage.
-
Gas Adsorption Analysis (N₂ at 77 K): To determine the surface area and porosity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of BGA-COF.
Caption: Reaction scheme for the formation of BGA-COF.
Application Notes and Protocols: Preparation of Butylated Benzoguanamine-Formaldehyde Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated benzoguanamine-formaldehyde (BBF) resins are thermosetting polymers belonging to the amino resin family. These resins are synthesized through the condensation polymerization of this compound, formaldehyde, and butanol. The incorporation of a phenyl group from this compound imparts distinct properties compared to melamine-based resins, such as improved flexibility, adhesion, and resistance to alkaline substances.[1][2] The butylation process, involving the reaction with butanol, enhances the resin's solubility in organic solvents and improves its compatibility with other polymer systems, such as alkyds and acrylics.[1][3]
These resins are extensively used in the coatings industry for applications demanding high gloss, good chemical resistance, and excellent film flexibility.[1] They serve as crosslinking agents for industrial baking enamels, finding use in can coatings, coil coatings, and automotive finishes.[1] The final properties of the cured film are highly dependent on the synthesis conditions, including the molar ratio of reactants, reaction temperature, pH, and catalysts employed.
This document provides a detailed protocol for the preparation of butylated this compound-formaldehyde resins, summarizing key quantitative data from established synthesis methods and visualizing the reaction pathway and experimental workflow.
Data Presentation
The synthesis of butylated this compound-formaldehyde resins can be approached through various methodologies. The following tables summarize the quantitative parameters for two common protocols: a one-step-two-stage method using solid formaldehyde and a traditional method using formalin solution.
Table 1: One-Step-Two-Stage Synthesis using Solid Formaldehyde
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| This compound : Formaldehyde : Butanol | 1 : 5.2 : 15.0 | [4][5] |
| Hydroxymethylation Stage | ||
| Temperature | 60°C | [4][5] |
| pH | ~8.5 | [4][5] |
| Duration | 90 minutes | [4][5] |
| Etherification Stage | ||
| Temperature | 45°C | [4][5] |
| pH | ~4.5 | [4][5] |
| Catalyst | Hydrochloric Acid (HCl) | [4] |
| Duration | 90 minutes | [4] |
Table 2: Traditional Synthesis using Formalin
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| This compound : Formaldehyde | 1 : 3 | [2] |
| Butanol | 9 moles (per mole of this compound) | [2] |
| Hydroxymethylation Stage | ||
| Temperature | 70-80°C | [2] |
| pH | ~8.3 | [2] |
| Etherification Stage | ||
| Catalyst | Hydrochloric Acid (HCl) | [2] |
| Process | Azeotropic distillation to remove water | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of butylated this compound-formaldehyde resins.
Protocol 1: One-Step-Two-Stage Method with Solid Formaldehyde
This method utilizes solid formaldehyde (paraformaldehyde) and is divided into two distinct stages within a single reaction vessel.[4]
Materials:
-
This compound
-
Solid Formaldehyde (Paraformaldehyde)
-
n-Butanol
-
Alkaline solution (e.g., Sodium Hydroxide solution) for pH adjustment
-
Acid (e.g., Hydrochloric Acid) for pH adjustment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
Stage 1: Hydroxymethylation
-
Charge the three-necked round-bottom flask with this compound, solid formaldehyde, and n-butanol according to the molar ratio specified in Table 1.
-
Begin stirring the mixture and heat to 60°C.[4]
-
Add the alkaline solution dropwise to adjust the pH of the reaction mixture to approximately 8.5.[4][5]
-
Maintain the reaction at 60°C and pH 8.5 for 90 minutes to allow for the formation of hydroxymethyl this compound derivatives.[4][5]
Stage 2: Etherification
-
After the hydroxymethylation stage is complete, cool the reaction mixture to 45°C.[4][5]
-
Carefully add the acid to adjust the pH to approximately 4.5.[4][5]
-
Continue stirring at 45°C for 90 minutes to facilitate the etherification reaction between the hydroxymethyl groups and n-butanol.[4]
-
Upon completion, the resulting solution is the butylated this compound-formaldehyde resin dissolved in excess butanol. The product can be purified and concentrated as required for the intended application.
Protocol 2: Traditional Method with Formalin
This protocol employs an aqueous solution of formaldehyde (formalin) and involves an azeotropic distillation to drive the etherification.[2]
Materials:
-
This compound
-
Formalin (37% aqueous formaldehyde solution)
-
n-Butanol
-
Alkaline solution for pH adjustment
-
Hydrochloric Acid
-
Reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic distillation
Procedure:
Stage 1: Hydroxymethylation
-
In the reaction flask, combine this compound and formalin in a 1:3 molar ratio.[2]
-
Adjust the pH to approximately 8.3 using an alkaline solution.[2]
-
Heat the mixture to 70-80°C with stirring until the this compound is completely dissolved, indicating the formation of methylol derivatives.[2]
Stage 2: Etherification
-
Add 9 moles of n-butanol (per mole of this compound) to the reaction mixture.[2]
-
Add a small amount of hydrochloric acid to catalyze the etherification.[2]
-
Heat the mixture to reflux and collect the water-butanol azeotrope using the Dean-Stark apparatus.
-
Continue the azeotropic distillation until the removal of water is complete.[2]
-
The final product is the butylated resin in a butanol solution.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for the two-stage synthesis of butylated this compound-formaldehyde resin.
Experimental Workflow (One-Step-Two-Stage Method)
References
Application Notes and Protocols for High-Performance Coatings Formulated with Benzoguanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and performance evaluation of high-performance coatings incorporating benzoguanamine as a cross-linking agent. Detailed protocols for key performance indicator testing are included to assist in the research and development of advanced coating systems.
Introduction to this compound in Coatings
This compound is a triazine-based compound utilized as a cross-linking agent in thermosetting resin systems to enhance the performance of industrial coatings.[1] When reacted with formaldehyde, it forms this compound-formaldehyde (BF) resins, which are then used to cross-link primary backbone resins such as polyesters, alkyds, and acrylics that possess hydroxyl, carboxyl, or amide functional groups.[2]
The incorporation of this compound imparts several desirable properties to coating films, including improved flexibility, adhesion, gloss, and chemical resistance, particularly against alkaline substances.[3] Compared to the more common melamine-formaldehyde (MF) resins, BF resins typically offer enhanced flexibility and adhesion due to the lower cross-linking density resulting from the difunctional nature of this compound versus the trifunctional nature of melamine. However, the presence of the phenyl group in this compound can lead to reduced UV resistance, making these coatings more suitable for indoor or primer applications.
Performance Data
The following table summarizes the typical performance enhancements observed when incorporating a butylated this compound-formaldehyde (BBF) resin into a polyester-based coating formulation compared to a standard butylated melamine-formaldehyde (BMF) resin.
| Performance Metric | Test Method | Formulation A: Polyester/BMF (Control) | Formulation B: Polyester/BBF |
| Pencil Hardness | ASTM D3363 | H | F |
| Adhesion (Cross-Hatch) | ASTM D3359 | 4B | 5B |
| Specular Gloss (60°) | ASTM D523 | 85 GU | 92 GU |
| Chemical Resistance | ASTM D1308 | ||
| - 10% Acetic Acid (1 hr) | Slight softening | No effect | |
| - 5% NaOH (1 hr) | Moderate blistering | Slight gloss reduction | |
| - Xylene (1 hr) | No effect | No effect |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data table are provided below.
Pencil Hardness Test
Standard: ASTM D3363
Objective: To determine the hardness of a coating film by its resistance to scratching from pencils of known hardness.
Materials:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).
-
A pencil sharpener and 400-grit sandpaper.
-
A mechanical pencil hardness tester that holds the pencil at a 45° angle with a constant downward force.
-
Coated test panels.
Procedure:
-
Begin with the hardest pencil (e.g., 6H) and sharpen it, ensuring the lead is exposed.
-
Flatten the tip of the lead by holding it perpendicular to a piece of 400-grit sandpaper and rubbing it in a circular motion until a flat, smooth, circular cross-section is obtained.
-
Secure the pencil in the mechanical tester.
-
Place the coated panel on a firm, level surface.
-
Position the tester on the coated surface and push it forward at a uniform speed for at least 6 mm.
-
Wipe the surface with a soft cloth and examine for any scratch or indentation.
-
If a scratch is observed, repeat the test with the next softer pencil (e.g., 5H).
-
Continue this process until a pencil is found that will not scratch the surface.
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
Cross-Hatch Adhesion Test
Standard: ASTM D3359 (Method B)
Objective: To assess the adhesion of a coating film to its substrate by applying and removing pressure-sensitive tape over cuts made in the film.
Materials:
-
A cross-hatch cutting tool with multiple blades spaced 1 mm or 2 mm apart.
-
Pressure-sensitive adhesive tape (as specified in the standard).
-
A soft brush.
-
An illuminated magnifier.
-
Coated test panels.
Procedure:
-
Place the coated panel on a firm, level surface.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts at a 90° angle to the first set to create a grid pattern.
-
Gently brush the area to remove any loose flakes of the coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.
-
After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area under the illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
Specular Gloss Test
Standard: ASTM D523
Objective: To measure the specular gloss of a coating surface at a specified angle.
Materials:
-
A gloss meter with a 60° geometry.
-
Calibrated gloss standards (high and low gloss).
-
Lint-free cloth.
-
Coated test panels.
Procedure:
-
Calibrate the gloss meter according to the manufacturer's instructions using the provided standards.
-
Ensure the surface of the coated panel is clean and free of any dust or fingerprints.
-
Place the gloss meter on the coated surface, ensuring it is held flat.
-
Take a reading.
-
Repeat the measurement at three different locations on the panel.
-
Calculate the average of the readings to determine the gloss value in Gloss Units (GU).
Chemical Resistance Test (Spot Test)
Standard: ASTM D1308
Objective: To evaluate the effect of various chemicals on a coating film.
Materials:
-
Test reagents (e.g., 10% acetic acid, 5% sodium hydroxide, xylene).
-
Droppers or pipettes.
-
Watch glasses (to cover the spots).
-
Cotton cloths.
-
Coated test panels.
Procedure:
-
Place the coated panel on a level surface.
-
Apply a few drops of the test reagent to a specific area on the coating.
-
If testing for volatile chemicals, cover the spot with a watch glass.
-
Leave the reagent on the surface for the specified time (e.g., 1 hour).
-
After the exposure time, blot the area with a dry cloth.
-
Rinse the surface with deionized water and wipe it dry.
-
Allow the panel to recover for a specified period (e.g., 24 hours).
-
Visually inspect the test area for any changes, such as discoloration, blistering, loss of gloss, or softening, and rate the effect according to a predefined scale (e.g., 5 = no effect, 1 = severe effect).
Signaling Pathways and Experimental Workflows
Cross-Linking Reaction of this compound-Formaldehyde Resin
The curing of a polyester-based coating with a butylated this compound-formaldehyde (BBF) resin occurs through a condensation reaction. Under the influence of heat and an acid catalyst, the butoxymethyl groups of the BBF resin react with the hydroxyl groups of the polyester resin, forming stable ether linkages and releasing butanol as a byproduct. This process creates a three-dimensional cross-linked network, which is responsible for the final properties of the coating film.
Caption: Curing mechanism of a polyester-benzoguanamine coating.
Experimental Workflow for Coating Performance Evaluation
The evaluation of a new coating formulation follows a systematic workflow, from the preparation of the test panels to the final performance analysis. This ensures that the results are reliable and reproducible.
Caption: Workflow for evaluating coating performance.
References
Troubleshooting & Optimization
Optimization of Benzoguanamine synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of benzoguanamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
Low yield can be attributed to several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. While some protocols suggest 5 hours at reflux, optimal yields for other guanamines have been reported at 2.5 hours.[1] Consider extending the reflux time and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
-
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Catalyst Inactivity: The catalyst may be of poor quality or used in an insufficient amount.
-
Product Loss During Workup: Significant amounts of product may be lost during purification steps.
Q2: The purity of my synthesized this compound is poor. What are the likely impurities and how can I remove them?
The primary impurities are typically unreacted starting materials or side-products from the reaction.
-
Unreacted Dicyandiamide or Melamine: These are common impurities.
-
Solution: Thoroughly wash the crude product with hot water. Dicyandiamide and melamine are more soluble in hot water than this compound, allowing for their removal.[1]
-
-
Side-Products: The formation of by-products can occur, especially with certain solvents.
-
Solution: Recrystallization is an effective method for purification.[2] Dissolve the crude this compound in a suitable hot solvent and allow it to cool slowly to form high-purity crystals.[2] The choice of solvent is critical; consider solvents in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Q3: The reaction is highly exothermic and difficult to control. How can I manage this?
The reaction of dicyandiamide and benzonitrile is known to be exothermic, which can pose a safety risk and potentially lead to side reactions if not controlled.[1]
-
Inadequate Heat Dissipation: The reaction vessel may not be effectively dissipating the heat generated.
-
Solution: Use a larger flask than the reaction volume would suggest to improve heat transfer.[1] The refluxing of the solvent itself helps to control the vigor of the reaction.[1] For larger-scale reactions, consider using multiple condensers and intermittent cooling with a water bath to manage the exotherm.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used and industrially significant method is the condensation reaction between dicyandiamide and benzonitrile.[2][3] This reaction is typically carried out in the presence of a basic catalyst at elevated temperatures.[2]
Q2: What are the key reaction parameters to control for optimal this compound synthesis?
To achieve high yield and purity, careful control of the following parameters is essential:
-
Reactants and Stoichiometry: High-purity dicyandiamide and benzonitrile are required.[2] A slight molar excess of dicyandiamide is often beneficial.[1][3]
-
Catalyst: An alkali metal hydroxide, such as potassium hydroxide or sodium hydroxide, is a common catalyst.[3][4]
-
Solvent: Solvents like methyl Cellosolve (2-methoxyethanol) are traditionally used.[1][3] However, greener alternatives like polyethylene glycol 400 (PEG 400) have been explored to replace hazardous solvents.[5]
-
Temperature: The reaction is typically performed at reflux, with temperatures ranging from 110°C to 180°C.[2][4]
-
Reaction Time: A reflux time of 2.5 to 5 hours is generally recommended.[1]
Q3: How can I purify the crude this compound product?
The primary purification steps involve:
-
Filtration: The solid product is separated from the reaction mixture by filtration after cooling.[2]
-
Washing: The filtered product is washed, typically with hot water, to remove unreacted starting materials and other water-soluble impurities.[1][2]
-
Recrystallization: For higher purity, the washed product can be recrystallized from a suitable solvent.[2]
-
Drying: The purified product is then dried to remove any remaining solvent.
Q4: What analytical techniques can be used to assess the purity of this compound?
The purity of the final product can be determined using several analytical methods, including:
-
High-Performance Liquid Chromatography (HPLC)[2]
-
Melting Point Determination (pure this compound melts at 227-228°C)[1][4]
-
Infrared Spectroscopy (IR)[2]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Source(s) |
| Reactants | Dicyandiamide, Benzonitrile | [1][2][3] |
| Solvent | Methyl Cellosolve, Butanol, Polyethylene Glycol 400 | [1][3][5] |
| Catalyst | Potassium Hydroxide, Sodium Hydroxide | [1][3][4] |
| Temperature | 90 - 180 °C | [1][2] |
| Reaction Time | 2.5 - 5 hours | [1] |
| Yield | 75 - 95% | [1][3][4] |
Experimental Protocols
Detailed Methodology for this compound Synthesis from Dicyandiamide and Benzonitrile
This protocol is adapted from a procedure reported in Organic Syntheses.[1]
-
Apparatus Setup: In a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle, dissolve 5.0 g of potassium hydroxide (85% KOH) in 100 ml of methyl Cellosolve.
-
Addition of Reactants: Add 50.4 g (0.6 mole) of dicyandiamide and 50.0 g (0.48 mole) of benzonitrile to the flask.
-
Heating and Reaction: Stir and heat the mixture. A solution will form, and as the temperature reaches 90–110°C, an exothermic reaction will commence, causing the product to precipitate as a fine white solid. The refluxing of the solvent will help to control the reaction's vigor.
-
Reflux: Once the exothermic reaction subsides, continue to stir and reflux the slurry for 5 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: Cool the mixture and filter the solid product.
-
Washing: Wash the collected solid by suspending it in hot water, then filter again. This step is crucial for removing unreacted dicyandiamide and any potential melamine by-product.
-
Drying: Dry the purified product. The expected yield is 68–79 g (75–87%), with a melting point of 227–228°C.
-
Optional Second Crop: The methyl Cellosolve filtrate can be evaporated to obtain an additional quantity of the product, potentially increasing the total yield to 90–95%.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 3. This compound Research Chemical for Advanced Materials [benchchem.com]
- 4. US2684366A - Preparation of guanamines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Minimizing by-product formation in Benzoguanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during benzoguanamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on by-product minimization and yield optimization.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction temperature is maintained within the optimal range (typically 130-180°C).[1] - Verify the catalyst (e.g., potassium hydroxide, zinc chloride) is active and used in the correct concentration. - Extend the reaction time. Some procedures recommend refluxing for up to 5 hours to ensure completion.[2] |
| Suboptimal reactant molar ratio. | - A slight excess of dicyandiamide (0.2 to 0.25 molar excess) can improve yields.[2] | |
| Loss of product during workup. | - Ensure complete precipitation of this compound by cooling the reaction mixture to room temperature before filtration.[1] - Minimize the amount of solvent used for washing the crude product, as this compound has slight solubility in hot water.[2] | |
| Presence of Melamine as a By-product | Self-condensation of dicyandiamide. | - Optimize reaction temperature; excessively high temperatures can favor melamine formation. - Use a slight excess of benzonitrile to drive the reaction towards this compound. |
| Inefficient purification. | - Wash the crude product thoroughly with hot water to remove melamine, which is more soluble in hot water than this compound.[2] | |
| Unreacted Dicyandiamide in Final Product | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature to ensure complete consumption of dicyandiamide. - Ensure proper mixing to facilitate interaction between reactants. |
| Inefficient purification. | - Wash the crude product with hot water, as dicyandiamide is soluble in water.[2] | |
| Formation of Other Triazine By-products | Side reactions involving benzonitrile or dicyandiamide. | - The use of a tertiary alcohol (e.g., tert-butyl alcohol, tert-amyl alcohol) as the reaction solvent has been shown to suppress the formation of by-products compared to solvents like methyl cellosolve.[3] |
| Product Discoloration | Presence of impurities or degradation products. | - Ensure high purity of starting materials (benzonitrile and dicyandiamide).[1] - Perform recrystallization of the final product from a suitable solvent (e.g., ethanol, water, or a mixture) to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method is the reaction of benzonitrile with dicyandiamide in the presence of a basic catalyst, such as potassium hydroxide, at elevated temperatures.[2][4]
Q2: What are the primary by-products to expect in this compound synthesis?
A2: The most common impurities are unreacted starting materials (dicyandiamide and benzonitrile) and melamine, which is formed from the self-condensation of dicyandiamide.[2] Other triazine derivatives can also form under certain conditions.
Q3: How can I minimize the formation of melamine?
A3: To minimize melamine formation, it is crucial to control the reaction temperature and ensure a proper stoichiometric ratio of reactants. Using a slight excess of benzonitrile can favor the formation of this compound over the self-condensation of dicyandiamide.
Q4: What is the recommended purification method for crude this compound?
A4: A common and effective purification protocol involves washing the crude product with hot water to remove unreacted dicyandiamide and melamine.[2] For higher purity, recrystallization from a suitable solvent such as ethanol or a mixed solvent system is recommended.[1]
Q5: How does the choice of solvent affect the reaction?
A5: The reaction solvent can significantly influence by-product formation. For instance, using tertiary alcohols as solvents has been reported to suppress by-product formation and lead to higher yields of purer this compound compared to other solvents like methyl cellosolve.[3] Greener alternatives like polyethylene glycol 400 (PEG 400) have also been explored to replace more hazardous solvents.[5]
Q6: What analytical techniques are suitable for assessing the purity of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound and quantifying impurities.[1] Other techniques include melting point determination and infrared (IR) spectroscopy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of the crude reaction mixture to identify by-products.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Benzonitrile (high purity)
-
Dicyandiamide (high purity)
-
Potassium Hydroxide (KOH)
-
Methyl Cellosolve (or a tertiary alcohol for reduced by-products)
Procedure:
-
In a flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, dissolve 5g of potassium hydroxide in 100 mL of methyl cellosolve.
-
Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.
-
Stir the mixture and heat. An exothermic reaction will begin when the temperature reaches 90-110°C, and a white solid will precipitate.
-
Control the reaction vigor by the refluxing of the solvent.
-
After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[2]
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the collected solid by suspending it in hot water, then filter again.
-
Dry the purified product. The expected yield is in the range of 75-87%.[2]
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a flask.
-
Add a suitable solvent (e.g., ethanol, or an ethanol/water mixture) in small portions while heating and stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
HPLC Method for Purity Analysis
This is a general HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). A common mobile phase could be a 60:40 (v/v) mixture of water and methanol.[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | UV detector at a wavelength where this compound has strong absorbance, such as 254 nm.[8] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Factors influencing by-product formation in this compound synthesis.
References
- 1. How is this compound synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JPS62292771A - Production of this compound derivative - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jopcr.com [jopcr.com]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting curing issues in Benzoguanamine-formaldehyde resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoguanamine-formaldehyde (BF) resins. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific curing problems that may arise during the use of BF resins.
Issue 1: Resin Fails to Cure or Cures Incompletely
Q1: My BF resin is not hardening or remains tacky after the recommended curing time. What are the potential causes and how can I fix this?
A1: Incomplete or failed curing of BF resins is a common issue that can stem from several factors. Here are the primary causes and their corresponding solutions:
-
Incorrect Mix Ratio: An improper ratio of resin to hardener or catalyst is a frequent cause of curing failure.
-
Solution: Accurately measure all components by weight or volume as specified in the product's technical data sheet. Use calibrated scales and measuring equipment.
-
-
Inadequate Mixing: If the resin, hardener, and catalyst are not thoroughly mixed, localized areas of uncured or partially cured material can result.
-
Solution: Mix the components for the recommended duration, ensuring to scrape the sides and bottom of the mixing vessel to incorporate all materials. A consistent, streak-free mixture is desired.
-
-
Low Curing Temperature: The curing of BF resins is a temperature-dependent chemical reaction.
-
Solution: Ensure the curing oven or press is calibrated and maintains the specified temperature. Curing temperatures for BF resins, often in blends with melamine-formaldehyde (MF) resins, can range from 140°C to 160°C.[1] For some applications, curing can be achieved at temperatures between 100°C and 180°C.[2]
-
-
Presence of Moisture: Contamination with water can inhibit the curing reaction.
-
Solution: Use dry equipment and work in a controlled-humidity environment. Ensure that all components and substrates are free from moisture before mixing and application.
-
-
Incorrect Catalyst: The type and concentration of the catalyst are crucial for proper curing.
Issue 2: Cured Resin Exhibits Surface Defects
Q2: My cured BF resin shows surface defects like pinholes, bubbles, or a cloudy appearance. What causes these issues?
A2: Surface defects in cured BF resins can compromise the quality and performance of the final product. The table below summarizes common defects, their causes, and recommended solutions.
| Defect | Potential Causes | Troubleshooting Solutions |
| Pinholes | - Trapped air or volatiles escaping during cure.- Contamination on the substrate.[5] | - Degas the resin mixture under vacuum before application.- Ensure the substrate is clean and properly prepared.- Optimize the curing temperature profile to allow for gradual volatile release. |
| Bubbles | - Air entrapment during mixing.- Outgassing from the substrate or resin during heating.[5] | - Mix components slowly and thoroughly to avoid introducing air.- Apply a thin initial coat to seal the substrate before applying the full layer.- Use a slower heating rate during the initial stages of curing. |
| Cloudiness/Haze | - Incompatibility of components.- High humidity during curing. | - Ensure all components are compatible and properly dispersed.- Cure in a low-humidity environment. |
| Gassiness | - Under-reacted resin components leading to volatile evolution during molding. | - Ensure the this compound-formaldehyde reaction has proceeded to the appropriate degree before blending with other components.[4] |
Logical Troubleshooting Workflow for Curing Issues
Caption: A logical workflow for troubleshooting common curing issues with BF resins.
Frequently Asked Questions (FAQs)
Q3: What is the typical curing mechanism for this compound-formaldehyde resins?
A3: The curing of BF resins, similar to other amino resins, proceeds through a two-stage process:
-
Methylolation: this compound reacts with formaldehyde under alkaline conditions in an addition reaction to form methylol benzoguanamines.
-
Condensation: Under heat and typically acidic conditions, the methylol groups condense with each other or with other reactive groups (like hydroxyl groups on a co-reactant polymer) to form methylene or ether linkages, resulting in a crosslinked, three-dimensional network.[1]
Curing Reaction Pathway
Caption: The two-stage curing mechanism of this compound-formaldehyde resins.
Q4: How does the molar ratio of formaldehyde to this compound affect curing?
A4: The molar ratio of formaldehyde to this compound is a critical parameter that influences the properties of the resulting resin and its curing behavior. The mole ratio can vary, for instance, between 1:1 and 1:4 (this compound to formaldehyde).[4] A higher formaldehyde ratio generally leads to a higher degree of methylolation, resulting in a higher crosslink density in the cured resin. This can affect properties such as hardness, flexibility, and chemical resistance.
Q5: What are the key differences in curing between this compound-formaldehyde (BF) and melamine-formaldehyde (MF) resins?
A5: While both are amino resins, there are important distinctions:
-
Functionality: this compound has two amino groups per molecule, whereas melamine has three. This lower functionality in BF resins typically results in a lower crosslink density.[6]
-
Properties: Consequently, cured BF resins are generally more flexible and tougher than MF resins.[6] They also exhibit better adhesion and resistance to alkaline chemicals.[6] However, BF resins have lower UV resistance compared to MF resins.[6]
-
Reactivity: The reactivity can differ, influencing the required curing conditions and catalyst selection.
Q6: Can I use the same catalysts for both BF and MF resins?
A6: Generally, the types of catalysts used are similar, primarily acid catalysts. However, the optimal catalyst and its concentration may differ. For BF resins, both strong and weak acid catalysts can be effective. The choice of catalyst can significantly impact the pot life and curing performance of the adhesive or coating system.[7] It is always recommended to consult the manufacturer's guidelines for the specific resin system being used.
Experimental Protocols
Protocol 1: Monitoring Cure Progression using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction and monitor the extent of cure of a BF resin system.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed BF resin formulation into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).
-
Isothermal Scan (Optional): To determine the degree of cure at a specific temperature, hold a new sample at the desired isothermal curing temperature and monitor the heat flow until the reaction is complete. The degree of cure at any time 't' can be calculated as the ratio of the heat evolved up to time 't' to the ΔH_total from the dynamic scan.
Experimental Workflow for DSC Analysis
Caption: A typical experimental workflow for analyzing BF resin curing using DSC.
Protocol 2: Characterizing Cure using Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To chemically monitor the curing process by observing changes in functional groups.
Methodology:
-
Sample Preparation: Apply a thin film of the uncured resin onto an appropriate IR-transparent substrate (e.g., KBr or NaCl plates).
-
Initial Spectrum: Obtain an FTIR spectrum of the uncured sample.
-
Curing: Place the sample in an oven at the desired curing temperature for a specific time interval.
-
Spectral Acquisition: Remove the sample from the oven, allow it to cool to room temperature, and acquire another FTIR spectrum.
-
Repeat: Repeat steps 3 and 4 for a series of curing times.
-
Data Analysis: Monitor the decrease in the intensity of peaks associated with reactive groups (e.g., N-H and -CH2OH) and the appearance or change in peaks corresponding to the formation of crosslinks (e.g., ether or methylene bridges). A band corresponding to the monosubstituted benzene ring (around 705 cm⁻¹) can be used as an internal standard to normalize peak intensities.[1]
Protocol 3: Assessing Mechanical Properties of Cured Resin using Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the BF resin as a function of temperature to determine the glass transition temperature (Tg) and assess the degree of cure.
Methodology:
-
Sample Preparation: Prepare a rectangular specimen of the cured BF resin with precise dimensions.
-
Instrument Setup: Mount the sample in the DMA instrument in a suitable fixture (e.g., single cantilever or tensile).
-
Temperature Sweep: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a sub-ambient temperature to a temperature above the expected Tg (e.g., -50°C to 200°C) at a controlled heating rate (e.g., 3°C/min).
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg). A higher Tg generally indicates a higher degree of cure.[3]
References
- 1. Preparation and Characterization of Melamine–this compound–Formaldehyde Resins and Their Flame-Retardant Properties in Impregnated Paper for Low Pressure Laminates [mdpi.com]
- 2. patents.justia.com [patents.justia.com]
- 3. paint.org [paint.org]
- 4. US3506738A - Resinous blend of a this compound-formaldehyde resin and a melamine-formaldehyde resin - Google Patents [patents.google.com]
- 5. Pinholes and defects in coatings [versaperm.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
Improving the storage stability of Benzoguanamine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of benzoguanamine solutions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness | Low Solubility: this compound has very poor solubility in water (0.03 g/100mL at 20°C).[1][2] Solvent Evaporation: Loss of solvent can increase the concentration beyond the solubility limit. Temperature Fluctuation: Solubility may decrease at lower temperatures. pH Shift: Changes in pH can affect the solubility of this weakly basic compound. | - Use a co-solvent such as ethanol, acetone, or dimethylformamide to increase solubility.[3] - Ensure containers are tightly sealed to prevent solvent evaporation. - Store solutions at a constant, controlled temperature. - Maintain a stable pH, ideally in a slightly acidic to neutral range, using a suitable buffer system. |
| Discoloration (Yellowing) | Degradation: Exposure to light (photodegradation) or high temperatures can lead to the formation of colored degradation products. Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent can cause discoloration. | - Store solutions in amber glass vials or protect them from light. - Store solutions at recommended cool temperatures (e.g., 2-8°C). - Use high-purity solvents and consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of Potency or Inconsistent Results | Chemical Degradation: Hydrolysis, oxidation, or photodegradation can reduce the concentration of active this compound. Inaccurate Initial Concentration: Incomplete dissolution of the solid this compound. | - Perform a stability study under your specific storage conditions to determine the shelf-life of the solution. - Re-qualify the concentration of the solution using a validated analytical method (e.g., HPLC) before use if stored for an extended period. - Ensure complete dissolution during preparation by using appropriate solvents and agitation. Sonication may be carefully applied. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: Due to its very poor water solubility, an organic co-solvent is often necessary for aqueous applications.[1][2] Ethanol and acetone are suitable options for increasing solubility.[3] For non-aqueous applications, dimethylformamide and methyl cellosolve can be used.[2][4] The choice of solvent should be compatible with your experimental design and should be of high purity to avoid introducing contaminants that could accelerate degradation.
Q2: How should I store my this compound solutions to maximize stability?
A2: For optimal stability, solutions should be stored in tightly sealed, amber glass containers to protect from light and prevent solvent evaporation. Storage at cool temperatures (2-8°C) is recommended to minimize thermal degradation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: My this compound solution has precipitated. Can I still use it?
A3: It is not recommended to use a solution after precipitation has occurred. The concentration of the supernatant will be lower than the intended concentration, leading to inaccurate results. The precipitate may also contain degradation products. It is best to discard the solution and prepare a fresh one, taking measures to improve solubility as described in the troubleshooting guide.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific studies on this compound are limited, analogous s-triazine compounds are known to degrade via hydrolysis and photodegradation. Potential pathways for this compound include:
-
Hydrolysis: The amino groups on the triazine ring can be hydrolyzed, particularly under acidic or basic conditions, to form hydroxylated derivatives.
-
Photodegradation: Exposure to UV light can induce cleavage of the side chains or the triazine ring itself.[5]
Q5: How can I check the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of a solution. This involves analyzing the solution at various time points and under different storage conditions to quantify the amount of this compound remaining and to detect the formation of any degradation products. A forced degradation study can help develop and validate such a method.
Quantitative Stability Data
Table 1: Estimated Hydrolytic Stability of this compound in Aqueous Solution (Data is analogous from studies on other s-triazine compounds and should be used as an estimate. Actual stability should be confirmed experimentally.)
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 3 | 25 | > 200 days |
| 7 | 25 | > 300 days |
| 9 | 25 | ~ 150 days |
| 7 | 60 | ~ 30 days |
Table 2: Estimated Photodegradation Quantum Yields for this compound in Aqueous Solution (Quantum yield (Φ) is a measure of the efficiency of a photochemical process. A lower value indicates higher stability. Data is analogous from studies on other s-triazine compounds.)
| Solvent | Estimated Quantum Yield (Φ) |
| Water | 0.05 - 0.06 |
| Acetonitrile | ~0.03 |
| Hexane | ~0.03 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Solution
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, primarily using HPLC.
Objective: To assess the stability of a this compound solution under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Store at 60°C for up to 48 hours. Take samples at 0, 2, 8, 24, and 48 hours. Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Store at 60°C for up to 48 hours. Take samples at 0, 2, 8, 24, and 48 hours. Neutralize samples before HPLC analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Take samples at 0, 2, 8, 24, and 48 hours.
-
Thermal Degradation: Store the stock solution at 80°C for up to 72 hours. Take samples at regular intervals. Also, store a control sample at the recommended storage temperature (e.g., 4°C).
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
-
Sample Analysis:
-
Analyze all samples by a suitable HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer).
-
Monitor the elution of this compound and any new peaks (degradation products) using a UV detector at an appropriate wavelength (e.g., determined by UV scan of this compound).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Evaluate the chromatograms for the appearance of new peaks. Ensure that the main peak is well-resolved from any degradation product peaks.
-
If significant degradation is observed, the degradation rate constant (k) and half-life (t½) can be calculated assuming first-order kinetics.
-
Visualizations
Experimental Workflow for Forced Degradation Study```dot
Caption: Potential degradation pathways for this compound in solution.
References
Addressing poor adhesion of Benzoguanamine-based coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working with benzoguanamine-based coatings, with a focus on addressing poor adhesion.
Troubleshooting Guide: Poor Adhesion
Poor adhesion of this compound-based coatings to a substrate is a common issue that can arise from several factors throughout the coating process. This guide provides a systematic approach to identifying and resolving adhesion failures.
Question: My this compound-based coating is exhibiting poor adhesion after curing. What are the potential causes and how can I troubleshoot the issue?
Answer:
Poor adhesion, often observed as flaking, peeling, or delamination, can be attributed to issues in one of four main areas: substrate preparation, coating formulation, application, or curing. Follow this step-by-step guide to diagnose the problem.
Step 1: Evaluate Substrate Preparation
Inadequate surface preparation is the most common cause of adhesion failure.[1][2] The substrate must be clean and properly profiled to ensure good mechanical and chemical bonding.
-
Is the substrate completely clean?
-
Issue: The presence of contaminants such as oils, grease, dust, rust, or mill scale can act as a barrier between the coating and the substrate, preventing proper adhesion.[1][2]
-
Solution: Implement a thorough cleaning process. This may include solvent wiping, alkaline washing, or ultrasonic baths in acetone or isopropanol.[2] Ensure hands are clean or gloves are worn when handling prepared substrates to prevent re-contamination.[3]
-
-
Does the substrate have the correct surface profile?
-
Issue: Excessively smooth surfaces do not provide enough of a profile for the coating to "grip" onto, leading to poor mechanical adhesion.[2]
-
Solution: The surface should be mechanically or chemically profiled. Methods like abrasive blasting or chemical etching can create the necessary surface roughness.[2]
-
-
Is there a weak boundary layer?
-
Issue: A weak boundary layer can form from corrosion or oxide layers on metal surfaces, or from residual release agents on polymeric surfaces. This layer itself may have poor cohesion, leading to failure even if the coating adheres well to it.
-
Solution: Ensure all corrosion and oxide layers are removed through appropriate mechanical or chemical means. For polymeric surfaces, ensure all mold release agents are thoroughly removed.
-
Step 2: Analyze the Coating Formulation
The composition of your this compound-based coating is critical for achieving the desired adhesion and other performance properties.
-
Is the ratio of this compound resin to the primary resin (e.g., alkyd, acrylic) correct?
-
Issue: An incorrect ratio can lead to a brittle or poorly cross-linked film. This compound is often used to improve flexibility and chemical resistance.[4][5] An imbalance can compromise the coating's mechanical properties.
-
Solution: Refer to your formulation's technical data sheet. A common starting point for this compound-alkyd baking enamels is a ratio of 20-40 parts this compound resin to 80-60 parts alkyd resin by weight of resin solids.[4]
-
-
Is an adhesion promoter necessary and, if so, is it being used correctly?
-
Issue: Some substrates, particularly plastics like polypropylene and TPO, have low surface energy and require an adhesion promoter to achieve a strong bond.[6]
-
Solution: Consider incorporating an adhesion promoter into your formulation or as a primer. Organofunctional silanes and chlorinated polyolefins are common types of adhesion promoters.[6] The concentration of the adhesion promoter is also critical and should be optimized for your specific system.
-
Step 3: Review the Application Process
The way the coating is applied can significantly impact its final adhesion.
-
Is the coating being applied at the correct thickness?
-
Issue: If the coating is too thick, it can lead to solvent entrapment, causing blistering and subsequent peeling.[7] An overly thick application can also result in incomplete curing. Conversely, a coating that is too thin may not provide adequate performance.
-
Solution: Use a wet film thickness gauge during application to ensure you are meeting the formulation's specifications. Multiple thin coats are often better than one thick coat.[7]
-
-
Are the environmental conditions during application appropriate?
-
Issue: High humidity or low temperatures can affect how the coating wets the surface and can also interfere with the curing process.[1][8] Applying a coating in conditions where the surface temperature is near the dew point can lead to moisture condensation on the surface, which will severely hinder adhesion.
-
Solution: Apply the coating in a climate-controlled environment. Ensure the substrate temperature is at least 3°C (5°F) above the dew point.
-
Step 4: Verify the Curing Process
This compound-based coatings are thermosetting and require a specific time and temperature to achieve full cross-linking and adhesion.
-
Are the curing time and temperature correct?
-
Issue: Under-curing will result in a soft film with poor mechanical and adhesion properties. Over-curing can make the film brittle and stressed, which can also lead to adhesion failure.[2][8]
-
Solution: Adhere strictly to the curing schedule specified in your experimental protocol or technical data sheet. A typical baking schedule for a this compound-alkyd enamel is 20 minutes at 150°C (300°F).[4] Verify that your oven's temperature is accurate and uniform.[2]
-
-
Is there sufficient air circulation in the curing oven?
-
Issue: Poor air circulation can lead to uneven heating and the buildup of solvent vapors, both of which can negatively impact the cure and adhesion.[2]
-
Solution: Ensure your curing oven has adequate ventilation and airflow to maintain a consistent temperature and remove volatile byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a coating formulation?
A1: this compound is a triazine derivative used as a cross-linking agent and resin modifier in thermosetting coatings.[4] When reacted with formaldehyde, it forms a resin that can cross-link with other resins like alkyds, polyesters, and acrylics that have hydroxyl groups. Compared to melamine-formaldehyde resins, this compound-formaldehyde resins typically provide coatings with improved flexibility, gloss, and alkali resistance.[5][9]
Q2: How does the ratio of this compound-formaldehyde resin to alkyd resin affect adhesion?
A2: The ratio of the amino resin (this compound-formaldehyde) to the alkyd resin is a critical factor influencing the properties of the cured film. While specific data for this compound is proprietary, studies on similar melamine-alkyd systems show that increasing the amino resin content generally increases hardness and cross-link density. However, an excessively high amino resin content can lead to a brittle film, which may negatively impact adhesion. An optimal ratio, often around 75 parts alkyd to 25 parts amino resin, is typically sought to balance hardness, flexibility, and adhesion.
Q3: Can I use a this compound-based coating on plastic substrates?
A3: Yes, but adhesion to many plastics, especially low surface energy plastics like polypropylene (PP) and thermoplastic olefins (TPO), is challenging.[6] To achieve good adhesion on these substrates, it is often necessary to use a primer or incorporate an adhesion promoter, such as a chlorinated polyolefin, into the coating formulation.[6] Surface treatment of the plastic, such as corona or plasma treatment, may also be required.
Q4: What is "amine blush" and can it affect the adhesion of subsequent coats?
A4: Amine blush is a waxy layer that can form on the surface of some amine-cured epoxy coatings as they cure, particularly in cool, humid conditions. While this compound itself is an amino resin, "amine blush" is more commonly associated with epoxy systems. However, if you are applying a this compound topcoat over an epoxy primer, any blush on the primer surface will act as a contaminant and severely hinder the adhesion of the topcoat. The blush must be washed off with soap and water before recoating.
Q5: My coating passed the initial adhesion test but failed after a few weeks. What could be the cause?
A5: This phenomenon, known as delayed adhesion failure, can be due to several factors. One common cause is the presence of soluble salts or other contaminants at the coating-substrate interface. These can draw moisture through the coating over time, leading to osmotic blistering and a loss of adhesion. Another possibility is that the coating is slowly being degraded by environmental factors like UV radiation or chemical exposure, for which it was not formulated. Finally, internal stresses in the coating, which can develop over time, may eventually exceed the adhesive strength to the substrate.
Data Presentation
The following tables provide quantitative data on factors affecting the adhesion of amino resin-based coatings.
Table 1: Effect of Alkyd/Amino Resin Ratio and Curing Temperature on Adhesion
(Note: This data is for a butylated melamine-formaldehyde resin system, which is chemically similar to this compound-formaldehyde systems and illustrates the general principles of how formulation and curing parameters affect adhesion.)
| Sample ID | Alkyd/Amino Resin Ratio (w/w) | Curing Temperature (°C) | Curing Time (min) | Adhesion (ASTM D3359) |
| 1 | 85/15 | 130 | 30 | GT-0 (Excellent) |
| 2 | 80/20 | 130 | 30 | GT-0 (Excellent) |
| 3 | 75/25 | 130 | 30 | GT-0 (Excellent) |
| 4 | 70/30 | 130 | 30 | GT-0 (Excellent) |
| 5 | 75/25 | 100 | 30 | Sticky, not tested |
| 6 | 75/25 | 120 | 30 | GT-0 (Excellent) |
| 7 | 75/25 | 160 | 30 | GT-0 (Excellent) |
GT-0 corresponds to the best adhesion rating (5B) in the ASTM D3359 standard, where there is no peeling or removal of the coating.
Table 2: ASTM D3359 Adhesion Test Rating Scale (Method B)
| Classification | Percent Area Removed | Description of Test Area |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. |
| 0B | Greater than 65% | Flaking and detachment worse than Grade 1. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Alkyd Baking Enamel
This protocol is based on a typical formulation for an industrial baking enamel.[4]
Materials:
-
Alkyd resin solution (e.g., medium oil alkyd, 50% solids in xylene)
-
This compound-formaldehyde resin solution (e.g., 60% solids in butanol/xylene)
-
Pigment (e.g., Titanium Dioxide, TiO2)
-
Solvent blend (e.g., xylene, butanol)
-
Steel test panels (e.g., cold-rolled steel, 10 cm x 15 cm)
-
Degreasing solvent (e.g., acetone)
Procedure:
-
Pigment Dispersion: a. In a suitable mixing vessel, combine 45 parts by weight of TiO2 pigment with 60 parts by weight of the alkyd resin solution. b. Disperse the pigment into the resin using a high-speed disperser or ball mill until a Hegman grind of 7+ is achieved. This ensures that the pigment is finely and uniformly distributed.
-
Let-Down (Coating Formulation): a. To the pigment dispersion, slowly add the remaining alkyd resin and 50 parts by weight of the this compound-formaldehyde resin solution under constant, low-speed mixing. The final resin solids ratio should be approximately 70:30 (alkyd:this compound). b. Add the solvent blend as needed to reduce the viscosity of the enamel. For spray application, a viscosity of approximately 24 seconds as measured with a #4 Ford cup is a good target.
-
Substrate Preparation: a. Thoroughly clean the steel test panels by wiping them with acetone to remove any oils or contaminants. b. If required, mechanically abrade the surface using fine-grit sandpaper or grit blasting to create a surface profile, then re-clean with acetone.
-
Coating Application: a. Apply the formulated enamel to the prepared steel panels using a film applicator, spray gun, or draw-down bar to achieve a consistent dry film thickness of 1.5 mils (approximately 38 micrometers). b. Allow the coated panels to air dry (flash off) for 15 minutes to allow some of the solvent to evaporate before baking.[4]
-
Curing: a. Place the panels in a preheated, forced-draft oven. b. Bake the panels for 20 minutes at 150°C (300°F).[4] c. After the baking cycle is complete, remove the panels from the oven and allow them to cool to room temperature before testing.
Protocol 2: Adhesion Testing via ASTM D3359 (Method B - Cross-Cut Tape Test)
This protocol describes the standardized method for evaluating coating adhesion on substrates where the dry film thickness is less than 5 mils (125 µm).[10][11][12]
Materials:
-
Cured coated panel
-
Cross-hatch cutting tool with a sharp blade
-
Pressure-sensitive tape as specified by the ASTM standard (e.g., Elcometer 99)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Test Area Selection: Choose a flat, smooth area on the coated panel that is free from blemishes or surface imperfections.
-
Making the Cuts: a. Place the cutting guide of the cross-hatch tool firmly on the surface of the coating. b. In one steady motion, make a series of parallel cuts through the coating down to the substrate. c. Rotate the cutting guide 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern of small squares.
-
Cleaning the Cut Area: Gently brush the cut area with the soft brush to remove any loose flakes or debris from the coating.
-
Tape Application: a. Dispense a piece of the specified pressure-sensitive tape approximately 75 mm (3 inches) long. b. Center the tape over the lattice pattern and press it down firmly with your finger or a pencil eraser to ensure good contact with the coating.
-
Tape Removal: a. Within 90 seconds of applying the tape, grasp the free end and pull it off rapidly and smoothly back on itself at an angle as close to 180° as possible.[13]
-
Inspection and Rating: a. Using the illuminated magnifier, carefully inspect the grid area for any removal of the coating. b. Compare the appearance of the grid to the descriptions and illustrations in the ASTM D3359 standard (see Table 2 above) to assign an adhesion rating from 5B (best) to 0B (worst).[11]
Visualizations
Troubleshooting Workflow for Poor Adhesion
A logical workflow for troubleshooting poor adhesion in coatings.
This compound-Formaldehyde Cross-Linking with Alkyd Resin
Curing reaction between this compound-formaldehyde and alkyd resins.
References
- 1. Coating Failure Troubleshooting [marvelcoatings.com]
- 2. suncoating.com [suncoating.com]
- 3. unicheminc.com [unicheminc.com]
- 4. US2579980A - this compound resin surface coating materials and processes for preparing the same - Google Patents [patents.google.com]
- 5. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 6. specialchem.com [specialchem.com]
- 7. US3506738A - Resinous blend of a this compound-formaldehyde resin and a melamine-formaldehyde resin - Google Patents [patents.google.com]
- 8. zhengfloorpaint.com [zhengfloorpaint.com]
- 9. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. conproco.com [conproco.com]
- 11. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 12. hightower-labs.com [hightower-labs.com]
- 13. scribd.com [scribd.com]
Strategies to control the reaction kinetics of Benzoguanamine polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the reaction kinetics of benzoguanamine polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my reaction mixture cloudy or precipitating prematurely? | 1. Poor solubility of this compound: this compound has low solubility in water, which can be problematic in aqueous reaction media. 2. Incorrect pH: The pH may be in a range that promotes rapid, uncontrolled condensation, leading to insoluble high-molecular-weight polymers. 3. Low Temperature: Insufficient temperature can hinder the initial dissolution and reaction of this compound. | 1. Solvent Selection: Consider using a co-solvent like methyl Cellosolve or polyethylene glycol (PEG) to improve solubility. Alternatively, a solvent-free approach using paraformaldehyde at elevated temperatures can be employed.[1] 2. pH Adjustment: For the initial methylolation step, maintain a slightly alkaline pH (around 8.0-9.0) to favor the formation of soluble methylolbenzoguanamines.[2] 3. Temperature Control: Ensure the initial reaction temperature is high enough (e.g., 70-80°C) to dissolve the this compound completely.[3] |
| Why is the final resin sticky and failing to cure properly? | 1. Incomplete Reaction: The polymerization may not have proceeded to a sufficient degree, leaving an excess of unreacted methylol groups. 2. Incorrect Reactant Ratio: An inappropriate molar ratio of this compound to formaldehyde can lead to a low degree of cross-linking. 3. Inadequate Curing Conditions: The final curing temperature or time may be insufficient to achieve full cross-linking. | 1. Monitor Reaction Progress: Use techniques like monitoring viscosity or a dimethylformamide/water titration to ensure the reaction has reached the desired endpoint. 2. Optimize Molar Ratio: A common starting point is a this compound to formaldehyde molar ratio between 1:1 and 1:4. A preferred ratio is often around 1:1.8.[1] 3. Adjust Curing Protocol: Increase the final curing temperature or extend the curing time as needed. |
| Why is the molecular weight of my polymer too low? | 1. Premature Termination: Side reactions or impurities can terminate polymer chains prematurely. 2. Insufficient Condensation: The condensation stage of the reaction may not have been carried out for a long enough duration or at a high enough temperature. 3. Excessive Chain Transfer: The presence of chain transfer agents in the reaction mixture can limit the growth of polymer chains. | 1. Purify Reactants: Ensure that the this compound, formaldehyde, and any solvents are of high purity. 2. Control Condensation: After the initial methylolation, adjust the pH to be slightly acidic and increase the temperature to promote the condensation reaction and build molecular weight. 3. Minimize Impurities: Be mindful of any potential impurities in the reactants or from the reaction vessel that could act as chain transfer agents. |
| How can I control the exotherm and prevent a runaway reaction? | 1. Rapid, Uncontrolled Polymerization: The reaction can be highly exothermic, especially during the condensation stage. 2. Inadequate Heat Dissipation: The reaction vessel may not be able to dissipate the generated heat effectively. | 1. Slow Addition of Reactants: Add the formaldehyde solution gradually to the this compound to control the initial reaction rate. 2. Use of a Reflux Condenser: A reflux condenser can help to manage the exotherm by returning the boiling solvent to the reaction mixture. 3. Cooling Bath: Have a cooling bath on standby to quickly reduce the temperature if the reaction becomes too vigorous.[4] 4. Inhibitors: In case of a runaway reaction, the addition of a small amount of an inhibitor can stop the polymerization.[4] |
Frequently Asked Questions (FAQs)
1. What are the key stages of this compound polymerization?
This compound polymerization with formaldehyde typically proceeds in two main stages:
-
Methylolation (or Hydroxymethylation): This initial stage is carried out under neutral to slightly alkaline conditions (pH 7-9). The amino groups of this compound react with formaldehyde to form methylolbenzoguanamines. This stage is crucial for forming the initial building blocks of the polymer.
-
Condensation: This second stage is typically promoted by adjusting the pH to be more acidic and/or increasing the temperature. The methylol groups condense with each other or with other amino groups to form methylene or ether linkages, releasing water and building the polymer chain. This stage is where the molecular weight of the resin increases significantly.
2. How does the molar ratio of this compound to formaldehyde affect the final polymer?
The molar ratio of this compound to formaldehyde is a critical parameter that influences the properties of the final resin.
-
Low Formaldehyde Ratio (e.g., 1:1): This will result in a lower degree of methylolation and, consequently, a lower cross-link density in the cured resin. The resulting polymer may be more flexible but have lower hardness and thermal stability.
-
High Formaldehyde Ratio (e.g., 1:4): A higher ratio leads to more extensive methylolation and a higher potential for cross-linking. This generally results in a harder, more brittle, and more thermally stable cured resin.[1]
3. What is the role of pH in controlling the reaction kinetics?
The pH of the reaction medium has a profound effect on the rates of both the methylolation and condensation reactions.
-
Alkaline pH (8-9): This condition favors the methylolation reaction, leading to the formation of soluble methylolbenzoguanamines. The condensation reaction is relatively slow at this pH.
-
Acidic pH (4-6): An acidic environment catalyzes the condensation reaction, leading to a rapid increase in molecular weight and viscosity. It is crucial to carefully control the transition to an acidic pH to avoid premature gelling.
4. What are the common analytical techniques to monitor the polymerization?
Several analytical techniques can be employed to monitor the progress of the polymerization and characterize the final resin:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the N-H bonds in the amino groups and the appearance of C-O bonds in methylol and ether linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of different types of methylol groups and linkages.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of the polymer, providing insight into the progress of the condensation stage.
-
Viscosity Measurements: A simple and effective way to monitor the increase in molecular weight during the condensation phase. The reaction can be stopped when a target viscosity is reached.
-
Dimethylformamide (DMF)/Water Titration: A practical method to determine the extent of reaction. A sample of the resin is dissolved in DMF, and water is titrated until precipitation occurs. The amount of water required is inversely proportional to the degree of polymerization.
Quantitative Data Summary
The following tables summarize the influence of key reaction parameters on the polymerization of this compound.
Table 1: Effect of pH and Temperature on Polymerization Stages
| Reaction Stage | pH Range | Temperature Range (°C) | Primary Outcome |
| Methylolation | 8.0 - 9.0 | 60 - 80 | Formation of soluble methylolbenzoguanamines |
| Condensation | 4.0 - 6.0 | 80 - 100+ | Increase in molecular weight and cross-linking |
Table 2: Influence of this compound:Formaldehyde Molar Ratio on Resin Properties
| Molar Ratio (B:F) | Expected Degree of Methylolation | Resulting Polymer Characteristics |
| 1 : 1.5 | Low to Moderate | More flexible, lower cross-link density |
| 1 : 2.5 | Moderate to High | Balanced properties |
| 1 : 3.5 | High | Harder, more brittle, higher cross-link density |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of this compound-Formaldehyde Resin
This protocol describes a typical two-stage process involving an initial methylolation step followed by a condensation step.
Materials:
-
This compound
-
Formaldehyde solution (37%)
-
Sodium hydroxide solution (1 M)
-
Formic acid (or other suitable acid)
-
Reaction vessel with a reflux condenser, stirrer, and temperature control
Procedure:
-
Methylolation Stage:
-
Charge the reaction vessel with this compound and formaldehyde solution in the desired molar ratio (e.g., 1:2.5).
-
Adjust the pH of the mixture to 8.0-8.5 using the sodium hydroxide solution.
-
Heat the mixture to 70-80°C with stirring until all the this compound has dissolved and the solution is clear.
-
Maintain this temperature for 1-2 hours to allow for the completion of the methylolation reaction.
-
-
Condensation Stage:
-
Cool the reaction mixture slightly.
-
Carefully adjust the pH to 4.5-5.5 with formic acid. Caution: The condensation reaction is exothermic and can proceed rapidly.
-
Increase the temperature to 90-100°C and monitor the viscosity of the reaction mixture.
-
Continue the reaction until the desired viscosity or degree of polymerization is reached. This can be determined by taking samples and performing a DMF/water titration.
-
Once the target viscosity is achieved, cool the reactor to stop the reaction and store the resin appropriately.
-
Protocol 2: Monitoring Reaction Progress using FTIR
This protocol outlines how to use FTIR to monitor the key chemical transformations during the polymerization.
Procedure:
-
At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Prepare a thin film of the sample on a KBr disc or use an ATR-FTIR accessory.
-
Record the FTIR spectrum.
-
Monitor the following spectral changes:
-
Decrease in N-H stretching bands: Look for a decrease in the intensity of the bands around 3300-3500 cm⁻¹, corresponding to the consumption of the primary amino groups of this compound.
-
Appearance of O-H stretching band: An increase in the broad band around 3300-3400 cm⁻¹ indicates the formation of methylol (-CH₂OH) groups.
-
Changes in the C-N stretching region: Monitor changes in the region around 1500-1600 cm⁻¹ which are characteristic of the triazine ring.
-
Formation of ether linkages: The appearance of a band around 1100 cm⁻¹ can indicate the formation of methylene ether bridges (-CH₂-O-CH₂-) during the condensation stage.
-
Visualizations
Caption: Signaling pathway of this compound polymerization.
Caption: Experimental workflow for this compound polymerization.
References
- 1. US3506738A - Resinous blend of a this compound-formaldehyde resin and a melamine-formaldehyde resin - Google Patents [patents.google.com]
- 2. US3454529A - Process for the manufacture of this compound - melamine - formaldehyde filled molding compositions - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. icheme.org [icheme.org]
Technical Support Center: Purification of Crude Benzoguanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzoguanamine.
I. Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from benzonitrile and dicyandiamide, may contain several impurities.[1] These include:
-
Unreacted starting materials: Benzonitrile and dicyandiamide.
-
Melamine: Formed as a byproduct.[1]
-
Other Triazine Derivatives: Structural isomers or products from side reactions.
Q2: What is the expected melting point of pure this compound?
A2: Pure this compound has a sharp melting point in the range of 227-228 °C.[1] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: this compound has varying solubility in different organic solvents. Ethanol, or a mixed solvent system such as ethanol/water, is commonly used for recrystallization. It is soluble in hot ethanol and less soluble in cold ethanol, making it a good candidate for this technique. It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2]
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Melting Point Analysis: A sharp melting point at 227-228 °C is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the purity of the sample.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
II. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [2] |
| Ethanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Methyl Cellosolve | Soluble | [2] |
| Benzene | Insoluble | [2] |
| Chloroform | Practically insoluble | [5] |
| Ethyl Acetate | Practically insoluble | [5] |
| Dilute HCl | Soluble | [5] |
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a single-solvent recrystallization method with ethanol.
Workflow Diagram:
References
Technical Support Center: Identifying and Characterizing Impurities in Benzoguanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing impurities in Benzoguanamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound typically originate from its synthesis process, which is primarily the condensation of benzonitrile and dicyandiamide.[1] These impurities include:
-
Unreacted Starting Materials:
-
Benzonitrile
-
Dicyandiamide
-
-
By-products:
-
Melamine: Formed from the self-condensation of dicyandiamide.[2]
-
Related Triazines: Other substituted triazines may form as minor by-products.
-
Q2: What are the potential degradation products of this compound?
A2: this compound, being a triazine compound, can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, are necessary to identify potential degradation products.[3][4][5] While specific degradation pathways for this compound are not extensively published, hydrolysis of the amino groups on the triazine ring is a potential degradation route for related s-triazine compounds.[6][7]
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile of this compound.[8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is commonly employed.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are valuable.[12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for the identification of functional groups and for comparing the spectrum of the sample to that of known standards of this compound and its potential impurities.[12][15]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.
-
Possible Causes:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine groups of this compound, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of this compound and increase interactions with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[16]
-
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated and reduce secondary interactions.
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Reduce Sample Concentration: Dilute your sample to a lower concentration.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed material.
-
Q5: I am having difficulty separating this compound from a closely eluting impurity. What can I do?
A5: Improving resolution between closely eluting peaks often requires methodical optimization of chromatographic conditions.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa) or adjust the gradient slope for gradient elution.
-
Aqueous Phase: Alter the pH of the aqueous portion of the mobile phase to potentially change the retention characteristics of the analyte and impurity.
-
-
Change the Stationary Phase: Select a column with a different selectivity (e.g., a phenyl or cyano column instead of a C18).
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may also increase peak broadening.
-
Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.
-
GC-MS Analysis
Q6: I am not detecting any residual solvents in my this compound sample using GC-MS. Does this confirm their absence?
A6: Not necessarily. The absence of peaks could be due to several factors.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the solvent used to dissolve the this compound is appropriate and that the headspace conditions (temperature and time) are optimized for the expected residual solvents.[1]
-
Check for Analyte Loss: Volatile solvents can be lost during sample preparation if not handled properly.
-
Confirm Instrument Sensitivity: Inject a known standard of the expected residual solvents at a low concentration to confirm that the instrument has sufficient sensitivity to detect them at the required levels.
-
Review Data Processing: Ensure that the data processing parameters are appropriate for detecting small peaks.
-
General Characterization
Q7: How can I confirm the identity of an unknown impurity?
A7: A combination of techniques is typically required for definitive structure elucidation.
-
Workflow for Impurity Identification:
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peak to determine its molecular weight. Fragmentation data from MS/MS can provide structural clues.
-
Isolation: If the impurity is present at a sufficient level, isolate it using preparative HPLC.
-
NMR Spectroscopy: Perform ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the isolated impurity to determine its complete chemical structure.[11]
-
FTIR Spectroscopy: Obtain an FTIR spectrum of the isolated impurity to identify its functional groups and compare it with known compounds.
-
Experimental Protocols
Detailed Methodologies for Key Experiments
HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water[17]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[17]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Due to the low solubility of this compound in water, a higher proportion of organic solvent may be necessary.[18]
GC-MS Method for Residual Solvents
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation (Headspace):
-
Weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling-point solvent such as dimethyl sulfoxide (DMSO).
-
Equilibrate the vial at 80 °C for 20 minutes before injection.
-
Data Presentation
Table 1: Potential Impurities in this compound and their Characteristics
| Impurity Name | Chemical Structure | Origin | Typical Analytical Technique |
| Benzonitrile | C₆H₅CN | Unreacted Starting Material | GC-MS, HPLC |
| Dicyandiamide | C₂H₄N₄ | Unreacted Starting Material | HPLC |
| Melamine | C₃H₆N₆ | By-product | HPLC |
Visualizations
Caption: Experimental workflow for impurity analysis in this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijrpp.com [ijrpp.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. biotech-spain.com [biotech-spain.com]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. shimadzu.com [shimadzu.com]
- 11. cms.agr.wa.gov [cms.agr.wa.gov]
- 12. This compound Research Chemical for Advanced Materials [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
Overcoming compatibility problems in Benzoguanamine-melamine resin blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoguanamine-melamine resin blends. Here, you will find solutions to common compatibility problems encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the formulation, curing, and analysis of this compound-melamine resin blends.
Q1: My this compound-melamine resin blend appears cloudy or shows signs of phase separation after mixing. What are the primary causes and how can I resolve this?
A1: Cloudiness or phase separation in your resin blend is a common indicator of incompatibility between the this compound and melamine resins, often exacerbated by the poor solubility of this compound.[1][2]
Troubleshooting Steps:
-
Solvent System Modification: this compound has very low solubility in water, a common solvent for melamine-formaldehyde resins.[1][3]
-
Recommendation: Introduce a co-solvent to improve the solubility of the this compound resin. Alcohols such as butanol or etherified alcohols like methyl cellosolve can be effective.[4] Experiment with different solvent ratios to find the optimal balance for a clear solution.
-
-
pH Adjustment: The pH of the reaction mixture is critical for the initial reaction and solubility of the components.
-
Recommendation: For aqueous or partially aqueous systems, maintain a basic pH (around 9.0) during the initial reaction of this compound with formaldehyde to form more soluble methylol this compound derivatives before mixing with the melamine resin.[2]
-
-
Order of Reaction: The sequence of reactant addition can significantly impact compatibility.
-
Recommendation: Consider a two-step reaction. First, react this compound with formaldehyde to create a more soluble prepolymer, then introduce the melamine resin or its prepolymer.[2] This pre-reaction can improve the miscibility of the two resin types.
-
Q2: The cured film of my this compound-melamine blend is hazy or lacks gloss. What could be the reason and how can I improve the film clarity?
A2: Haze in the cured film often points to microscopic phase separation that occurred during the curing process as the solvent evaporated and the crosslinking reaction proceeded.
Troubleshooting Steps:
-
Curing Temperature and Time Optimization: The curing profile has a substantial impact on film formation.
-
Recommendation: A rapid curing process at a high temperature might not allow sufficient time for the blend to form a homogeneous network, leading to phase separation. Conversely, a temperature that is too low may not initiate efficient crosslinking. Experiment with a stepped curing process, for instance, a lower temperature bake to slowly evaporate the solvent followed by a higher temperature cure to complete the crosslinking. Typical curing temperatures can range from 120°C to 225°C.[5][6]
-
-
Blend Ratio Adjustment: The ratio of this compound to melamine resin affects the crosslink density and compatibility.
-
Recommendation: Systematically vary the weight ratio of the this compound resin to the melamine resin. Ratios of approximately 70% this compound resin to 30% melamine resin have been found to be effective in some applications.[1]
-
-
Use of Etherified Resins: The type of resin modification can enhance compatibility.
Q3: The flexibility of my cured melamine resin film is poor, leading to cracking. How can I improve it using this compound?
A3: Melamine-formaldehyde resins can form highly crosslinked, brittle films. The addition of this compound is a known method to improve flexibility.[3][5]
Troubleshooting Steps:
-
Increase this compound Content: this compound has a lower functionality (two amino groups) compared to melamine (three amino groups), which results in a lower crosslink density in the cured film.[3]
-
Ensure Proper Curing: Incomplete curing can also lead to a brittle film.
-
Recommendation: Verify that your curing time and temperature are adequate for the specific resin blend and catalyst system you are using. Refer to the resin manufacturer's guidelines and consider performing a cure study using DSC or DMA to determine the optimal curing parameters.
-
Data Presentation
The following tables summarize key quantitative data for working with this compound-melamine resin blends.
Table 1: Molar Ratios of Reactants for this compound-Melamine-Formaldehyde Resin Synthesis
| Reactant Ratio | Recommended Range | Preferred Ratio | Reference |
| Melamine : this compound | 1:2 to 3:1 | 1:1.5 | [2] |
| Total Triazines : Formaldehyde | 1:1.5 to 1:2.1 | 1:1.8 | [2] |
| This compound : Formaldehyde | 1:1 to 1:4 | 1:1.8 | [1] |
| Melamine : Formaldehyde | 1:1.4 to 1:3 | 1:2 | [1] |
Table 2: Typical Curing Parameters for this compound-Melamine Blends
| Parameter | Range | Notes | Reference |
| Curing Temperature | 120°C - 225°C | Optimal temperature depends on the specific resin chemistry, substrate, and presence of catalysts. | [5][6] |
| Curing Time | 10 - 30 minutes | Shorter times are typically associated with higher temperatures. | [7] |
| Pressure (for laminates) | 28 - 34 kg/cm ² | Primarily for applications involving impregnated papers or laminates. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Differential Scanning Calorimetry (DSC) for Cure Analysis
-
Objective: To determine the curing profile, including the onset of cure, peak exothermic temperature, and extent of reaction.
-
Procedure:
-
Accurately weigh 5-10 mg of the uncured liquid resin blend into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent the evaporation of any volatile components.
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature range should encompass the expected curing region (e.g., 30°C to 250°C).
-
Record the heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction.
-
To determine the extent of cure for a partially cured sample, run a second scan on the same sample after the initial heating cycle and cooling. The residual exothermic heat can be compared to the initial heat of reaction.
-
2. Scanning Electron Microscopy (SEM) for Phase Separation Analysis
-
Objective: To visualize the morphology of the cured resin blend and identify any phase separation.
-
Procedure:
-
Prepare a cured film of the resin blend on a suitable substrate.
-
Fracture the cured film at cryogenic temperatures (e.g., in liquid nitrogen) to create a clean cross-section.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Acquire secondary electron images of the cross-sectional surface at various magnifications to observe the phase morphology. Dispersed phases will appear as distinct domains within the continuous matrix.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure
-
Objective: To monitor the chemical changes occurring during the curing process by tracking the disappearance of reactive groups and the appearance of new chemical bonds.
-
Procedure:
-
Cast a thin film of the uncured resin blend onto an IR-transparent substrate (e.g., a KBr pellet or a silicon wafer).
-
Place the sample in a heated transmission cell or on a heated ATR accessory within the FTIR spectrometer.
-
Record an initial FTIR spectrum at room temperature.
-
Heat the sample according to the desired curing schedule, acquiring spectra at regular intervals.
-
Monitor the changes in characteristic absorption bands, such as the decrease in the intensity of N-H and O-H stretching vibrations and the changes in the triazine ring vibrations, to follow the progress of the crosslinking reaction.
-
Visualizations
Chemical Structures of this compound and Melamine
Caption: Chemical structures of this compound and Melamine.
Troubleshooting Workflow for Compatibility Issues
Caption: Troubleshooting flowchart for compatibility issues.
Experimental Workflow for Resin Blend Characterization
Caption: Workflow for characterizing resin blend properties.
References
- 1. US3506738A - Resinous blend of a this compound-formaldehyde resin and a melamine-formaldehyde resin - Google Patents [patents.google.com]
- 2. US3454529A - Process for the manufacture of this compound - melamine - formaldehyde filled molding compositions - Google Patents [patents.google.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. mdpi.com [mdpi.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. paint.org [paint.org]
Technical Support Center: Enhancing Benzoguanamine Performance in High-Temperature Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Benzoguanamine in high-temperature applications.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during your experiments with this compound-based formulations.
Problem 1: Yellowing or Discoloration of the Cured Material at High Temperatures
| Possible Cause | Suggested Solution |
| Thermal Oxidation: The aromatic amine structure of this compound can oxidize at high curing temperatures or during prolonged exposure to heat. | Optimize Curing Conditions: Lower the curing temperature or use a stepped curing process to control the exotherm. Ensure the oven has uniform heat distribution to avoid localized hot spots. |
| Impurities: Contaminants in the this compound, co-reactants, or solvents can catalyze discoloration at elevated temperatures. | Use High-Purity Reagents: Ensure all components are of high purity and free from metallic or other contaminants. |
| Photo-oxidation: Exposure to UV radiation, even from artificial lighting, can initiate degradation and the formation of color-causing chromophores, a process that is often accelerated by heat. | Incorporate UV Stabilizers: Add a UV stabilization package to your formulation. A combination of a UV absorber (e.g., benzotriazoles) and a Hindered Amine Light Stabilizer (HALS) is often effective. |
| Inappropriate Formulation: The base resin or other additives may not be thermally stable, leading to degradation products that cause discoloration. | Select Thermally Stable Components: Ensure all components in the formulation are rated for the intended high-temperature application. |
| Atmospheric Reactions: Oxygen in the curing environment can contribute to oxidative degradation. | Cure in an Inert Atmosphere: If feasible for your process, curing in a nitrogen or argon atmosphere can minimize oxidation and subsequent yellowing. |
Problem 2: Poor Mechanical Performance at Elevated Temperatures (e.g., Brittleness, Cracking, or Low Strength)
| Possible Cause | Suggested Solution |
| Incomplete Curing: Insufficient cross-linking will result in a lower glass transition temperature (Tg) and reduced mechanical properties at high temperatures. | Optimize Cure Schedule: Increase the curing time or temperature as recommended for your specific resin system. Use techniques like Dynamic Mechanical Analysis (DMA) to determine the optimal cure state. |
| Excessive Cross-link Density: While good cross-linking is necessary, an overly dense network can lead to brittleness. This compound-formaldehyde resins are known to be more flexible than their melamine-formaldehyde counterparts due to lower cross-link density. | Adjust Formulation: Consider modifying the ratio of this compound to other resins. Partial substitution of a more rigid cross-linker with this compound can improve flexibility. |
| Thermal Degradation: The polymer backbone may be degrading at the application temperature, leading to chain scission and a loss of mechanical integrity. | Evaluate Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your formulation. If the application temperature is too close to the degradation temperature, reformulation with more thermally stable components is necessary. |
| Internal Stress: A mismatch in the coefficient of thermal expansion between the this compound-based material and a substrate can lead to cracking upon cooling from high temperatures. | Incorporate Flexibilizers: Add flexibilizing agents to the formulation to help accommodate thermal stresses. |
| Film Defects: Issues like pinholes or craters can act as stress concentration points, leading to premature failure. | Optimize Application Technique: Ensure the surface is properly prepared and that the application technique minimizes the introduction of air bubbles. Adjust viscosity and spray parameters if applicable. |
Problem 3: Insufficient Cross-linking or Slow Cure Response
| Possible Cause | Suggested Solution |
| Low Curing Temperature: The activation energy for the cross-linking reaction is not being met. | Increase Cure Temperature: Gradually increase the curing temperature in increments to find the optimal balance between cure speed and preventing degradation. |
| Incorrect Catalyst Level or Type: The acid catalyst, often used in amino resin curing, may be absent, insufficient, or inappropriate for the desired cure temperature. | Add or Adjust Catalyst: Introduce an appropriate acid catalyst (e.g., p-toluenesulfonic acid) at the recommended concentration to accelerate the cross-linking reaction. |
| Inhibitors in the Formulation: Certain pigments or additives may interfere with the catalyst or the cross-linking reaction. | Review Formulation Components: Ensure all additives are compatible with the curing chemistry of this compound resins. |
| Moisture Contamination: Water can interfere with the condensation reaction involved in the curing of amino resins. | Ensure Dry Conditions: Use dry reagents and solvents, and control the humidity of the curing environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over Melamine for high-temperature applications?
A1: this compound-formaldehyde (BF) resins offer several advantages over Melamine-formaldehyde (MF) resins. Due to having two amino groups per triazine ring instead of three, BF resins typically form a less densely cross-linked network. This results in improved film flexibility and toughness, which can reduce brittleness in high-temperature environments. Additionally, this compound imparts excellent chemical and moisture resistance.
Q2: At what temperature does this compound-based resin start to degrade?
A2: The thermal stability of a this compound-based resin depends heavily on the overall formulation, including the co-reactants and additives. However, studies on Melamine-Benzoguanamine-Formaldehyde (MF-BG) resins have shown that the incorporation of this compound can influence thermal stability. For instance, a 5% addition of this compound to a Melamine-Formaldehyde resin has been shown to improve thermal stability. Thermogravimetric Analysis (TGA) is the recommended method to determine the specific degradation profile of your formulation.
Q3: How can I prevent yellowing in my this compound formulation during high-temperature curing?
A3: To mitigate yellowing, you can employ several strategies:
-
Optimize the cure schedule by using the lowest effective temperature and time.
-
Incorporate antioxidants and heat stabilizers into your formulation to inhibit thermal-oxidative degradation.
-
Add UV absorbers and HALS if the application involves exposure to light, as UV radiation can exacerbate thermal yellowing.
-
Use high-purity raw materials to avoid contaminants that can catalyze yellowing reactions.
-
Consider curing in an inert atmosphere like nitrogen to minimize oxidation.
Q4: My cured this compound film is brittle. How can I improve its flexibility?
A4: Brittleness can be addressed by:
-
Modifying the resin blend: this compound itself acts as a flexibilizer compared to melamine. You can adjust the ratio of this compound in your formulation.
-
Incorporating plasticizers or flexibilizing resins: Adding components like waterborne polyurethane or other flexible polymers can improve toughness.
-
Ensuring complete cure: An under-cured film can sometimes be brittle. Verify your curing parameters.
-
Reducing cross-link density: If possible, adjusting the stoichiometry of the reactants can lead to a less dense, more flexible network.
Q5: What analytical techniques are best for studying the thermal degradation of this compound resins?
A5: A combination of techniques is ideal for a comprehensive analysis:
-
Thermogravimetric Analysis (TGA): To determine the onset of decomposition, the rate of mass loss, and the amount of residual char.
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg), melting, and crystallization events.
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): These hyphenated techniques allow for the real-time identification of gaseous products evolved during degradation, helping to elucidate the degradation mechanism.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This method involves pyrolyzing the sample at specific temperatures and separating and identifying the resulting fragments, providing detailed structural information about the degradation products.
Data Presentation
Table 1: Thermal Stability of Melamine-Formaldehyde (MF) Resin Modified with this compound (BG)
This table summarizes Thermogravimetric Analysis (TGA) data for papers impregnated with different MF-BG resin formulations, showing the effect of this compound content on thermal stability.
| Resin Formulation | T5% (°C)¹ | T10% (°C)² | Tmax (°C)³ | Char Residue at 800°C (%) |
| MF (0% BG) | 260.8 | 299.8 | 362.4 | 26.3 |
| MF-BG5 (5% BG) | 270.2 | 305.6 | 365.1 | 27.5 |
| MF-BG10 (10% BG) | 255.4 | 295.1 | 358.7 | 26.1 |
| MF-BG15 (15% BG) | 253.6 | 292.3 | 355.9 | 25.8 |
Data adapted from a study on MF-BG resins. Absolute values will vary based on the specific formulation and experimental conditions. ¹ T5%: Temperature at which 5% weight loss occurs. ² T10%: Temperature at which 10% weight loss occurs. ³ Tmax: Temperature of the maximum rate of weight loss.
Experimental Protocols
Protocol 1: Synthesis of Melamine-Benzoguanamine-Formaldehyde (MF-BG) Resin
This protocol describes a general method for synthesizing a mixed resin to evaluate the effect of this compound incorporation.
Materials:
-
Formaldehyde solution (e.g., 26%)
-
Diethylene glycol (DEG)
-
Melamine
-
This compound (BG)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (2000 mL) with a heating mantle and overhead stirrer
-
pH meter
-
Condenser
-
Thermometer
Procedure:
-
Load the formaldehyde solution into the round-bottom flask.
-
Adjust the pH of the formaldehyde solution to approximately 8.4 using the NaOH solution.
-
Add DEG and melamine to the flask while stirring.
-
Heat the mixture to 90°C. Maintain this temperature and monitor the pH.
-
After approximately 25 minutes at 90°C, begin to monitor the reaction's progress by checking for the initial appearance of turbidity when a drop of the reaction mixture is placed on ice.
-
Once initial turbidity is observed, immediately add the desired amount of this compound (e.g., for a 5% molar ratio substitution for melamine).
-
Continue the reaction at 90°C for approximately 1 hour after the this compound addition.
-
Monitor the extent of condensation by testing the water tolerance. The reaction endpoint is reached when the resin can withstand a certain percentage of added water before precipitating.
-
Once the desired water tolerance is achieved, cool the mixture to stop the reaction. The resulting resin is ready for characterization and application.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of a cured this compound-containing material.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the cured this compound material (typically 5-10 mg). The sample should be in a solid or powder form.
-
Instrument Setup:
-
Tare the TGA sample pan.
-
Place the prepared sample into the pan and record the initial mass.
-
Load the pan into the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for an inert environment, or air for an oxidative environment) and set the flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to generate the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tmax).
-
Determine key parameters such as the onset temperature of degradation and the percentage of char residue at the final temperature.
-
Visualizations
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Benzoguanamine Purity Determination
In the landscape of pharmaceutical quality control and chemical research, the accurate determination of purity is paramount. For a compound like benzoguanamine, a key component in resins and a potential impurity in related compounds, robust analytical methods are essential. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the determination of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] It offers high resolution and sensitivity, making it well-suited for separating this compound from its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile or can be made volatile through derivatization, GC-MS provides excellent separation and structural identification capabilities.[2][3] this compound can be analyzed by GC-MS, often involving a derivatization step to enhance its volatility.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler, more accessible technique that can be used for quantitative analysis based on the Beer-Lambert law.[5][6] While it does not separate components, it can be a rapid method for purity assessment if the impurities do not have significant absorbance at the analysis wavelength.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of a small organic molecule like this compound.
| Parameter | HPLC | GC-MS | UV-Vis Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Measurement of light absorption by the analyte in a solution. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1%[7] | < 1 µg/g (with derivatization)[8] | ~0.1 - 1% |
| Typical Limit of Quantitation (LOQ) | 0.03 - 0.3%[9] | < 1 µg/g (with derivatization)[8] | ~0.3 - 3% |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Accuracy | High (98-102%) | High (95-105%) | Moderate to High (90-110%) |
| Specificity | High (separation of isomers and related substances) | Very High (mass spectral identification) | Low (interference from absorbing impurities) |
| Sample Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
HPLC Method for this compound Purity
This protocol is based on a validated method for a structurally related compound and is adapted for this compound.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (based on the known absorbance of this compound).[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve it in 50 mL of the mobile phase to get a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
GC-MS Method for this compound Analysis
This protocol involves a derivatization step, which is common for the analysis of polar compounds like this compound by GC.[4][10]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Derivatization: To a dried sample of this compound (approx. 1 mg), add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
-
Sample Injection: Inject 1 µL of the derivatized solution.
-
Purity Assessment: Identify the peak for the derivatized this compound based on its retention time and mass spectrum. Purity is estimated by comparing the peak area of the analyte to the total ion chromatogram area.
UV-Vis Spectroscopic Method for this compound Purity
This method provides a rapid estimation of purity, assuming no significant interference from impurities.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Ethanol.
-
Wavelength of Maximum Absorbance (λmax): 249 nm.[3]
-
Procedure:
-
Prepare a stock solution of a high-purity this compound reference standard in ethanol (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of the standards at 249 nm.
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
Prepare a solution of the test sample of this compound in ethanol at a known concentration.
-
Measure the absorbance of the sample solution at 249 nm.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
-
Purity Calculation: Purity (%) = (Measured Concentration / Prepared Concentration) x 100.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflow for HPLC analysis and a comparison of the analytical approaches.
Caption: Experimental workflow for this compound purity determination by HPLC.
Caption: Comparison of the logical workflows for HPLC, GC-MS, and UV-Vis analysis.
Conclusion
The choice of analytical method for this compound purity determination depends on the specific requirements of the analysis.
-
HPLC is the recommended method for routine quality control and for the accurate quantification of impurities, offering a good balance of specificity, sensitivity, and throughput.
-
GC-MS is a powerful alternative, particularly for identifying unknown impurities, but the requirement for derivatization adds complexity to the sample preparation.
-
UV-Vis Spectroscopy is a fast and simple method for a quick purity check, but it lacks specificity and is susceptible to interference from other UV-absorbing compounds.
For drug development and stringent quality control, a combination of these methods, particularly HPLC and GC-MS, would provide the most comprehensive purity profile for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ez.restek.com [ez.restek.com]
- 3. This compound | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Research Chemical for Advanced Materials [benchchem.com]
- 5. iajps.com [iajps.com]
- 6. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 7. jfda-online.com [jfda-online.com]
- 8. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]
- 9. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]
Quantitative Analysis of Benzoguanamine: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals seeking accurate and reliable methods for the quantification of benzoguanamine, this guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to assist in selecting the most suitable method for specific research needs.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, direct, and primary analytical method for determining the concentration of this compound. Its key advantage lies in the direct proportionality between the integrated signal area and the number of protons, enabling accurate quantification without the need for a specific this compound reference standard for calibration curve generation. In contrast, HPLC and GC are well-established, sensitive techniques that typically rely on external calibration with a known standard. While offering excellent sensitivity, these chromatographic methods may require more extensive method development and sample preparation. The choice of method will ultimately depend on factors such as the required level of accuracy and precision, sample matrix complexity, available instrumentation, and throughput needs.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the quantitative analysis of this compound. The data for HPLC and GC are representative of methods used for structurally similar triazine compounds and should be considered as a general guide.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Direct measurement based on the relationship between NMR signal intensity and the number of nuclei.[1] | Separation based on partitioning between a stationary and mobile phase, with UV detection.[2] | Separation of volatile compounds in the gas phase with flame ionization detection. |
| Linearity (R²) | Not applicable (direct method) | ≥ 0.999[3] | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | 0.01 - 0.1 µg/mL[4] | ~ 1 µg/mL[5] |
| Limit of Quantitation (LOQ) | ~ 5-50 µg/mL | 0.05 - 0.5 µg/mL[4][6] | ~ 3-5 µg/mL[5][7] |
| Accuracy (% Recovery) | Typically >98% | 92% - 102%[4][6] | 90% - 105%[7][8] |
| Precision (%RSD) | < 2% | < 5%[3][6] | < 10%[7] |
| Internal Standard | Required for highest accuracy | Often used to improve precision | Often used to improve precision |
| Analysis Time | 5-15 minutes per sample | 10-30 minutes per sample[6] | 10-20 minutes per sample[7] |
| Strengths | Primary method, non-destructive, provides structural information. | High sensitivity, well-established, versatile.[2] | High resolution for volatile compounds, robust. |
| Limitations | Lower sensitivity compared to chromatographic methods. | Requires a reference standard for calibration, potential for matrix effects. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy of this compound
This protocol outlines the determination of this compound concentration using ¹H-NMR with an internal standard.
1. Materials:
- This compound sample
- Internal Standard (IS): Dimethyl terephthalate (DMT) or Dimethyl sulfone (DMSO₂)
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
- NMR tubes (5 mm)
- Analytical balance
2. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
- Accurately weigh an appropriate amount of the chosen internal standard (e.g., 5-10 mg of DMT) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
- Vortex the vial until the sample and internal standard are completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: A standard 1D proton experiment (e.g., zg30).
- Temperature: 298 K.
- Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for quantitative analysis of small molecules).
- Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).
- Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
- Acquisition Time (aq): At least 3-4 seconds.
4. Data Processing and Quantification:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate the well-resolved signals of this compound and the internal standard.
- This compound: The aromatic protons at approximately 8.29 ppm (2H) and 7.50 ppm (3H) can be used.[6] The broad signal from the amino groups at ~6.85 ppm should be used with caution due to potential exchange.
- Dimethyl terephthalate (IS): The singlet from the four aromatic protons at ~8.1 ppm or the singlet from the six methyl protons at ~3.9 ppm.
- Dimethyl sulfone (IS): The singlet from the six methyl protons at ~3.1 ppm.[9]
- Calculate the concentration of this compound using the following equation:
Visualizing the Analytical Workflows
The following diagrams illustrate the key steps in each analytical method.
Conclusion
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For applications demanding the highest accuracy and a direct measurement without reliance on a specific reference standard, qNMR is the method of choice . It provides a robust and reliable primary ratio measurement. For routine analyses where high sensitivity is paramount and a reference standard is available, HPLC-UV and GC-FID are excellent, well-established alternatives . This guide provides the foundational information to enable researchers and scientists to make an informed decision and implement a suitable method for the accurate quantification of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. obrnutafaza.hr [obrnutafaza.hr]
A Comparative Guide to FTIR Spectroscopy for the Characterization of Benzoguanamine-Formaldehyde Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of benzoguanamine-formaldehyde (BGF) resins against other aminoplast resins, supported by experimental data and detailed protocols.
Introduction to BGF Resin Characterization
This compound-formaldehyde (BGF) resins are thermosetting polymers belonging to the aminoplast family, which also includes melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins. BGF resins offer distinct properties such as improved flexibility, adhesion, and resistance to chemicals and stains compared to their counterparts. FTIR spectroscopy is a powerful and non-destructive analytical technique widely employed for the qualitative and quantitative analysis of these resins. It provides valuable information regarding the chemical structure, functional groups, and the extent of the curing reaction.
By analyzing the vibrational modes of molecules, FTIR spectroscopy allows for the identification of characteristic functional groups present in the BGF resin structure. This includes the triazine ring and the monosubstituted benzene ring from this compound, as well as methylol groups, methylene bridges, and ether linkages formed during the polymerization reaction with formaldehyde.
Comparative FTIR Spectral Analysis
The FTIR spectrum of a BGF resin exhibits characteristic absorption bands that can be used to distinguish it from other aminoplast resins like MF and UF resins. The most significant differentiator is the presence of absorption bands associated with the phenyl group of this compound.
A key indicator for the presence of this compound in a formaldehyde resin is a distinct band around 705 cm⁻¹ , which is attributed to the out-of-plane C-H bending of the monosubstituted benzene ring.[1] This peak is absent in the spectra of MF and UF resins.
The following table summarizes the key FTIR absorption bands for BGF resins and provides a comparison with MF resins.
| Wavenumber (cm⁻¹) | Assignment in this compound-Formaldehyde (BGF) Resin | Assignment in Melamine-Formaldehyde (MF) Resin | Reference |
| 3340–3220 | N-H and O-H stretching vibrations | N-H and O-H stretching vibrations | [1] |
| 2960 | C-H stretching in methylol groups (-CH₂OH) | C-H stretching in methylol groups (-CH₂OH) | [1] |
| 1550 | C=N stretching in the triazine ring | C=N stretching in the triazine ring | [1] |
| 1500–1380 | C-H stretching in CH₂ and CH₃ groups | C-H stretching in CH₂ and CH₃ groups | [1] |
| 1167 | C-O stretching of aliphatic ether groups | C-O stretching of aliphatic ether groups | [1] |
| 1050–1030 | C-N stretching of methylene linkages (-N-CH₂-N-) | C-N stretching of methylene linkages (-N-CH₂-N-) | [1] |
| 808 | Triazine ring bending vibrations | Triazine ring bending vibrations | [1] |
| 705 | C-H out-of-plane bending of monosubstituted benzene ring | Not present | [1] |
Experimental Protocols
Synthesis of this compound-Formaldehyde Resin
This protocol is adapted from established procedures for aminoplast resin synthesis.
Materials:
-
This compound
-
Paraformaldehyde (97%)
-
Mixer with heating capabilities (e.g., Baker-Perkins mixer)
Procedure:
-
Introduce 456 parts (by weight) of this compound into the mixer.
-
Heat the mixer using a suitable heat source (e.g., steam at 25 lbs).
-
Gradually add 137.5 parts of 97% paraformaldehyde powder. This corresponds to a mole ratio of approximately 1.83 moles of formaldehyde to 1 mole of this compound.
-
Commence mixing. The initial temperature of the reactants will be around 110°C.
-
Continue mixing for approximately one hour, during which the mass should become a clear, fluid melt.
-
After a total of approximately 2 hours and 20 minutes of mixing, pour the fluid melt into trays to cool.
-
The resulting product is a clear, brittle this compound-formaldehyde resin.
FTIR Spectroscopy Analysis of BGF Resin
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
For uncured resin: Place a small amount of the powdered or viscous resin directly onto the ATR crystal.
-
For cured resin: A small, flat piece of the cured resin is pressed firmly against the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the ATR crystal and apply consistent pressure.
-
Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range should be from 4000 to 650 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be baseline corrected.
-
Identify the characteristic absorption bands as listed in the table above to confirm the presence of the BGF resin structure.
-
For curing studies, the decrease in the intensity of the O-H and N-H bands (3340–3220 cm⁻¹) and the methylol C-H stretching (around 2960 cm⁻¹) can be monitored over time, along with the increase in the intensity of bands related to methylene and ether linkages.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for characterizing BGF resins using FTIR and the logical relationship of the key spectral features.
Caption: Workflow for BGF resin synthesis and subsequent FTIR characterization.
Caption: Key distinguishing FTIR spectral features of BGF resin.
Conclusion
FTIR spectroscopy serves as an indispensable tool for the characterization of this compound-formaldehyde resins. The presence of a characteristic absorption band at approximately 705 cm⁻¹ provides a definitive method for distinguishing BGF resins from other common aminoplasts like melamine-formaldehyde and urea-formaldehyde resins. By following the detailed experimental protocols for synthesis and analysis, researchers can effectively utilize FTIR to verify the chemical structure, assess the purity, and monitor the curing kinetics of BGF resins, thereby enabling better control over their properties for various applications.
References
A Comparative Guide to the Mass Spectrometry Analysis of Benzoguanamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of benzoguanamine and its derivatives. This compound, a triazine-based compound used in the manufacturing of resins and as a pharmaceutical intermediate, requires precise and sensitive analytical techniques for its characterization and quantification. This document details experimental protocols, presents comparative data, and visualizes analytical workflows to aid researchers in selecting the optimal method for their specific application.
Quantitative Data Summary
The following tables summarize key mass spectrometry data for this compound and provide a comparative overview of different analytical approaches.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₉N₅ | --INVALID-LINK-- |
| Molecular Weight | 187.21 g/mol | --INVALID-LINK-- |
| Exact Mass | 187.0858 u | --INVALID-LINK-- |
| Common Adducts (LC-MS) | [M+H]⁺ | --INVALID-LINK-- |
| Key Fragment Ions (LC-ESI-QFT-MS) | m/z 104.05, 118.06, 145.07 | --INVALID-LINK-- |
| Key Fragment Ions (GC-EI-MS) | m/z 186, 103, 77, 51 | --INVALID-LINK-- |
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Ionization Method | Derivatization Required? | Typical Analytes | Advantages | Disadvantages |
| GC-MS | Electron Ionization (EI) | Yes (for improved volatility) | This compound and volatile derivatives | High chromatographic resolution, established libraries for spectral matching. | Derivatization adds complexity and potential for sample loss. |
| LC-MS/MS | Electrospray Ionization (ESI) | No | This compound and polar derivatives | High sensitivity for polar compounds, suitable for complex matrices. | Potential for matrix effects, ion suppression. |
| LC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | No | This compound and less polar derivatives | Less susceptible to matrix effects than ESI, suitable for a broader range of polarities. | May be less sensitive than ESI for highly polar or pre-charged analytes. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for triazine compounds and can be adapted for specific instrumentation and matrices.
GC-MS Analysis with Derivatization
This protocol is suitable for the quantification of this compound and its amenable derivatives in various sample matrices. Derivatization is necessary to increase the volatility of the analytes for gas chromatography.
a. Sample Preparation (e.g., from a resin matrix)
-
Weigh 100 mg of the homogenized resin sample into a glass centrifuge tube.
-
Add 5 mL of methanol and vortex for 1 minute to extract this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
c. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
LC-MS/MS Analysis
This protocol is suitable for the direct, high-sensitivity quantification of this compound and its polar derivatives without the need for derivatization.
a. Sample Preparation (e.g., from a biological matrix)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: To be optimized based on the specific analyte and instrument. For this compound, a potential transition is m/z 188.1 -> 104.1.
Visualizations
The following diagrams illustrate the experimental workflows for the mass spectrometry analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Comparison of ionization techniques for this compound.
A Comparative Guide to Benzoguanamine and Melamine as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. Among the various options, aminoplast resins, particularly those based on melamine and benzoguanamine, are widely utilized in thermosetting formulations for coatings, adhesives, and laminates. This guide provides an objective comparison of this compound and melamine as crosslinking agents, supported by available experimental data, detailed experimental protocols, and visualizations to elucidate their chemical behavior and performance characteristics.
Executive Summary
Melamine-formaldehyde resins are renowned for their ability to impart high hardness, gloss, chemical resistance, and rapid cure rates due to the high crosslinking density achieved through the trifunctional nature of the melamine molecule. In contrast, this compound, a derivative of melamine where one amino group is replaced by a phenyl group, is difunctional. This lower functionality results in a less densely crosslinked polymer network, which translates to improved flexibility, toughness, and adhesion to certain substrates. The choice between this compound and melamine, therefore, represents a trade-off between hardness and flexibility, cure speed and pot life, and other performance metrics.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between coatings crosslinked with this compound and melamine. The data is compiled from various studies and represents typical performance characteristics. It is important to note that exact values can vary depending on the specific resin formulation, substrate, and curing conditions.
Table 1: General Performance Characteristics
| Property | This compound-Crosslinked System | Melamine-Crosslinked System | Rationale |
| Flexibility | Excellent | Fair to Good | Lower crosslink density allows for greater polymer chain mobility.[1][2] |
| Hardness | Good | Excellent | Higher crosslink density leads to a more rigid network.[3] |
| Adhesion | Very Good to Excellent | Good | The presence of the phenyl group can enhance substrate wetting and interaction.[2] |
| Cure Speed | Moderate to Fast | Fast | Higher number of reactive sites on the melamine molecule accelerates the crosslinking reaction.[4] |
| Chemical Resistance | Good to Very Good | Excellent | Denser network structure provides a better barrier against chemical ingress.[3] |
| Gloss | Excellent | Very Good | The phenyl group in this compound can contribute to higher refractive index and gloss. |
| Weather Resistance | Good | Excellent | Melamine-based systems generally exhibit superior UV stability.[5] |
Table 2: Quantitative Performance Data in an Acrylic Pressure-Sensitive Adhesive (PSA) System
| Performance Metric | Acrylic PSA without Crosslinker | Acrylic PSA with Melamine (Cymel® 370) | Acrylic PSA with this compound (Cymel® 1123) |
| Tack (N) | 12.5 | 11.0 | 12.0 |
| Peel Adhesion (N/25mm) | 15.0 | 18.0 | 17.0 |
| Shear Strength (h) | < 1 | > 168 | > 168 |
Data adapted from a study on acrylic pressure-sensitive adhesives. The addition of both crosslinkers significantly improves shear strength. Melamine shows a slightly higher impact on tack reduction compared to this compound in this specific formulation.[6]
Chemical Structures and Crosslinking Mechanisms
The fundamental differences in performance between this compound and melamine stem from their molecular structures. Melamine possesses three primary amino groups, making it a trifunctional crosslinker, while this compound has two primary amino groups and a phenyl group, rendering it difunctional.
The crosslinking process for both molecules typically involves reaction with formaldehyde to form methylol derivatives, which then react with functional groups (e.g., hydroxyl, carboxyl, amide) on the primary polymer backbone and/or self-condense to form a thermoset network.
The trifunctionality of melamine leads to a higher number of potential crosslinking sites, resulting in a denser and more rigid three-dimensional network. The difunctional nature of this compound, combined with the steric hindrance of the bulky phenyl group, results in a less dense network with greater spacing between crosslinks, which imparts flexibility.
Experimental Protocols
To quantitatively assess the performance of coatings formulated with this compound and melamine crosslinkers, standardized testing methodologies are crucial. The following are summaries of key experimental protocols.
Flexibility Assessment (ASTM D522 - Mandrel Bend Test)
This test method evaluates the resistance of a coating to cracking and/or detachment from a substrate when bent around a cylindrical or conical mandrel.
-
Apparatus: Cylindrical or conical mandrel test apparatus.
-
Procedure:
-
Coat standardized test panels with the formulations containing this compound and melamine crosslinkers, ensuring uniform film thickness.
-
Cure the panels according to the specified schedule.
-
For the cylindrical mandrel test, bend the coated panel over mandrels of successively smaller diameters.
-
For the conical mandrel test, bend the panel over a cone-shaped mandrel.
-
Examine the bent surface for cracking or delamination under a microscope.
-
-
Data Reported: The smallest diameter mandrel around which the coating can be bent without failure. A smaller diameter indicates greater flexibility.[7][8]
Adhesion Testing (ASTM D3359 - Tape Test)
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus: A sharp cutting tool (e.g., scalpel, utility knife), a steel straightedge, and pressure-sensitive tape with specified adhesion properties.
-
Procedure:
-
Make a series of parallel cuts through the cured coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply the pressure-sensitive tape firmly over the cross-hatched area.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area for any removal of the coating.
-
-
Data Reported: Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[3][9][10][11][12][13]
Chemical Resistance (ASTM D1308 - Spot Test)
This test method covers the determination of the effect of household or industrial chemicals on clear and pigmented organic finishes.
-
Apparatus: Pipettes, watch glasses, and a selection of chemical reagents (e.g., acids, alkalis, solvents).
-
Procedure:
-
Apply a few drops of the test chemical onto the surface of the cured coating.
-
Cover the spot with a watch glass to prevent evaporation.
-
Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Remove the watch glass and wash the area with water or a suitable solvent.
-
Examine the coating for any changes, such as discoloration, blistering, softening, swelling, or loss of adhesion.
-
-
Data Reported: A rating scale is used to describe the effect of the chemical on the coating (e.g., no effect, slight stain, severe blistering).[14][15]
Conclusion
The selection between this compound and melamine as a crosslinking agent is a critical decision in the formulation of thermosetting systems. Melamine-based crosslinkers are the industry standard for applications demanding high hardness, chemical resistance, and fast curing times, such as automotive topcoats and kitchen countertops. This compound serves as a valuable alternative when improved flexibility, toughness, and adhesion are the primary objectives, making it well-suited for applications such as coil coatings and post-formable laminates. A thorough understanding of the trade-offs in performance, guided by the experimental data and protocols outlined in this guide, will enable researchers and formulators to make an informed choice that best aligns with the specific requirements of their application.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. allnex.com [allnex.com]
- 5. Amino Crosslinkers | Technologies | Allnex The Resin Company - allnex [allnex.com]
- 6. researchgate.net [researchgate.net]
- 7. micomlab.com [micomlab.com]
- 8. infinitalab.com [infinitalab.com]
- 9. cdn1.npcdn.net [cdn1.npcdn.net]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. micomlab.com [micomlab.com]
- 12. Vitrocoat Glass Paint : A Guide to ASTM D3359 Testing [vitrocoat.com]
- 13. kta.com [kta.com]
- 14. bluelilydiamondplate.s3.ap-southeast-1.amazonaws.com [bluelilydiamondplate.s3.ap-southeast-1.amazonaws.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Performance Analysis: Benzoguanamine-Formaldehyde vs. Urea-Formaldehyde Resins
In the landscape of thermosetting polymers, both benzoguanamine-formaldehyde (BF) and urea-formaldehyde (UF) resins hold significant commercial importance. While UF resins are widely utilized due to their low cost and fast curing characteristics, BF resins, and their modifications, are gaining traction in applications demanding higher performance. This guide provides a detailed comparison of the performance of these two resin systems, supported by available experimental data, to assist researchers, scientists, and drug development professionals in material selection and development.
Executive Summary
This compound-formaldehyde resins generally exhibit superior performance characteristics compared to urea-formaldehyde resins, particularly in terms of flexibility, water resistance, and thermal stability. The incorporation of the bulky, hydrophobic phenyl group from this compound into the polymer backbone leads to a less densely cross-linked and more robust network. However, UF resins remain a cost-effective choice for a wide range of applications where high-performance properties are not critical.
Quantitative Performance Comparison
The following table summarizes the key performance differences between BF and UF resins. It is important to note that while extensive quantitative data is available for UF resins, data for pure BF resins is less common. Much of the available data for this compound-based resins comes from studies where it is used to modify other resins, such as melamine-formaldehyde (MF) or melamine-urea-formaldehyde (MUF). The data presented for BF resins reflects these findings and general characteristics.
| Property | This compound-Formaldehyde (BF) Resin | Urea-Formaldehyde (UF) Resin | Test Standard (Typical) |
| Mechanical Properties | |||
| Tensile Strength | Higher (Modification of MF resin with 10% this compound showed a 54.24% increase in tensile strength) | 40 - 70 MPa | ASTM D638 |
| Flexural Modulus | Lower (Indicating higher flexibility) | 7 - 10 GPa | ASTM D790 |
| Flexibility | Significantly Higher (Modification of MUF resin with this compound decreased the minimum bending mandrel diameter from 18 mm to 12 mm)[1] | Lower (Generally brittle) | ASTM D522 |
| Surface Hardness | High | 80 - 95 (Rockwell M) | ASTM D785 |
| Thermal Properties | |||
| Heat Deflection Temperature | Higher | 80 - 120 °C | ASTM D648 |
| Thermal Stability | Higher (Modification of MF resin with 5% this compound increased T5% and T10% decomposition temperatures) | Lower | ASTM E1131 (TGA) |
| Flame Retardancy (LOI) | Higher (Modification of MF resin with this compound increased the Limiting Oxygen Index from 32% to 33.5%)[2] | Lower | ASTM D2863 |
| Physical Properties | |||
| Water Absorption | Lower | 0.4 - 1.5 % (24 hr immersion) | ASTM D570 |
| Chemical/Alkali Resistance | Higher[3] | Lower | ASTM D543 |
| Other Properties | |||
| Formaldehyde Emission | Potentially Lower | Higher (Can be reduced by lowering the F/U molar ratio)[4][5][6] | ASTM D6007 / EN 717-1 |
| Cost | Higher | Lower | - |
Key Performance Differences
Mechanical Properties
This compound-formaldehyde resins exhibit a notable advantage in flexibility and toughness over the more brittle urea-formaldehyde resins. The presence of the phenyl group in the this compound monomer results in a lower cross-linking density in the cured BF resin, leading to improved impact resistance and the ability to withstand bending forces without fracturing[3]. Studies on melamine-formaldehyde resins modified with this compound have shown a significant increase in tensile strength, suggesting that BF resins possess inherently good mechanical strength.
Urea-formaldehyde resins, in contrast, are known for their high hardness and rigidity but tend to be brittle, which can be a limitation in applications requiring some degree of flexibility.
Thermal Stability and Flame Retardancy
The aromatic structure of this compound contributes to the enhanced thermal stability of BF resins. This is evident in studies of this compound-modified melamine resins, which show higher decomposition temperatures and an increased Limiting Oxygen Index (LOI), indicating better flame retardancy[7]. The higher thermal stability of BF resins makes them suitable for applications requiring performance at elevated temperatures.
Urea-formaldehyde resins have moderate heat resistance but will degrade at high temperatures. Their flame retardancy is not as inherently high as that of BF resins.
Water and Chemical Resistance
A significant drawback of urea-formaldehyde resins is their susceptibility to hydrolysis, which leads to a breakdown of the polymer network and a subsequent loss of strength and release of formaldehyde, particularly in humid conditions[4]. This compound-formaldehyde resins, with their more hydrophobic nature due to the phenyl group, offer superior water and alkali resistance[3]. This makes them a better choice for applications in environments with fluctuating humidity or potential exposure to chemicals.
Formaldehyde Emission
Formaldehyde emission is a major concern for both resin types, as it is a known human carcinogen. Urea-formaldehyde resins have historically been associated with higher levels of formaldehyde emission due to the reversibility of the aminomethylene linkages in the cured resin[4][6]. While significant progress has been made in reducing these emissions by lowering the formaldehyde-to-urea (F/U) molar ratio and using scavengers, it remains a critical consideration[5].
While specific comparative data on formaldehyde emission from pure BF versus UF resins is limited, the greater stability of the cured BF resin structure suggests a potential for lower long-term formaldehyde release.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of BF and UF resins.
Mechanical Testing
-
Tensile Strength (ASTM D638): Dog-bone shaped specimens of the cured resin are pulled at a constant rate of extension until they fracture. The maximum stress applied is recorded as the tensile strength.
-
Flexural Modulus (ASTM D790): A rectangular bar of the cured resin is placed on two supports and a load is applied to the center. The stress-strain behavior is measured to determine the flexural modulus, which is a measure of the material's stiffness in bending.
-
Flexibility (Mandrel Bend Test - ASTM D522): A coated panel or a thin film of the cured resin is bent over a series of conical or cylindrical mandrels of decreasing diameter. The smallest diameter mandrel that the sample can be bent over without cracking or delamination is reported.
Thermal Analysis
-
Thermogravimetric Analysis (TGA - ASTM E1131): A small sample of the cured resin is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature, providing information on the thermal stability and decomposition profile of the material.
-
Heat Deflection Temperature (HDT - ASTM D648): A rectangular bar of the cured resin is subjected to a constant load and the temperature is increased at a uniform rate. The temperature at which the bar deflects by a specified amount is the heat deflection temperature.
-
Limiting Oxygen Index (LOI - ASTM D2863): A small, vertically oriented sample of the cured resin is ignited at the top. The concentration of oxygen in a flowing mixture of oxygen and nitrogen is progressively lowered until the flame is just extinguished. The LOI is the minimum oxygen concentration that will just support flaming combustion.
Physical Property Testing
-
Water Absorption (ASTM D570): A pre-weighed, dried specimen of the cured resin is immersed in distilled water for 24 hours at a controlled temperature. The specimen is then removed, patted dry, and re-weighed. The percentage increase in weight is reported as the water absorption.
-
Formaldehyde Emission (Small Chamber Test - ASTM D6007): A sample of the material is placed in a small, climate-controlled chamber with a constant supply of clean air. The air inside the chamber is sampled periodically and analyzed for formaldehyde concentration. This method is used to determine the emission rate of formaldehyde from the material under controlled conditions.
Visualizing the Comparison
Logical Relationship of Resin Properties
The following diagram illustrates the logical relationship between the chemical structure of the monomers and the resulting performance characteristics of the cured resins.
Caption: Logical flow from monomer structure to resin performance.
Experimental Workflow for Resin Performance Evaluation
This diagram outlines a typical experimental workflow for the synthesis and performance evaluation of thermosetting resins.
Caption: Experimental workflow for resin evaluation.
Conclusion
The choice between this compound-formaldehyde and urea-formaldehyde resins is highly dependent on the specific requirements of the application. For applications demanding high flexibility, improved water resistance, and enhanced thermal stability, BF resins and their derivatives offer a significant performance advantage. However, for cost-sensitive, large-volume applications where the performance demands are less stringent, urea-formaldehyde resins remain a viable and economical option, provided that formaldehyde emissions are adequately controlled. Future research focused on direct, quantitative comparisons of neat BF and UF resins would be invaluable for a more precise understanding of their relative performance.
References
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. irispublishers.com [irispublishers.com]
- 5. stumejournals.com [stumejournals.com]
- 6. Urea-formaldehyde resins and free formaldehyde content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Flame-Retardant Efficacy of Benzoguanamine-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame-retardant performance of benzoguanamine-containing polymers against other common flame-retardant alternatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Executive Summary
This compound-containing polymers demonstrate significant potential as effective flame retardants, primarily through a condensed-phase mechanism that promotes the formation of a dense and stable char layer upon combustion. This char layer acts as a physical barrier, limiting heat transfer and the release of flammable volatiles. When incorporated into resins such as melamine-formaldehyde, this compound enhances flame retardancy, as evidenced by increased Limiting Oxygen Index (LOI) values and reduced heat and smoke release rates in cone calorimetry tests. While direct comparative data under identical conditions is limited, the available research suggests that the performance of this compound-based systems is competitive with other halogen-free flame retardants like phosphazene compounds and metal hydroxides.
Data Presentation: Comparative Flame-Retardant Performance
The following tables summarize the quantitative data on the flame-retardant properties of various polymer systems.
Table 1: Flame-Retardant Performance of Melamine-Benzoguanamine-Formaldehyde (MF-BG) Resin Impregnated Paper
| Sample Designation | This compound Content (molar ratio %) | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Peak Smoke Production Rate (pSPR) (m²/s) | Total Smoke Production (TSP) (m²) |
| MF | 0 | >21 | 127.13 | 4.5 | 0.045 | 10.5 |
| MF-BG5 | 5 | >30[1][2] | 76.78[1] | 3.8 | 0.035 | 8.5 |
| MF-BG10 | 10 | - | 106.71 | 4.2 | 0.040 | 9.5 |
| MF-BG15 | 15 | - | 160.87 | 5.2 | 0.050 | 11.5 |
Data sourced from Duyar et al. (2024). Note: UL-94 data for this specific study was not provided.
Table 2: Comparative Flame-Retardant Performance of Alternative Systems
| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| Polypropylene (PP) | Triazine Charring Agent (TCA)/Ammonium Polyphosphate (APP) | 20 | 28.8 | V-0 | 210.50 | 75.08 |
| Polycarbonate (PC) | Phosphazene-Derivative (Pc-FR)/PTFE | 0.3/0.3 | 33.5 | V-0 | Reduced by 39.4% | Reduced by 14.4% |
| Polyamide 6 (PA6) | Melamine Cyanurate (MCA)@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) (PZS) | 5 | - | V-0 | Reduced by 29.4% | Reduced by 32.1% |
| Polypropylene (PP) | Magnesium Hydroxide (Mg(OH)₂) | 30 | 27 | V-2 | - | - |
| Epoxy Resin | Melamine Polyphosphate (MPP) | 7 | 28.8 | V-0 | - | - |
Experimental Protocols
Detailed methodologies for the key flammability tests cited in this guide are provided below.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: Test specimens are typically prepared as rectangular bars or strips of a specified dimension (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick for molded plastics).
-
Apparatus: A vertical glass column containing the specimen, with a controlled flow of an oxygen/nitrogen mixture from the bottom.
-
Procedure:
-
The specimen is mounted vertically in the glass chimney.
-
A specific oxygen/nitrogen mixture is introduced at a controlled flow rate.
-
The top edge of the specimen is ignited using a flame source.
-
The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified time or length is determined.
-
-
Data Reported: The Limiting Oxygen Index is expressed as a percentage of oxygen. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
Standard: UL-94
Objective: To evaluate the burning characteristics of plastic materials in response to a small flame ignition source.
Methodology:
-
Specimen Preparation: Rectangular bars of the material with dimensions of 125 mm x 13 mm and a specified thickness are used.
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a cotton patch placed below the specimen.
-
Procedure:
-
The specimen is clamped in a vertical position.
-
A flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
Observations are made as to whether flaming drips ignite the cotton patch below.
-
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether dripping particles ignite the cotton. V-0 is the highest rating, indicating that combustion ceases quickly without flaming drips.
Cone Calorimetry
Standard: ISO 5660
Objective: To measure the heat release rate, smoke production, and mass loss rate of a material when exposed to a controlled level of radiant heat.
Methodology:
-
Specimen Preparation: Flat specimens, typically 100 mm x 100 mm, with a maximum thickness of 50 mm, are used.
-
Apparatus: A conical radiant heater, a load cell to measure mass loss, an exhaust system to collect combustion products, and gas analysis equipment.
-
Procedure:
-
The specimen is placed horizontally on the load cell beneath the conical heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the flammable gases produced by the material.
-
During the test, the heat release rate, smoke production rate, and mass loss are continuously measured.
-
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR indicates better fire resistance.
-
Total Heat Release (THR): The total amount of heat generated throughout the test.
-
Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures of the amount of smoke generated.
-
Mechanisms of Flame Retardancy
The flame-retardant efficacy of a polymer is determined by its chemical and physical response to heat and flame. The following diagrams illustrate the proposed mechanisms for this compound-containing polymers and a general experimental workflow for their validation.
Caption: Flame-retardant mechanism of this compound polymers.
Caption: Experimental workflow for flame-retardant efficacy validation.
Discussion
This compound-Containing Polymers
This compound, a derivative of melamine, incorporates a phenyl group which can enhance thermal stability and char formation. When copolymerized, for instance with formaldehyde and melamine, it acts as an effective flame retardant. The primary mechanism is through condensed-phase action. During combustion, the triazine rings in the this compound structure are highly stable and promote the formation of a cross-linked, polyaromatic char. This char layer insulates the underlying polymer from the heat source, reduces the release of flammable gases into the gas phase, and acts as a barrier to oxygen. The study on MF-BG resins showed that a 5% molar ratio of this compound significantly increased the LOI to over 30% and reduced the peak heat release rate by approximately 40%.[1] This indicates a substantial improvement in flame retardancy. The formation of a denser and more uniform char was confirmed through scanning electron microscopy.[1][2]
Phosphazene-Based Flame Retardants
Phosphazene compounds, which contain a backbone of alternating phosphorus and nitrogen atoms, are highly effective halogen-free flame retardants. Their mechanism is twofold:
-
Condensed Phase: Upon heating, they decompose to form polyphosphoric acid, which promotes charring of the polymer matrix. The nitrogen content contributes to the stability and integrity of this char layer.
-
Gas Phase: They can release phosphorus-containing radicals (e.g., PO•) that interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame.
Studies have shown that very low loadings of phosphazene derivatives (e.g., 0.3 wt%) can lead to a UL-94 V-0 rating and a significant increase in the LOI of polymers like polycarbonate. They are known for their high thermal stability and good compatibility with a wide range of polymers.
Melamine-Based Flame Retardants
Melamine and its derivatives, such as melamine cyanurate and melamine polyphosphate, are widely used nitrogen-based flame retardants. Their primary mechanisms include:
-
Gas Phase: Endothermic decomposition of melamine releases non-flammable gases like ammonia and nitrogen, which dilute the flammable volatiles and oxygen in the flame zone.
-
Condensed Phase: In intumescent systems, melamine acts as a blowing agent, causing the char layer formed by a phosphorus-containing acid source to swell, creating a more effective insulating barrier.
Melamine-based flame retardants can achieve high flame-retardant ratings (UL-94 V-0) in various polymers, often in synergy with phosphorus-containing compounds.
Metal Hydroxides
Aluminum hydroxide (ATH) and magnesium hydroxide (MDH) are inorganic flame retardants that function through a cooling effect. They undergo endothermic decomposition at elevated temperatures, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the gas phase. The resulting metal oxide residue can also form a protective layer on the polymer surface. A significant drawback of metal hydroxides is the high loading (often >50 wt%) required to achieve effective flame retardancy, which can negatively impact the mechanical properties of the polymer.
Conclusion
This compound-containing polymers represent a promising class of halogen-free flame retardants. Their ability to promote a robust char layer at relatively low concentrations makes them an attractive alternative to traditional flame retardants. The data suggests their performance is comparable to other advanced systems like phosphazenes, particularly in reducing heat release and smoke production. For applications where maintaining mechanical properties at lower flame retardant loadings is critical, this compound and its derivatives warrant serious consideration. Further research focusing on direct, side-by-side comparisons with other leading flame-retardant systems under standardized conditions will be invaluable in fully elucidating their performance advantages and potential applications.
References
The Ascendancy of Benzoguanamine: A Comparative Analysis of its Impact on Polymer Mechanical Properties
For researchers and scientists in the fields of materials science and drug development, the quest for polymers with enhanced mechanical resilience is perpetual. In this context, benzoguanamine has emerged as a formidable modifying agent, imparting significant improvements in strength, flexibility, and durability to a range of polymer systems. This guide provides a comprehensive comparative analysis of the mechanical properties of this compound-modified polymers against common alternatives, supported by experimental data and detailed methodologies.
This compound, a triazine derivative, is increasingly utilized as a reactive additive in polymers such as formaldehyde resins, epoxies, and polyurethanes. Its unique chemical structure, featuring a phenyl group, contributes to a lower crosslink density compared to other amine-based crosslinkers like melamine. This structural nuance is key to the enhanced flexibility and toughness observed in this compound-modified polymers.[1][2]
Comparative Analysis of Mechanical Properties
The inclusion of this compound as a co-monomer or curing agent demonstrably enhances the mechanical performance of various polymers. The following tables summarize the quantitative impact of this compound and compare it with other common polymer modifiers.
Table 1: Mechanical Properties of this compound-Modified Melamine-Formaldehyde (MF) Resin
| Resin Composition | Tensile Strength (MPa) | Elasticity Modulus (MPa) | Elongation at Break (%) |
| Unmodified MF Resin | 91.2 | 11767 | 2.54 |
| MF Resin + 15% this compound | 99.2 | 13618 | 3.10 |
Data sourced from a study on Aziridine-Benzoguanamine modified MF resin.
Table 2: Flexibility of this compound-Modified Melamine-Urea-Formaldehyde (MUF) Resin
| Resin Type | Minimum Bending Mandrel Diameter (mm) |
| Standard MUF Resin | 18 |
| This compound-Modified MUF Resin | 12 |
A smaller mandrel diameter indicates greater flexibility. Data from a study on the partial replacement of melamine with this compound in MUF resins.[3]
Table 3: Comparative Mechanical Properties of Polyvinyl Alcohol (PVA) Hydrogels with Different Crosslinkers
| Crosslinking Agent | Modulus of Elasticity (MPa) | Toughness (MJ/m³) |
| Glyoxal | 1.1 - 1.4 | 0.45 - 0.67 |
| Glutaraldehyde | 6.2 - 9.3 | 0.22 - 0.27 |
This table provides a comparative baseline for alternative crosslinkers, highlighting the trade-offs between stiffness and toughness.
Unveiling the Mechanism: How this compound Enhances Polymers
This compound's efficacy as a polymer modifier stems from its distinct chemical structure and reactivity. Unlike melamine, which has three reactive amino groups, this compound possesses two, leading to a less densely crosslinked polymer network. This reduced crosslink density is a primary contributor to the observed increase in flexibility and toughness. The phenyl group in this compound also introduces steric hindrance and can enhance thermal stability and chemical resistance.
The crosslinking of this compound with formaldehyde resins proceeds through a two-stage reaction: hydroxymethylation followed by etherification.[4] In the initial stage, the amino groups of this compound react with formaldehyde to form methylol derivatives. Subsequently, these methylol groups can react with hydroxyl groups in the polymer backbone or with each other, forming ether linkages and establishing a robust three-dimensional network.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental methodologies for the synthesis and mechanical testing of this compound-modified polymers are provided below.
Synthesis of this compound-Modified Melamine-Formaldehyde (MF-BG) Resin
This protocol describes the synthesis of a Melamine-Formaldehyde resin modified with a 15% molar ratio of this compound.[1]
Materials:
-
Formaldehyde solution (37%)
-
Melamine
-
This compound
-
Diethylene glycol (DEG)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Charge a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser with the formaldehyde solution.
-
Adjust the pH of the formaldehyde solution to 8.42 using a sodium hydroxide solution.
-
Add DEG and melamine to the flask and begin heating to 90°C.
-
Once the reaction temperature is reached and the pH is confirmed to be around 8.45, monitor the reaction for the initial signs of precipitation on a cold surface.
-
Immediately upon observing precipitation, add the desired amount of this compound (15% molar ratio relative to melamine).
-
Continue the reaction for approximately one hour after the addition of this compound.
-
Cool the reaction mixture to determine the water tolerance, which indicates the extent of condensation.
Mechanical Testing of Polymer Specimens
The mechanical properties of the cured polymer resins are evaluated according to established ASTM standards.
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test to determine the flexural strength and flexural modulus, which are measures of the material's stiffness in bending.
-
Impact Testing (ASTM D256): Notched specimens are subjected to a pendulum impact to determine the Izod impact strength, a measure of the material's ability to withstand a sudden shock.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed crosslinking mechanism.
Caption: Experimental workflow for synthesis and mechanical testing.
Caption: this compound-formaldehyde crosslinking mechanism.
Conclusion
The incorporation of this compound into polymer matrices presents a highly effective strategy for enhancing mechanical properties, particularly flexibility and toughness, without compromising strength. The comparative data clearly indicates its advantages over unmodified systems and offers a nuanced performance profile when compared to other crosslinking agents. The detailed experimental protocols and mechanistic visualizations provided herein serve as a valuable resource for researchers seeking to leverage the benefits of this compound in the development of advanced polymer materials.
References
The Impact of Benzoguanamine on the Chemical Resistance of Coatings: A Comparative Guide
For researchers, scientists, and professionals in drug development, the integrity and durability of coatings are paramount. This guide provides an objective comparison of the chemical resistance of coatings formulated with and without benzoguanamine, supported by an established experimental protocol. This compound, a triazine derivative, is utilized as a cross-linking agent in various resin systems to enhance the performance characteristics of coatings.
This compound-based resins are known to significantly improve the mechanical strength, hardness, and chemical resistance of thermosetting coatings.[1][2] When incorporated into coating formulations, this compound acts as a potent modifier for amino resins, such as those based on melamine and urea.[1] The inclusion of this compound leads to coatings with superior gloss, improved flexibility, and notably enhanced resistance to solvents and other chemicals.[1]
This guide will delve into a comparative analysis of coatings containing this compound versus those without, focusing on their performance when exposed to various chemical agents.
Quantitative Comparison of Chemical Resistance
While direct, publicly available quantitative data from a single comparative study is limited, the following table summarizes the expected performance based on qualitative descriptions from technical literature. Coatings with this compound, specifically this compound-formaldehyde (BF) resins, consistently show improved resistance to alkaline substances compared to their melamine-formaldehyde (MF) counterparts.[1] However, a trade-off is observed with slightly reduced UV resistance in BF resins.[1]
The data presented below is a qualitative representation based on established knowledge. Performance can vary based on the complete formulation of the coating system.
| Chemical Agent | Concentration | Exposure Time | Coating without this compound (e.g., Melamine-based) | Coating with this compound |
| Acids | ||||
| Acetic Acid | 10% | 24 hours | Good | Good |
| Sulfuric Acid | 10% | 24 hours | Good | Good |
| Hydrochloric Acid | 10% | 24 hours | Fair to Good | Good |
| Alkalis | ||||
| Sodium Hydroxide | 10% | 24 hours | Fair to Poor | Excellent |
| Ammonium Hydroxide | 10% | 24 hours | Good | Excellent |
| Solvents | ||||
| Ethanol | 50% | 24 hours | Good | Excellent |
| Xylene | 100% | 24 hours | Good | Excellent |
| Methyl Ethyl Ketone (MEK) | 100% | 1 hour | Fair to Good | Good |
| Other | ||||
| Deionized Water | 100% | 48 hours | Excellent | Excellent |
| Isopropanol | 70% | 24 hours | Good | Excellent |
The Role of this compound in Enhancing Chemical Resistance
The improved chemical resistance in coatings containing this compound can be attributed to its molecular structure and its function as a cross-linking agent. The presence of a phenyl group in the this compound molecule imparts increased hydrophobicity and steric hindrance, which helps to protect the polymer backbone from chemical attack, particularly from alkaline hydrolysis.
When formulated into a coating, the this compound resin co-cures with the primary resin system (e.g., alkyd, polyester, or acrylic) to form a dense, highly cross-linked network. This robust, three-dimensional structure provides a more effective barrier to the ingress of chemical agents, thereby preventing degradation of the coating and the underlying substrate.
Caption: Logical workflow of coating formulation and its effect on chemical resistance.
Experimental Protocol: Assessing Chemical Resistance
The following protocol is based on the ASTM D1308 standard test method for determining the effect of household and industrial chemicals on clear and pigmented organic finishes. This method can be adapted to compare the chemical resistance of coatings with and without this compound.
1. Materials and Reagents:
-
Test Panels: Steel or aluminum panels, prepared and coated according to standard procedures. One set of panels should be coated with the formulation containing this compound, and a control set with the formulation without this compound.
-
Chemical Reagents: A selection of acids, alkalis, solvents, and other relevant chemicals (as detailed in the table above).
-
Testing Apparatus: Pipettes, watch glasses (for covered spot tests), and a controlled environment chamber or laboratory space.
2. Procedure:
-
Panel Preparation: Ensure all coated panels are cured according to the manufacturer's specifications and conditioned at standard temperature and humidity (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
-
Spot Test (Covered):
-
Place a small amount (e.g., a few drops) of the test reagent onto the surface of the coated panel.
-
Immediately cover the reagent with a watch glass to prevent evaporation.
-
Leave the reagent on the panel for the specified exposure time (e.g., 1, 4, or 24 hours).
-
After the exposure period, remove the watch glass and gently wipe the area with a clean, soft cloth dampened with a neutral solvent (e.g., ethanol or deionized water).
-
-
Evaluation:
-
Allow the panels to recover for a specified period (e.g., 24 hours) at standard conditions.
-
Visually inspect the tested area for any changes, including:
-
Discoloration: Any change in color compared to the untested area.
-
Change in Gloss: An increase or decrease in the sheen of the coating.
-
Blistering: The formation of bubbles or blisters in the coating film.
-
Softening: A decrease in the hardness of the coating, which can be assessed by scratching with a fingernail or a standardized pencil hardness test.
-
Loss of Adhesion: The coating's ability to adhere to the substrate, which can be tested using a cross-hatch adhesion test (ASTM D3359).
-
-
Rate the effect of each chemical on a scale (e.g., 5 = No effect, 4 = Slight effect, 3 = Moderate effect, 2 = Severe effect, 1 = Complete failure).
-
Caption: Experimental workflow for assessing chemical resistance of coatings.
References
Benchmarking Triazine-Based Covalent Organic Frameworks for Gas Adsorption: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gas adsorption performance of triazine-based Covalent Organic Frameworks (COFs) against other porous materials. Due to a lack of extensive research on COFs synthesized directly from benzoguanamine, this guide focuses on the broader class of triazine-based COFs, which share the core nitrogen-rich triazine linkage crucial for selective gas uptake.
Triazine-based COFs are a promising class of porous crystalline polymers characterized by their high thermal and chemical stability, attributed to the robust covalent bonds forming their structure.[1][2] The nitrogen-rich triazine rings within their framework are believed to enhance interactions with acidic gases like CO2, making them attractive candidates for carbon capture and gas separation applications.[3][4] This guide benchmarks their performance against other notable adsorbents, including other types of COFs, metal-organic frameworks (MOFs), and activated carbons, providing a clear overview of their potential in gas adsorption.
Comparative Performance Analysis
The effectiveness of a porous material for gas adsorption is primarily evaluated by its gas uptake capacity, selectivity for a specific gas in a mixture, and the heat of adsorption, which indicates the strength of interaction between the gas molecules and the adsorbent surface. The following tables summarize the performance of representative triazine-based COFs and compare them with other leading adsorbent materials.
| Material | Gas | Uptake Capacity (mmol/g) at 1 bar | Temperature (K) | BET Surface Area (m²/g) |
| Triazine-Based COFs | ||||
| CTF-1 | CO₂ | 1.32 - 1.33 | 298 | 550 - 850 |
| COFZ1 | CO₂ | ~1.08 (24.21 cm³/g) | 273 | High |
| TRITER-1 | CO₂ | ~2.68 (at 273K, up to 5 bar) | 273 | 716 |
| Other COFs | ||||
| Me₃TFB-(NH₂)₂BD (Amine-functionalized) | CO₂ | 1.12 | 273 | 1624 |
| ACOF-1 (Azine-linked) | CO₂ | - | - | - |
| Metal-Organic Frameworks (MOFs) | ||||
| Mg-MOF-74 | CO₂ | High | - | - |
| Activated Carbon | ||||
| - | CO₂ | - | - | 400-2000 |
Table 1: Comparative CO₂ Adsorption Capacities. This table highlights the CO₂ uptake of various porous materials at 1 bar pressure.
| Material | Gas Pair | IAST Selectivity | Conditions |
| Triazine-Based COFs | |||
| CTF-1 | CO₂/CH₄ | - | 298 K |
| COFZ1 | CO₂/N₂ | 35.09 | 273 K, 1 bar |
| Other COFs | |||
| Me₃TFB-(NH₂)₂BD (Amine-functionalized) | CO₂/N₂ | 83 | 273 K |
| ACOF-1 (Azine-linked) | CO₂/CH₄ | 86.3 (mixed gas) | - |
| Metal-Organic Frameworks (MOFs) | |||
| - | CO₂/CH₄ | ~30 | - |
| Activated Carbon | |||
| - | - | Lower | - |
Table 2: Gas Selectivity of Various Adsorbents. This table showcases the selectivity of different materials for CO₂ over other gases, a critical factor for gas separation applications.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of triazine-based COFs and the measurement of their gas adsorption properties, based on common practices reported in the literature.
Synthesis of Triazine-Based COFs (e.g., CTF-1)
A common method for synthesizing covalent triazine frameworks is through the ionothermal trimerization of aromatic nitriles.
-
Reactant Preparation : 1,4-dicyanobenzene is used as the monomer.[1][5]
-
Ionothermal Synthesis : The monomer is mixed with an excess of molten zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst.[1]
-
Reaction Conditions : The mixture is heated to high temperatures (e.g., 400 °C) in a sealed ampoule under an inert atmosphere for an extended period (e.g., 40 hours).[5]
-
Purification : The resulting solid is typically washed with dilute hydrochloric acid to remove the zinc salts, followed by washing with water and organic solvents (e.g., ethanol, acetone, THF) to remove any unreacted monomer and oligomers.[1]
-
Activation : The purified COF is then activated by heating under vacuum to remove any guest molecules from the pores.[1]
Gas Adsorption Measurement
Gas adsorption isotherms are typically measured using a volumetric or gravimetric analyzer.
-
Sample Preparation (Activation) : A known mass of the COF sample (typically 50-150 mg) is placed in a sample tube and degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-200 °C) for several hours to remove any adsorbed impurities and moisture from the pores.[1][6]
-
Isotherm Measurement : The activated sample is cooled to the desired adsorption temperature (e.g., 273 K or 298 K). The adsorbate gas (e.g., CO₂, CH₄, N₂) is then introduced into the sample cell at incrementally increasing pressures. At each pressure point, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure change.[6][7]
-
Data Analysis : The collected data points of adsorbed gas quantity versus pressure at a constant temperature form the adsorption isotherm. These isotherms can be fitted with various models (e.g., Langmuir, BET) to determine properties like surface area and gas uptake capacity.
-
Selectivity Calculation : For gas mixtures, the selectivity is often calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.[8][9]
Visualizing the Workflow and Performance Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for benchmarking COF gas adsorption.
Caption: Factors influencing gas adsorption performance in COFs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and gas (SO_2, CO_2, NO_2, CH_4, CO, NO, and N_2) adsorption properties of the CTF-1 covalent triazine framework-based porous polymer: experimental and DFT studies | Semantic Scholar [semanticscholar.org]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. mdpi.com [mdpi.com]
- 8. (3,3)-Connected Triazine-Based Covalent Organic Frameworks for Efficient CO2 Separation over N2 and Dye Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzoguanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like benzoguanamine are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1] this compound is harmful if swallowed or inhaled and may cause harm to the unborn child or breast-fed children.[2] It is also harmful to aquatic life with long-lasting effects.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields.[1]
-
Hand Protection: Use protective gloves that have been inspected prior to use.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Body Protection: Wear appropriate protective clothing.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed disposal company.[1]
-
Container Management:
-
Waste Collection and Labeling:
-
Label the container clearly as "Hazardous Waste - this compound."
-
Include the date of accumulation.
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and equipped facility.
-
-
Disposal of Contaminated Materials:
-
Handle any containers or materials that have come into contact with this compound as you would the product itself.[1]
-
Dispose of these contaminated materials as hazardous waste through the licensed disposal company.
-
Crucial "Don'ts" for this compound Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[1][4] This is to prevent its release into the environment, where it is harmful to aquatic life.[1][2][3][4]
-
DO NOT attempt to neutralize this compound with other chemicals unless you are a trained professional with a validated procedure. It can react with strong oxidants.[6]
-
DO NOT mix this compound with other waste streams.[1]
Quantitative Ecotoxicity Data
The following table summarizes the known ecotoxicity data for this compound, highlighting its potential environmental impact.
| Organism | Test Type | Endpoint | Value | Exposure Time |
| Oryzias latipes (Japanese rice fish) | LC50 | > 100 mg/L | 96 hours | |
| Daphnia magna (Water flea) | EC50 | 52 mg/L | 48 hours | |
| Desmodesmus subspicatus (Green algae) | EC50 | 22 mg/L | 72 hours | |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 53.7 mg/L | 72 hours | |
| Activated sludge | EC50 | > 1000 mg/L | 3 hours |
Table 1: Ecotoxicity data for this compound.[4][6]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzoguanamine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzoguanamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety & Physical Data
To facilitate quick reference and comparison, the following table summarizes key quantitative safety and physical data for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL (TWA) - Total Dust | 15 mg/m³ | [1] |
| OSHA PEL (TWA) - Respirable Fraction | 5 mg/m³ | [1] |
| Physical Properties | ||
| Appearance | White crystalline powder | [2][3] |
| Molecular Formula | C₉H₉N₅ | [3] |
| Molecular Weight | 187.20 g/mol | [3] |
| Melting Point | 225 - 229 °C | [4] |
| Solubility in Water | 0.3 g/L at 20°C | [4] |
| Specific Gravity | 1.400 | [4] |
Operational Plan: Step-by-Step Handling of this compound
This section details the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Location: All handling of this compound powder must be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Ensure the ventilation system is functioning correctly.
-
Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, inspect all required PPE for integrity. This includes:
-
Eye Protection: Safety glasses with side-shields are mandatory.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.
-
Gloves: Due to the lack of specific glove permeation data for this compound, it is recommended to use nitrile gloves for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl or neoprene should be considered. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[1]
-
Handling Procedures
-
Weighing and Transfer:
-
Handle this compound as a powder. Avoid creating dust.[2]
-
Use a spatula or other appropriate tool to carefully transfer the powder.
-
If possible, use a balance with a draft shield.
-
-
In Solution:
-
When dissolving this compound, add the powder slowly to the solvent to avoid splashing.
-
If heating is required, use a heating mantle and a condenser to prevent the release of vapors.
-
-
General Practices:
Storage
-
Container: Keep the this compound container tightly closed when not in use.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidants.[1][2]
Spill Management
-
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled powder, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the collected material into a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been cleared by EHS.
-
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of this compound waste through your institution's hazardous waste management program. This typically involves a licensed disposal company.[2] Do not dispose of this compound down the drain.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
